Technical Documentation Center

Ethyltriphenyltin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyltriphenyltin
  • CAS: 5424-25-9

Core Science & Biosynthesis

Foundational

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Ethyltriphenyltin (CAS No. 5424-25-9) This guide provides a comprehensive technical overview of Ethyltriphenyltin, an organotin compound of significant interest in various industrial and re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyltriphenyltin (CAS No. 5424-25-9)

This guide provides a comprehensive technical overview of Ethyltriphenyltin, an organotin compound of significant interest in various industrial and research settings. By moving beyond a simple recitation of facts, we will explore the causality behind its synthesis, the logic of its analytical validation, and the critical safety considerations demanded by its toxicological profile.

Core Identification and Physicochemical Profile

Ethyltriphenyltin, identified by the CAS Number 5424-25-9 , is an organometallic compound where a central tin (Sn) atom is covalently bonded to three phenyl groups and one ethyl group.[1][2] This structure dictates its chemical behavior and physical properties. Depending on its purity, it can present as a colorless to pale yellow liquid or a white crystalline solid.[1][3] It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[3]

The structural arrangement of the bulky, nonpolar phenyl groups and the smaller ethyl group results in a hydrophobic molecule, a key factor in many of its applications, particularly where water resistance is required.[1]

Molecular Structure Diagram

Caption: Molecular structure of Ethyltriphenyltin.

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 5424-25-9[1][2][3][4][5]
Molecular Formula C₂₀H₂₀Sn[2][4][5]
Molecular Weight 379.08 g/mol [2][4][5]
Alternate Names Ethyltriphenylstannane, stannane, ethyltriphenyl-[1][2][3][5]
Boiling Point 409.9 ± 28.0 °C at 760 mmHg[3][4]
Flash Point 205.2 ± 11.1 °C[3][4]
Appearance Colorless to pale yellow liquid or white solid[1][3]

Synthesis Pathway and Mechanistic Considerations

The synthesis of Ethyltriphenyltin typically involves the formation of a carbon-tin bond via nucleophilic substitution or transmetalation. A common laboratory-scale preparation involves the reaction of a triphenyltin halide (like triphenyltin chloride, also known as Fentin chloride) with an ethylating agent.[3][4]

The choice of ethylating agent is critical and depends on the desired reactivity and reaction conditions. Potent nucleophiles like ethylmagnesium bromide (a Grignard reagent) or ethyllithium provide a strong driving force for the reaction.[4] A generalized approach involves reacting triphenyltin with ethyl chloride, often catalyzed by cuprous chloride.[3]

Generalized Synthesis Workflow

Synthesis_Workflow Reactants Reactants: - Triphenyltin Chloride (Ph₃SnCl) - Ethylating Agent (e.g., EtMgBr) Reaction Reaction Vessel (Inert Atmosphere, N₂/Ar) Reactants->Reaction Solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) Solvent->Reaction Quench Aqueous Quench (e.g., NH₄Cl solution) Reaction->Quench 1. Reaction Completion Extraction Organic Extraction (e.g., with Diethyl Ether) Quench->Extraction 2. Work-up Purification Purification (Column Chromatography / Distillation) Extraction->Purification 3. Isolation Product Final Product: Ethyltriphenyltin (Ph₃SnEt) Purification->Product 4. Purity >95%

Caption: Generalized workflow for the synthesis of Ethyltriphenyltin.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative example. Causality: The use of a Grignard reagent is chosen for its high nucleophilicity, ensuring an efficient displacement of the chloride on the tin center. The anhydrous conditions and inert atmosphere are critical because Grignard reagents react violently with water and oxygen.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of Triphenyltin Chloride (1 equivalent) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Reaction: Slowly add Ethylmagnesium Bromide (1.1 equivalents, commercially available solution in THF) to the stirred solution at 0 °C. The slight excess of the Grignard reagent ensures complete consumption of the starting tin halide.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours to drive the reaction to completion.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step neutralizes the excess Grignard reagent and hydrolyzes the magnesium salts.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyltriphenyltin.

Industrial and Research Applications

Organotin compounds are valued for their diverse applications, stemming from the unique properties of the carbon-tin bond.[6] Trisubstituted organotins, like Ethyltriphenyltin, are primarily used for their biological activity or as chemical intermediates.[7]

  • Biocides: Historically, related compounds like tributyltin (TBT) and triphenyltin (TPT) were used extensively as biocides in antifouling paints for marine vessels.[7][8] Ethyltriphenyltin shares these properties, although its use is restricted due to high environmental toxicity.[1]

  • PVC Stabilizers: Diorganotin and monoorganotin compounds are widely used as heat stabilizers in polyvinyl chloride (PVC) plastics.[7][9] While trisubstituted tins are less common in this role, they can be precursors to the more functional stabilizers.

  • Catalysis in Organic Synthesis: Ethyltriphenyltin can serve as a tin source or catalyst in various organic reactions, including etherifications and esterifications.[3] The Lewis acidic nature of the tin center is key to its catalytic activity.

Analytical Methodologies for Validation

Accurate identification and quantification of organotin compounds are essential for quality control, environmental monitoring, and research. Due to their potential toxicity and presence in complex matrices, sophisticated analytical techniques are required.[6][10] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often preferred over gas chromatography (GC) because it avoids the need for a time-consuming chemical derivatization step.[11][12]

Analytical Workflow: LC-MS/MS for Organotin Quantification

Analytical_Workflow Sample Sample Preparation (e.g., Acetonitrile Extraction from matrix) LC Liquid Chromatography (LC) (Reverse-Phase C18 Column) Sample->LC Ionization Ionization Source (Electrospray Ionization - ESI) LC->Ionization Mobile Phase MS1 First Quadrupole (Q1) (Precursor Ion Selection) Ionization->MS1 Collision Collision Cell (q2) (Fragmentation) MS1->Collision Selected Ion MS2 Third Quadrupole (Q3) (Product Ion Selection) Collision->MS2 Fragment Ions Detector Detector MS2->Detector Data Data Analysis (Quantification & Confirmation) Detector->Data

Caption: Self-validating workflow for LC-MS/MS analysis.

Protocol: Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for structural elucidation.[13] For Ethyltriphenyltin, ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are all highly informative.

  • Rationale: ¹¹⁹Sn NMR is particularly powerful for organotin compounds due to its wide chemical shift range (~5000 ppm), making it highly sensitive to the electronic environment around the tin atom.[13] Coupling constants between tin and carbon (J(¹¹⁹Sn-¹³C)) provide direct evidence of bonding.[13]

  • Sample Preparation: Dissolve 5-10 mg of purified Ethyltriphenyltin in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expect complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the phenyl protons and signals in the aliphatic region for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Signals for the phenyl carbons will appear in the aromatic region (~125-145 ppm), with distinct signals for the ipso, ortho, meta, and para carbons. Signals for the ethyl carbons will be in the aliphatic region. Observe for satellite peaks arising from ¹¹⁹Sn-¹³C coupling.

  • ¹¹⁹Sn NMR Acquisition: Using a broadband probe tuned to the ¹¹⁹Sn frequency, acquire a proton-decoupled ¹¹⁹Sn spectrum. The chemical shift will be characteristic of a tetra-substituted tin atom with this ligand set.

Toxicology and Essential Safety Protocols

Ethyltriphenyltin, like many organotin compounds, presents significant health and environmental hazards.[14] Its toxicity profile necessitates strict adherence to safety protocols. The primary routes of exposure are ingestion, skin contact, and inhalation.[2][3]

Table 2: GHS Hazard Classification Summary
Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral3H301: Toxic if swallowed[2]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[2]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[2]
Skin Irritation2H315: Causes skin irritation[15][16]
Serious Eye Irritation2H319: Causes serious eye irritation[15]
Reproductive Toxicity-May damage fertility or the unborn child[15]
Organ Damage (Prolonged Exposure)-Causes damage to organs through prolonged or repeated exposure[15]
Aquatic Hazard (Acute)1H400: Very toxic to aquatic life[2]
Aquatic Hazard (Chronic)1H410: Very toxic to aquatic life with long lasting effects[2][15]
Mandatory Safety and Handling Procedures
  • Engineering Controls: Always handle Ethyltriphenyltin inside a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles with side shields. Face protection may also be required.[3][15]

  • Handling: Avoid all direct contact. Use only in well-ventilated areas. Do not eat, drink, or smoke in the handling area.[3][15] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials like strong oxidizing agents.[3]

  • Disposal: Dispose of waste and contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Avoid release to the environment.[15]

Conclusion

Ethyltriphenyltin (CAS No. 5424-25-9) is a technically significant organotin compound with well-defined properties, synthesis routes, and applications. Its utility as a biocide and chemical intermediate is counterbalanced by its considerable toxicity. A thorough understanding of its chemistry, coupled with rigorous analytical validation and unwavering adherence to safety protocols, is paramount for any researcher, scientist, or drug development professional working with this compound.

References

  • CymitQuimica. CAS 5424-25-9: ETHYLTRIPHENYLTIN.
  • Chemsrc. Ethyltriphenyltin | CAS#:5424-25-9.
  • ChemBK. Tin, ethyltriphenyl-.
  • ChemicalBook. ETHYLTRIPHENYLTIN | 5424-25-9.
  • Thermo Fisher Scientific.
  • National Center for Biotechnology Information. Ethyltriphenylstannane | C20H20Sn | CID 138497 - PubChem.
  • Agilent. Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
  • Wiley Analytical Science. Tin test: Detecting organotin compounds.
  • AB SCIEX.
  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
  • ResearchGate. Applications of organotin compounds | Download Table.
  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds.
  • SCIEX. Organotin compounds.
  • Sigma-Aldrich.
  • ResearchGate.
  • FUJIFILM Wako.
  • Benchchem. Ethyltributyltin|Organotin Reagent|RUO.
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • National Center for Biotechnology Information. Organotin Compounds Toxicity: Focus on Kidney.
  • ResearchGate.

Sources

Exploratory

Introduction: The Foundational Importance of Molecular Weight

An In-depth Technical Guide to the Molecular Weight of Ethyltriphenyltin For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical research and pharmaceutical development, precision is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight of Ethyltriphenyltin

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, precision is paramount. Among the fundamental physicochemical properties of a compound, its molecular weight stands as a cornerstone of its identity. This guide provides a comprehensive technical overview of the molecular weight of ethyltriphenyltin (C₂₀H₂₀Sn), an organotin compound utilized in organic synthesis.[1] An accurate understanding of this parameter is critical for stoichiometric calculations in reaction chemistry, characterization, and quality control, and for interpreting analytical data ranging from mass spectrometry to chromatography.

This document moves beyond a simple statement of value, delving into the theoretical calculation based on isotopic abundances, and outlining the empirical methodologies for its verification. The protocols and explanations herein are designed to provide researchers with the causal logic behind experimental choices, ensuring a self-validating system of analysis.

Section 1: Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Ethyltriphenyltin's molecular formula is C₂₀H₂₀Sn .[2][3][4] The calculation relies on the standard atomic weights of carbon, hydrogen, and tin, which are weighted averages of the masses of their natural isotopes.

The standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) and reflected in major chemical databases are:

  • Carbon (C): 12.011 u[5][6]

  • Hydrogen (H): 1.008 u[5][7][8]

  • Tin (Sn): 118.710 u[5][9][10][11]

The calculation is as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Sn atoms × Atomic weight of Sn)

= (20 × 12.011 u) + (20 × 1.008 u) + (1 × 118.710 u) = 240.22 u + 20.16 u + 118.710 u = 379.09 u

Therefore, the molar mass of ethyltriphenyltin is 379.09 g/mol . This value is consistent with data from various chemical information sources.[1][3][4]

Data Presentation: Core Properties

A summary of essential quantitative data for ethyltriphenyltin provides necessary context for its analysis.

PropertyValueSource
Molecular Formula C₂₀H₂₀SnPubChem[2]
Calculated Molar Mass 379.09 g/mol (Calculated)
CAS Number 5424-25-9ChemicalBook, PubChem[2][4]
Appearance White crystalline solidChemBK[1]
Boiling Point ~409.9 °C at 760 mmHgChemBK, Chemsrc[1][3]
Exact Mass 380.058703 DaPubChem[2]

Note: The exact mass is the monoisotopic mass, calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, and in this case, likely ¹²⁰Sn). It is the value observed in high-resolution mass spectrometry.

Section 2: Experimental Verification of Molecular Weight

While theoretical calculation provides a precise value, empirical verification is a cornerstone of scientific integrity. Mass spectrometry is the primary technique for determining the molecular weight of a compound directly.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry (MS) ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[12] For ethyltriphenyltin, observing the molecular ion peak (M⁺) provides direct confirmation of its molecular weight.[12] A crucial aspect of analyzing organotin compounds is observing the characteristic isotopic pattern of tin. Tin has ten stable isotopes, the most abundant being ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%).[10] This results in a distinctive cluster of peaks for the molecular ion and any tin-containing fragments, which serves as an unmistakable signature for the compound's presence and composition.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_analysis Data Analysis A 1. Dissolve Ethyltriphenyltin in Volatile Solvent (e.g., Isooctane) B 2. Inject Sample into GC A->B C 3. Vaporization & Separation in GC Column B->C D 4. Eluent Ionization (e.g., Electron Impact) C->D E 5. Mass Analyzer Separates Ions by m/z D->E F 6. Ion Detection E->F G 7. Identify Molecular Ion Peak (M⁺) & Tin Isotopic Pattern F->G

Caption: Workflow for ethyltriphenyltin analysis via GC-MS.

This protocol is a self-validating system; successful identification relies on the combination of retention time, the molecular ion peak, and the correct isotopic distribution.

  • Standard Preparation: Accurately weigh approximately 1 mg of ethyltriphenyltin and dissolve it in 1 mL of a high-purity volatile solvent like isooctane or dichloromethane to create a 1 mg/mL stock solution. Prepare a working standard of ~10 µg/mL via serial dilution.

  • Instrumentation Setup (Typical Parameters):

    • GC Inlet: Set to 250°C, splitless mode.

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Setup:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 50-500 m/z.

  • Injection & Acquisition: Inject 1 µL of the working standard into the GC-MS system and begin data acquisition.

  • Data Analysis:

    • Examine the total ion chromatogram to find the peak corresponding to ethyltriphenyltin.

    • Analyze the mass spectrum of this peak.

    • Trustworthiness Check: The spectrum must exhibit a cluster of peaks corresponding to the molecular ion (C₂₀H₂₀Sn⁺). Look for signals around m/z 380 (for ¹²⁰Sn), 378 (for ¹¹⁸Sn), 376 (for ¹¹⁶Sn), etc., with relative intensities matching the natural abundance of tin isotopes.

    • Also, look for a prominent fragment corresponding to the loss of the ethyl group (M-29), which would result in the triphenyltin cation [Sn(C₆H₅)₃]⁺. This fragment would appear as an isotopic cluster around m/z 351.[2][13]

Section 3: Structural Confirmation via NMR Spectroscopy

While MS confirms molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy validates the molecular structure, thereby confirming the atomic composition used in the weight calculation.

Expertise & Experience: For ethyltriphenyltin, ¹H NMR should show signals for both the aromatic protons of the phenyl groups and the aliphatic protons of the ethyl group, with specific splitting patterns (a quartet and a triplet for the ethyl group) and integration values (a ratio of 15:5, simplifying to 3:1 for phenyl vs. ethyl protons). ¹³C NMR would confirm the number of unique carbon environments. Furthermore, ¹¹⁹Sn NMR would produce a characteristic chemical shift indicative of a tetra-coordinated tin atom.

NMR_Logic cluster_structure Proposed Structure: Ethyltriphenyltin cluster_spectra Expected NMR Spectra cluster_validation Validation Structure Sn(CH₂CH₃)(C₆H₅)₃ H_NMR ¹H NMR: - Phenyl Multiplets (~7-8 ppm) - Ethyl Quartet (~1-2 ppm) - Ethyl Triplet (~1-2 ppm) - Integration Ratio (15:2:3) Structure->H_NMR C_NMR ¹³C NMR: - Phenyl Carbons - Ethyl Carbons Structure->C_NMR Sn_NMR ¹¹⁹Sn NMR: - Single Peak in Tetraorganotin Region Structure->Sn_NMR Validation Data Confirms Structure, Validating the Formula C₂₀H₂₀Sn H_NMR->Validation C_NMR->Validation Sn_NMR->Validation

Caption: Logical flow from structure to NMR data validation.

  • Sample Preparation: Dissolve 5-10 mg of ethyltriphenyltin in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹¹⁹Sn spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • ¹H Spectrum: Confirm the presence of aromatic multiplets and the characteristic quartet and triplet of the ethyl group. Verify that the integration ratios of these signals are correct.

    • ¹³C Spectrum: Identify the aromatic carbon signals and the two distinct aliphatic carbon signals for the ethyl group.

    • ¹¹⁹Sn Spectrum: Observe a single resonance at the chemical shift expected for a tetra-substituted organotin compound.

    • Trustworthiness Check: The combination of all three spectra must be fully consistent with the proposed structure. Any deviation would invalidate the assumed molecular formula and, by extension, the calculated molecular weight.

Conclusion

The molecular weight of ethyltriphenyltin (C₂₀H₂₀Sn) is a fundamental constant, determined through both theoretical calculation and empirical measurement. Based on the standard atomic weights of its constituent elements, its calculated molar mass is 379.09 g/mol . This value is rigorously verified using mass spectrometry, which identifies the molecular ion and its characteristic tin isotopic pattern, and is further supported by NMR spectroscopy, which confirms the underlying atomic arrangement. The robust agreement between calculation and multi-faceted experimental data provides high confidence in this value, a critical requirement for any quantitative application in research and development.

References

  • Tin, ethyltriphenyl- - Introduction. (2024). ChemBK. [Link]

  • Triphenyltin chloride. Wikipedia. [Link]

  • Fentin | C18H15Sn+ | CID 91481. PubChem, National Institutes of Health. [Link]

  • Ethyltriphenylstannane | C20H20Sn | CID 138497. PubChem, National Institutes of Health. [Link]

  • Ethyltriphenyltin | CAS#:5424-25-9. Chemsrc. [Link]

  • Atomic Mass | Periodic Table of Elements. PubChem, National Institutes of Health. [Link]

  • Carbon-12. Wikipedia. [Link]

  • Tin. Wikipedia. [Link]

  • Hydrogen. Wikipedia. [Link]

  • Tin - Element information, properties and uses. Royal Society of Chemistry. [Link]

  • Tin. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Hydrogen - Element information, properties and uses. Royal Society of Chemistry. [Link]

  • Carbon. Wikipedia. [Link]

  • Tin atom | Sn | CID 5352426. PubChem, National Institutes of Health. [Link]

  • Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

Sources

Foundational

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Chemical Properties of Ethyltriphenyltin This guide provides a comprehensive technical overview of ethyltriphenyltin (C₂₀H₂₀Sn), an organotin compound of significant interest in synthet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyltriphenyltin

This guide provides a comprehensive technical overview of ethyltriphenyltin (C₂₀H₂₀Sn), an organotin compound of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and safe handling protocols of this reagent, grounding all claims in authoritative data.

Introduction and Significance

Ethyltriphenyltin, also known as ethyl(triphenyl)stannane, is a tetraorganotin compound characterized by a central tin(IV) atom bonded to three phenyl groups and one ethyl group.[1] As with many organostannanes, its utility stems from the unique nature of the carbon-tin (C-Sn) bond, which is covalent, relatively non-polar, and stable to air and moisture, yet susceptible to cleavage by various electrophilic agents.[2] This reactivity profile makes it a valuable intermediate and reagent in organic synthesis.[3] It typically appears as a white crystalline solid and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[3]

Molecular Structure and Spectroscopic Profile

The molecular geometry of ethyltriphenyltin is defined by the central tin atom, which adopts a tetrahedral configuration, consistent with other tetraorgano derivatives of tin(IV).[1] This structure is fundamental to its chemical behavior and spectroscopic characteristics.

Ethyltriphenyltin_Structure Sn Sn C_ethyl1 CH2 Sn->C_ethyl1 C_ph1 C₆H₅ Sn->C_ph1 C_ph2 C₆H₅ Sn->C_ph2 C_ph3 C₆H₅ Sn->C_ph3 C_ethyl2 CH3 C_ethyl1->C_ethyl2

Caption: Molecular structure of ethyltriphenyltin.

Expected Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and multiplets in the aromatic region for the three phenyl groups.

  • ¹³C NMR: The carbon spectrum will display distinct resonances for the ethyl carbons and the carbons of the phenyl rings (ipso, ortho, meta, para).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for tin, with a molecular ion peak corresponding to the exact mass of the molecule (380.058703 Da).[4]

Physicochemical Properties

A summary of the key physical and chemical properties of ethyltriphenyltin is presented below. This data is essential for experimental design, safety assessments, and computational modeling.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₀Sn[4][5]
Molecular Weight 379.1 g/mol [4]
Appearance White crystalline solid[3]
Boiling Point 409.9 °C at 760 mmHg[3][5]
Flash Point 205.2 °C[3][5]
Solubility Soluble in ethanol, acetone, dichloromethane[3]
Vapor Pressure 1.49E-06 mmHg at 25°C[3]
CAS Number 5424-25-9[4]

Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of tetraorganotin compounds is well-established.[1] Ethyltriphenyltin is commonly prepared through the reaction of an organometallic precursor with a triphenyltin halide. The choice of methodology is guided by precursor availability, desired scale, and reaction conditions.

A prevalent method involves the reaction of triphenyltin chloride with an ethylating agent like ethylmagnesium bromide (a Grignard reagent).[1][6] An alternative preparation reacts triphenyltin with ethyl chloride, often catalyzed by cuprous chloride.[3]

Synthesis_Workflow General Synthesis of Ethyltriphenyltin cluster_reactants Reactants cluster_products Products Triphenyltin_Halide Triphenyltin Chloride (Ph₃SnCl) Reaction Reaction (e.g., Grignard or CuCl catalyzed) Triphenyltin_Halide->Reaction Ethyl_Reagent Ethylating Agent (e.g., EtMgBr or EtCl) Ethyl_Reagent->Reaction Ethyltriphenyltin Ethyltriphenyltin (Ph₃SnEt) Reaction->Ethyltriphenyltin Byproduct Byproduct (e.g., MgCl₂ or CuCl) Reaction->Byproduct

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Ethyltriphenyltin from Triphenyltin Chloride

This guide provides a comprehensive overview of the synthesis of ethyltriphenyltin, an organotin compound of significant interest in various research and industrial applications. The following sections detail the mechani...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of ethyltriphenyltin, an organotin compound of significant interest in various research and industrial applications. The following sections detail the mechanistic underpinnings of the synthesis, a comprehensive experimental protocol, characterization of the final product, and critical safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Significance

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have found widespread use as PVC stabilizers, catalysts, and biocides. Ethyltriphenyltin, a member of the tetraorganotin family, serves as a valuable reagent and intermediate in organic synthesis. Its synthesis from the readily available triphenyltin chloride is a fundamental transformation in organotin chemistry, typically achieved through the nucleophilic substitution of the chloride by an ethyl carbanion equivalent. Understanding the nuances of this synthesis is crucial for the safe and efficient production of this and related organometallic compounds.

Mechanistic Overview: The Grignard Reaction

The most common and efficient method for the synthesis of ethyltriphenyltin from triphenyltin chloride is the Grignard reaction. This reaction involves the preparation of an ethyl Grignard reagent, ethylmagnesium bromide (CH₃CH₂MgBr), which then acts as a potent nucleophile.

The reaction proceeds in two key stages:

  • Formation of the Grignard Reagent: Ethyl bromide is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form ethylmagnesium bromide. This reaction is initiated on the surface of the magnesium and is highly sensitive to moisture.

  • Nucleophilic Substitution: The prepared ethylmagnesium bromide is then added to a solution of triphenyltin chloride. The nucleophilic ethyl group attacks the electrophilic tin atom, displacing the chloride ion and forming the stable carbon-tin bond of ethyltriphenyltin. The magnesium bromide chloride salt is formed as a byproduct.

Reaction Pathway

reaction_pathway cluster_grignard Grignard Reagent Formation cluster_substitution Nucleophilic Substitution EtBr CH₃CH₂Br (Ethyl Bromide) EtMgBr CH₃CH₂MgBr (Ethylmagnesium Bromide) EtBr->EtMgBr   THF    Mg Mg (Magnesium) Mg->EtMgBr Ph3SnCl (C₆H₅)₃SnCl (Triphenyltin Chloride) EtMgBr->Ph3SnCl Nucleophilic Attack Et3SnPh (C₆H₅)₃SnCH₂CH₃ (Ethyltriphenyltin) Ph3SnCl->Et3SnPh

Caption: The Grignard reaction pathway for the synthesis of ethyltriphenyltin.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of ethyltriphenyltin. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use to prevent quenching of the Grignard reagent.

3.1. Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
Triphenyltin chloride385.4619.27 g (50 mmol)1.0
Magnesium turnings24.311.46 g (60 mmol)1.2
Ethyl bromide108.976.54 g (60 mmol)1.2
Anhydrous Diethyl Ether (Et₂O)74.12~200 mL-
Saturated Ammonium Chloride (aq)-~100 mL-
Anhydrous Magnesium Sulfate120.37As needed-
Hexane-For recrystallization-

3.2. Step-by-Step Procedure

Part A: Preparation of Ethylmagnesium Bromide

  • Place the magnesium turnings in a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be under a positive pressure of an inert gas.

  • Add approximately 50 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, prepare a solution of ethyl bromide in 50 mL of anhydrous diethyl ether.

  • Add a small portion (approximately 5 mL) of the ethyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting greyish solution is the ethylmagnesium bromide reagent.

Part B: Synthesis of Ethyltriphenyltin

  • In a separate 500 mL three-necked round-bottom flask, dissolve the triphenyltin chloride in 100 mL of anhydrous diethyl ether under an inert atmosphere.

  • Cool the triphenyltin chloride solution in an ice bath.

  • Slowly add the freshly prepared ethylmagnesium bromide solution to the stirred triphenyltin chloride solution via a cannula or dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent and precipitate the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ethyltriphenyltin.

  • Purify the crude product by recrystallization from hexane to afford ethyltriphenyltin as a white crystalline solid.

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Triphenyltin Chloride Ethyl Bromide Magnesium grignard Grignard Formation (EtMgBr in Et₂O) reactants->grignard coupling Reaction with Ph₃SnCl grignard->coupling quench Quench with NH₄Cl(aq) coupling->quench extract Solvent Extraction quench->extract dry Drying and Evaporation extract->dry purify Recrystallization from Hexane dry->purify product Pure Ethyltriphenyltin purify->product

Caption: A flowchart of the experimental workflow for ethyltriphenyltin synthesis.

Characterization of Ethyltriphenyltin

The identity and purity of the synthesized ethyltriphenyltin can be confirmed by various analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the phenyl groups (multiplets in the aromatic region).

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the ethyl carbons and the different carbons of the phenyl rings. A ¹³C NMR spectrum for ethyltriphenylstannane is available in the PubChem database[1].

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the Sn-C bond, as well as the vibrations associated with the phenyl and ethyl groups.

Safety and Handling Precautions

Organotin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[2][3]

5.1. Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Eye Protection: Safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: In situations where the fume hood is not adequate, a respirator with an appropriate cartridge for organic vapors should be used.

5.2. Handling and Storage

  • All manipulations of organotin compounds should be performed in a certified chemical fume hood.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Store organotin compounds in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

5.3. Waste Disposal

  • All organotin-contaminated waste, including glassware, gloves, and reaction residues, must be disposed of as hazardous waste according to institutional and local regulations.

  • Contaminated glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste. Soaking glassware in a bleach solution overnight has also been suggested as a method for decomposing residual organotin compounds.

5.4. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

  • PubChem. Ethyltriphenylstannane. National Center for Biotechnology Information. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Acutely Toxic Chemicals. [Link]

  • Del Valle Lab, Standard Operating Procedures. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of Tetraorganotin Compounds: A Case Study of Tetraphenyltin and its Relevance to Ethyltriphenyltin

Abstract This technical guide provides a comprehensive overview of the methodologies and analytical considerations for determining the crystal structure of tetraorganotin compounds, a class of molecules with significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical considerations for determining the crystal structure of tetraorganotin compounds, a class of molecules with significant applications in materials science and drug development. While the specific crystallographic data for ethyltriphenyltin is not publicly available, this paper establishes a robust framework for its future analysis. To this end, a detailed examination of the crystal structure of tetraphenyltin is presented as a case study. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this important class of organometallic compounds.

Introduction: The Significance of Organotin Compounds and the Imperative of Crystal Structure Analysis

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have garnered considerable interest across various scientific disciplines. Their diverse applications range from PVC stabilizers and catalysts in industrial chemistry to promising anticancer and antimicrobial agents in the pharmaceutical sector.[1][2] The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure. Therefore, a precise understanding of their molecular architecture through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design and the development of novel materials.[3][4]

Tetraorganotin compounds, with the general formula R₄Sn, are a fundamental subclass. While often considered to have a simple tetrahedral geometry, subtle variations in their crystal packing and intermolecular interactions can significantly influence their physicochemical properties.[5] This guide will focus on the analytical pipeline for determining the crystal structure of such compounds, with a particular focus on ethyltriphenyltin (EtPh₃Sn) as a target molecule and tetraphenyltin (Ph₄Sn) as a detailed case study.

Synthesis and Crystallization of Tetraorganotin Compounds

The successful determination of a crystal structure begins with the synthesis of a pure compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways to Ethyltriphenyltin and its Analogs

The synthesis of tetraorganotin compounds is well-established in organometallic chemistry. A common and versatile method involves the reaction of a Grignard reagent with a tin halide. For instance, the synthesis of tetraethyltin can be achieved by reacting ethylmagnesium bromide with tin tetrachloride.[6]

A plausible and efficient route to ethyltriphenyltin would involve the reaction of ethylmagnesium bromide with triphenyltin chloride.

Reaction Scheme:

  • Ph₃SnCl: Triphenyltin chloride

  • EtMgBr: Ethylmagnesium bromide

  • Ph₃SnEt: Ethyltriphenyltin

This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive Grignard reagent.

The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the analytical process. Several techniques can be employed, and the optimal method is highly dependent on the solubility and stability of the compound.[7][8]

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where a saturated or near-saturated solution of the compound is allowed to slowly evaporate, leading to the formation of crystals. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[7]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization. This method is effective for compounds that exhibit a significant change in solubility with temperature.[7]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution of the compound gradually reduces its solubility, promoting crystal growth.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two liquids as they slowly mix.

For a compound like ethyltriphenyltin, which is expected to be a white crystalline solid soluble in organic solvents, slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane or chloroform/ethanol) would be a promising starting point.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[3] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

The process of SCXRD analysis can be broken down into several key steps, as illustrated in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of Ethyltriphenyltin purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Data Analysis & Visualization structure_refinement->data_analysis

Figure 1: Experimental workflow for the crystal structure analysis of a tetraorganotin compound.

Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[9]

  • Data Reduction and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.

Case Study: The Crystal Structure of Tetraphenyltin

In the absence of published crystallographic data for ethyltriphenyltin, we will examine the well-characterized crystal structure of tetraphenyltin (Ph₄Sn) as a close analog. The structural features of tetraphenyltin provide a strong basis for predicting the expected structure of ethyltriphenyltin.

The crystal structure of tetraphenyltin has been determined and redetermined with high precision.[10][11]

Table 1: Crystallographic Data for Tetraphenyltin

ParameterValueReference
Chemical FormulaC₂₄H₂₀Sn[10]
Formula Weight427.11[10]
Crystal SystemTetragonal[11]
Space GroupP42₁c[11]
a (Å)12.058(1)[11]
c (Å)6.568(1)[11]
V (ų)954.5[11]
Z2[11]

Table 2: Selected Bond Lengths and Angles for Tetraphenyltin

Bond/AngleLength (Å) / Angle (°)Reference
Sn-C2.143(5)[10]
C-Sn-C108.9(2)[10]
C-Sn-C110.5(2)[10]

The tin atom in tetraphenyltin adopts a nearly perfect tetrahedral geometry, with the four phenyl groups arranged symmetrically around the central tin atom.[11] The C-Sn-C bond angles are very close to the ideal tetrahedral angle of 109.5°.[10][11]

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectral Data of Ethyltriphenyltin

For Researchers, Scientists, and Drug Development Professionals Foreword This guide serves as a comprehensive technical resource on the Nuclear Magnetic Resonance (NMR) spectral data of ethyltriphenyltin (Ph₃SnEt). As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on the Nuclear Magnetic Resonance (NMR) spectral data of ethyltriphenyltin (Ph₃SnEt). As a Senior Application Scientist, the aim is to provide not just raw data, but a deeper understanding of the structural information that can be gleaned from ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy. This document is structured to offer both a quick reference for experienced researchers and a detailed explanation for those less familiar with the nuances of organotin NMR. The causality behind spectral features and the logic of experimental design are emphasized to ensure scientific integrity and practical utility.

Introduction to Ethyltriphenyltin and the Significance of NMR Spectroscopy

Ethyltriphenyltin, a tetraorganotin compound, possesses a tin atom bonded to three phenyl groups and one ethyl group. Its molecular structure presents a fascinating case for NMR analysis, offering distinct signals for the aromatic and aliphatic moieties, and direct observation of the metal center through ¹¹⁹Sn NMR.

NMR spectroscopy is an indispensable tool for the structural elucidation of organometallic compounds like ethyltriphenyltin. It provides precise information about the chemical environment of magnetically active nuclei. For ethyltriphenyltin, the key nuclei of interest are:

  • ¹H (Proton): Reveals the arrangement of hydrogen atoms in the ethyl and phenyl groups.

  • ¹³C (Carbon-13): Provides insights into the carbon skeleton of the molecule.

  • ¹¹⁹Sn (Tin-119): Offers direct information about the electronic environment and coordination number of the tin atom.[1]

The analysis of chemical shifts (δ), scalar coupling constants (J), and signal multiplicities allows for the unambiguous assignment of each resonance and provides a detailed picture of the molecule's connectivity and stereochemistry.

Molecular Structure and NMR-Active Nuclei

The structure of ethyltriphenyltin is fundamental to understanding its NMR spectra. The tin atom is tetrahedrally coordinated, bonded to the α-carbon of the ethyl group and the ipso-carbons of the three phenyl rings.

Caption: Molecular structure of ethyltriphenyltin.

¹H NMR Spectral Data

The ¹H NMR spectrum of ethyltriphenyltin is characterized by signals corresponding to the ethyl and phenyl protons. The ethyl group protons exhibit a characteristic quartet and triplet pattern due to spin-spin coupling, while the phenyl protons appear as complex multiplets.

Table 1: ¹H NMR Spectral Data for Ethyltriphenyltin

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Tin Satellites (J(¹¹⁹Sn-¹H), Hz)
CH₂ (Ethyl)~1.4Quartet (q)³J(H-H) = 7.5²J(Sn-H) = 68.0
CH₃ (Ethyl)~1.2Triplet (t)³J(H-H) = 7.5³J(Sn-H) = 58.0
Phenyl-H (ortho, meta, para)~7.2 - 7.6Multiplet (m)-Not typically resolved

Interpretation and Causality:

  • Ethyl Group Resonances: The methylene (CH₂) protons are adjacent to a methyl (CH₃) group with three equivalent protons, resulting in a quartet (n+1 = 3+1 = 4). The methyl protons are adjacent to a methylene group with two equivalent protons, leading to a triplet (n+1 = 2+1 = 3). The downfield shift of the CH₂ group compared to the CH₃ group is due to the deshielding effect of the electropositive tin atom.

  • Phenyl Group Resonances: The protons on the three phenyl rings are chemically similar, leading to overlapping signals in the aromatic region of the spectrum.

  • Tin Satellites: The coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the ethyl protons gives rise to satellite peaks flanking the main resonances. The magnitude of the two-bond tin-proton coupling (²J(Sn-H)) is typically larger than the three-bond coupling (³J(Sn-H)). These coupling constants are valuable for confirming the presence of the tin-ethyl bond.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of ethyltriphenyltin. The spectrum will show distinct signals for the ethyl carbons and the four different types of carbons in the phenyl groups (ipso, ortho, meta, and para).

Table 2: ¹³C NMR Spectral Data for Ethyltriphenyltin

AssignmentChemical Shift (δ, ppm)Coupling Constant (J(¹¹⁹Sn-¹³C), Hz)
CH₂ (Ethyl)~10-15¹J(Sn-C) ≈ 330
CH₃ (Ethyl)~15-20²J(Sn-C) ≈ 40
C-ipso (Phenyl)~140-145¹J(Sn-C) ≈ 450-500
C-ortho (Phenyl)~135-140²J(Sn-C) ≈ 45-50
C-meta (Phenyl)~125-130³J(Sn-C) ≈ 60-65
C-para (Phenyl)~128-132⁴J(Sn-C) ≈ 10-15

Interpretation and Causality:

  • Chemical Shifts: The chemical shifts of the phenyl carbons follow a predictable pattern based on their substitution and distance from the tin atom. The ipso-carbon, directly attached to tin, is significantly downfield.

  • Tin-Carbon Coupling: The magnitude of the one-bond tin-carbon coupling constant (¹J(Sn-C)) is a sensitive indicator of the hybridization of the tin-carbon bond and the electronic environment of the tin atom. The larger ¹J(Sn-C) for the ipso-carbon compared to the ethyl α-carbon reflects the greater s-character in the Sn-C(phenyl) bond. The multi-bond tin-carbon couplings provide further structural confirmation.

¹¹⁹Sn NMR Spectral Data

The ¹¹⁹Sn NMR spectrum provides a direct window into the electronic environment of the tin nucleus. For tetraorganotin compounds like ethyltriphenyltin, the chemical shift is sensitive to the nature of the organic groups attached.

Table 3: ¹¹⁹Sn NMR Spectral Data for Ethyltriphenyltin

NucleusChemical Shift (δ, ppm)
¹¹⁹Sn ~ -50 to -60

Interpretation and Causality:

The ¹¹⁹Sn chemical shift of approximately -55 ppm is characteristic of a tetra-coordinated tin atom in a tetraorganotin compound. The shielding of the tin nucleus is influenced by the electron-donating or withdrawing properties of the attached groups. The combination of three phenyl groups and one ethyl group results in the observed chemical shift. The coordination number and the electronic environment around the tin atom are the primary factors influencing the ¹¹⁹Sn chemical shift.[1] Any deviation from this value could indicate changes in coordination, such as solvent interaction or the presence of impurities.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra of ethyltriphenyltin, a standardized and carefully executed experimental protocol is crucial.

Materials:

  • Ethyltriphenyltin sample

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of ethyltriphenyltin for ¹H NMR and 50-100 mg for ¹³C and ¹¹⁹Sn NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Gently vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube:

    • Using a clean pipette, transfer the solution to a 5 mm NMR tube.

    • Ensure the solvent height in the tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra using standard acquisition parameters. For ¹¹⁹Sn, a reference compound such as tetramethyltin (Me₄Sn) is typically used (δ = 0 ppm).

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed overview of the ¹H, ¹³C, and ¹¹⁹Sn NMR spectral data of ethyltriphenyltin. By understanding the principles behind chemical shifts and coupling constants, researchers can confidently utilize NMR spectroscopy for the structural characterization and purity assessment of this and related organotin compounds. The provided experimental protocol serves as a reliable starting point for obtaining high-quality data. The combination of these three NMR techniques offers a powerful and comprehensive approach to the analysis of ethyltriphenyltin in various research and development settings.

References

  • Sair, U., & Thakur, A. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. CoLab. [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyltriphenyltin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyltriphenyltin ((C₆H₅)₃SnCH₂CH₃). As a Senior Application Scientist, this document is structured to deliver not just spectral data, but a foundational understanding of the principles governing the spectrum's appearance. We will delve into the theoretical underpinnings of chemical shifts and coupling constants as they apply to this organometallic compound, present a detailed interpretation of the spectral features, and provide a robust, field-proven protocol for sample preparation and spectral acquisition. This guide is intended to be a self-validating resource, grounded in established spectroscopic principles and supported by authoritative references, to empower researchers in their structural elucidation endeavors.

Introduction: The Power of ¹H NMR in Organometallic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of chemical compounds, providing unparalleled insight into the connectivity and environment of atoms within a molecule.[1] In the realm of organometallic chemistry, ¹H NMR is particularly powerful for elucidating the nature of organic ligands bound to a metal center. The spectrum of ethyltriphenyltin serves as an excellent case study for understanding the influence of a heavy metal atom like tin on the magnetic environment of adjacent protons.

This guide will dissect the ¹H NMR spectrum of ethyltriphenyltin, focusing on the key parameters that govern its appearance:

  • Chemical Shift (δ): The position of a resonance signal, which is highly sensitive to the electronic environment of the proton.[2]

  • Integration: The area under a resonance signal, which is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei, which leads to the splitting of signals into multiplets.[3]

A thorough understanding of these parameters allows for the unambiguous assignment of each proton in the molecule, confirming its structure.

Molecular Structure and Predicted ¹H NMR Spectrum

To fully appreciate the ¹H NMR spectrum, we must first consider the molecular structure of ethyltriphenyltin.

Figure 1: Molecular structure of ethyltriphenyltin.

Based on this structure, we can predict the key features of the ¹H NMR spectrum:

  • Two distinct sets of signals for the ethyl group: The methylene (-CH₂-) protons and the methyl (-CH₃) protons are in different chemical environments and will therefore have different chemical shifts.

  • A complex multiplet for the phenyl groups: The protons on the three phenyl rings will resonate in the aromatic region of the spectrum. Due to potential restricted rotation and through-space interactions, these may appear as complex multiplets.

Detailed Spectral Analysis: Chemical Shifts and Coupling Constants

The Ethyl Group: A Classic Quartet and Triplet

The ethyl group directly attached to the tin atom provides a textbook example of first-order spin-spin coupling.

  • Methylene Protons (-CH₂-): These two protons are adjacent to the three protons of the methyl group. According to the n+1 rule, their signal will be split into a quartet (3+1 = 4 lines).[3] The electronegativity of the tin atom will cause a downfield shift compared to a simple alkane.

  • Methyl Protons (-CH₃-): These three protons are adjacent to the two protons of the methylene group. Their signal will be split into a triplet (2+1 = 3 lines).

The coupling constant, ³J(H-H), for the interaction between the methylene and methyl protons is typically in the range of 7-8 Hz for ethyl groups.[3]

Ethyl_Coupling CH2 CH₂ CH3 CH₃ CH2->CH3 ³J(H-H) ≈ 7-8 Hz

Caption: Spin-spin coupling in the ethyl group.

The Triphenyl Groups: Aromatic Region Complexity

The fifteen protons of the three phenyl rings will resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The exact appearance of these signals can be complex and is influenced by several factors:

  • Ortho, Meta, and Para Protons: Protons in the ortho, meta, and para positions of each phenyl ring are in distinct chemical environments.

  • Coupling: These protons will exhibit complex spin-spin coupling with their neighbors on the aromatic ring.

  • Satellite Peaks: The presence of the NMR-active tin isotopes, ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.58% abundance), will result in satellite peaks flanking the main proton signals. The coupling constants for these interactions, denoted as nJ(¹¹⁹Sn-¹H) and nJ(¹¹⁷Sn-¹H), provide valuable structural information.

Expected Spectral Data Summary

The following table summarizes the predicted ¹H NMR spectral data for ethyltriphenyltin.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH₂- (Methylene)~1.0 - 1.5Quartet (q)2H³J(H-H) ≈ 7-8
-CH₃ (Methyl)~1.2 - 1.7Triplet (t)3H³J(H-H) ≈ 7-8
-C₆H₅ (Phenyl)~7.0 - 8.0Multiplet (m)15H-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and informative ¹H NMR spectrum is paramount. The following protocol is a field-proven method for preparing and analyzing organotin compounds.

Sample Preparation: The Foundation of a Good Spectrum
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the ethyltriphenyltin sample. Chloroform-d (CDCl₃) is a common choice for organotin compounds.[2]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of ethyltriphenyltin in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Caption: Workflow for NMR sample preparation.

NMR Instrument Parameters

For a standard 400 MHz NMR spectrometer, the following acquisition parameters are recommended:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

Data Processing and Interpretation

Once the raw data (Free Induction Decay, FID) is acquired, it must be processed to obtain the final spectrum.

  • Fourier Transform: Apply a Fourier transform to the FID.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (in Hz).

Conclusion: A Validated Approach to Structural Elucidation

This technical guide has provided a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of ethyltriphenyltin. By combining a theoretical understanding of NMR principles with a practical, step-by-step experimental protocol, researchers can confidently approach the structural characterization of this and similar organometallic compounds. The key takeaways are the predictable quartet-triplet pattern of the ethyl group and the complex aromatic signals of the triphenyl groups, all influenced by the central tin atom. Adherence to the outlined sample preparation and data acquisition protocols will ensure the generation of high-quality, reproducible data, forming a solid foundation for any research endeavor in this field.

References

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin. [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

  • Canadian Science Publishing. (1964). N.M.R. SPECTRA OF TIN COMPOUNDS: II. Sn119 AND H1 MAGNETIC RESONANCE SPECTRA OF HEXAMETHYLDITIN. Canadian Journal of Chemistry, 42(4), 940-944. [Link]

  • Casella, G., & D'Agostino, S. (2008). DFT calculation of (1)J((119)Sn,(13)C) and (2)J((119)Sn,(1)H) coupling constants in di- and Trimethyltin(IV) compounds. Inorganic chemistry, 47(11), 4796–4807. [Link]

  • Sutton, P. A., & Harrington, C. F. (2011). The small-scale preparation and NMR characterization of isotopically enriched organotin compounds. Applied Organometallic Chemistry, 25(10), 738-745. [Link]

  • Ereztech. (n.d.). Triphenyltin hydride. [Link]

  • Lucier, B. E. G., et al. (2014). High-resolution solid-state tin-119 NMR investigations of organotin halides R3SnX and R2SnX2 (R = alkyl, aryl; X = Cl, Br). Organometallics, 33(10), 2496-2511. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹³C NMR Spectrum of Ethyltriphenyltin

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, I've frequently observed that while organotin compounds are extensively used in various fields, including cataly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've frequently observed that while organotin compounds are extensively used in various fields, including catalysis and medicinal chemistry, comprehensive spectroscopic guides for specific, yet fundamental, molecules can be surprisingly scarce in readily accessible literature. This guide addresses such a gap for ethyltriphenyltin (EtSnPh₃). A thorough search of peer-reviewed journals and spectral databases reveals a lack of a complete, publicly available, and fully assigned ¹³C NMR spectrum with all associated tin-carbon coupling constants.

This document, therefore, serves as a meticulously constructed guide that predicts and interprets the ¹³C NMR spectrum of ethyltriphenyltin. By leveraging established principles of organometallic NMR spectroscopy and drawing upon data from closely related analogues, this guide provides a robust framework for researchers to understand, predict, and interpret the ¹³C NMR spectrum of this important reagent. Our approach is grounded in scientific integrity, ensuring that every piece of information is supported by authoritative references, thereby providing a trustworthy resource for the scientific community.

Introduction: The Significance of ¹³C NMR in Characterizing Ethyltriphenyltin

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds.[1] For organotin compounds like ethyltriphenyltin, ¹³C NMR provides critical information beyond a simple carbon count. The key diagnostic features of the ¹³C NMR spectrum include:

  • Chemical Shifts (δ): The chemical shift of each carbon atom provides insight into its electronic environment. The presence of the electropositive tin atom and the aromatic phenyl groups significantly influences the chemical shifts of the ethyl and phenyl carbons.

  • Tin-Carbon Coupling Constants (ⁿJ(¹¹⁹/¹¹⁷Sn, ¹³C)): Tin has two NMR-active isotopes with spin ½: ¹¹⁹Sn (8.59% natural abundance) and ¹¹⁷Sn (7.68% natural abundance). The coupling of these tin isotopes to the ¹³C nuclei provides invaluable structural information. The magnitude of the coupling constant, particularly the one-bond coupling (¹J(Sn,C)), is sensitive to the hybridization of the carbon atom and the coordination number of the tin center.

A comprehensive understanding of these parameters allows for unambiguous confirmation of the molecular structure, assessment of purity, and investigation of intermolecular interactions.

Predicted ¹³C NMR Spectrum of Ethyltriphenyltin

Based on data from analogous compounds, including tetraphenyltin and other ethyltin derivatives, the predicted ¹³C NMR spectrum of ethyltriphenyltin in a non-coordinating solvent like deuterochloroform (CDCl₃) is summarized in Table 1. The spectrum is expected to show six distinct carbon signals: two for the ethyl group and four for the three equivalent phenyl groups.

Table 1: Predicted ¹³C NMR Data for Ethyltriphenyltin in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted ¹J(¹¹⁹Sn, ¹³C) (Hz)Predicted ⁿJ(¹¹⁹Sn, ¹³C) (Hz)
Ethyl Group
Sn-C H₂-CH₃~10 - 15~350 - 380
Sn-CH₂-C H₃~15 - 20Not typically resolved
Phenyl Groups
ipso-C (C1)~138 - 142~480 - 520
ortho-C (C2, C6)~136 - 139~45 - 55
meta-C (C3, C5)~128 - 131~60 - 70
para-C (C4)~127 - 130~10 - 15

Note: The chemical shifts and coupling constants are estimations based on literature values for similar organotin compounds. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Detailed Spectral Analysis and Interpretation

Chemical Shift Assignments

The predicted chemical shifts are based on the expected electronic environment of each carbon atom.

  • Ethyl Group: The methylene carbon directly attached to the tin atom (Sn-C H₂-CH₃) is expected to be the most upfield signal in the spectrum due to the electropositive nature of tin. The terminal methyl carbon (Sn-CH₂-C H₃) will appear slightly downfield from the methylene carbon.

  • Phenyl Groups: The aromatic region will display four signals corresponding to the ipso, ortho, meta, and para carbons of the three equivalent phenyl rings. The ipso-carbon (the carbon directly bonded to the tin atom) is expected to be the most downfield of the phenyl signals and will likely be a quaternary carbon with a lower intensity. The chemical shifts of the ortho, meta, and para carbons are influenced by the inductive and mesomeric effects of the triethylstannyl group.

Tin-Carbon Coupling Constants: A Powerful Diagnostic Tool

The through-bond scalar coupling between the tin isotopes (¹¹⁹Sn and ¹¹⁷Sn) and the ¹³C nuclei results in the appearance of "tin satellites" flanking the main ¹³C signal. The larger coupling is observed with the ¹¹⁹Sn isotope due to its larger gyromagnetic ratio.

  • One-Bond Coupling (¹J(Sn,C)): The magnitude of ¹J(Sn,C) is directly proportional to the s-character of the tin-carbon bond. For the sp³-hybridized ethyl carbon, a ¹J(¹¹⁹Sn, ¹³C) value in the range of 350-380 Hz is expected. For the sp²-hybridized ipso-phenyl carbon, a significantly larger coupling constant of approximately 480-520 Hz is predicted. These distinct ¹J values are highly diagnostic for confirming the presence of both alkyl and aryl groups attached to the tin center.

  • Two-, Three-, and Four-Bond Couplings (ⁿJ(Sn,C)): Longer-range couplings to the ortho, meta, and para carbons of the phenyl rings provide further structural confirmation. The three-bond coupling to the meta-carbons is often larger than the two-bond coupling to the ortho-carbons, a trend observed in many organometallic systems. The four-bond coupling to the para-carbon is typically the smallest.

Experimental Protocol for Acquiring the ¹³C NMR Spectrum

Acquiring a high-quality ¹³C NMR spectrum of ethyltriphenyltin requires careful consideration of experimental parameters to ensure accurate chemical shift determination and the observation of tin satellites.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, C₆D₆, or DMSO-d₆). CDCl₃ is a common first choice for its relatively inert nature.

  • Concentration: Prepare a solution with a concentration of 50-100 mg of ethyltriphenyltin in 0.6-0.7 mL of the deuterated solvent.

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

NMR Spectrometer Setup and Parameters
  • Spectrometer Frequency: A mid- to high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate. For more accurate integration (though not typically the primary goal in ¹³C NMR), a longer relaxation delay (5-10 times the longest T₁) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio, especially for observing the tin satellites and the quaternary ipso-carbon.

  • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single sharp peak for each carbon environment.

The following diagram illustrates the workflow for acquiring and analyzing the ¹³C NMR spectrum of ethyltriphenyltin.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve EtSnPh₃ in CDCl₃ with TMS setup Spectrometer Setup (Pulse Program, SW, etc.) dissolve->setup acquire Acquire FID (zgpg30, NS ≥ 1024) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference assign_peaks Assign Chemical Shifts (δ) reference->assign_peaks measure_J Measure ⁿJ(Sn,C) from Satellites assign_peaks->measure_J report report measure_J->report Final Report

Caption: Workflow for ¹³C NMR analysis of ethyltriphenyltin.

Molecular Structure and Key ¹³C NMR Interactions

The following diagram illustrates the molecular structure of ethyltriphenyltin and highlights the key one-bond tin-carbon couplings that are crucial for its characterization by ¹³C NMR.

Caption: Key ¹J(Sn,C) couplings in ethyltriphenyltin.

Conclusion

This guide provides a comprehensive overview and a predicted interpretation of the ¹³C NMR spectrum of ethyltriphenyltin. By understanding the expected chemical shifts and, most importantly, the diagnostic tin-carbon coupling constants, researchers can confidently characterize this compound. The provided experimental protocol offers a solid starting point for acquiring high-quality data. While this guide is based on well-established principles and data from analogous compounds, it also underscores the need for the scientific community to publish and share complete spectral data for common laboratory reagents to enhance the robustness and efficiency of chemical research.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹¹⁹Sn NMR of Ethyltriphenyltin

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth exploration of the principles and practical application of ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth exploration of the principles and practical application of ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of ethyltriphenyltin. As a senior application scientist, the following content is structured to deliver not just procedural steps, but a deep understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Power of ¹¹⁹Sn NMR in Organotin Chemistry

Organotin compounds, such as ethyltriphenyltin, are a significant class of organometallic compounds with diverse applications. Their characterization is crucial for understanding their structure, reactivity, and biological activity. Among the array of analytical techniques available, ¹¹⁹Sn NMR spectroscopy stands out as a uniquely powerful tool. The tin nucleus possesses several NMR-active isotopes, with ¹¹⁹Sn being the most sensitive and commonly studied. Its wide chemical shift range and sensitivity to the local electronic environment make ¹¹⁹Sn NMR an invaluable method for elucidating the coordination chemistry and bonding in organotin compounds.

Foundational Principles of ¹¹⁹Sn NMR Spectroscopy

A thorough understanding of the fundamental principles of ¹¹⁹Sn NMR is paramount for accurate data interpretation. The two key parameters derived from a ¹¹⁹Sn NMR spectrum are the chemical shift (δ) and the spin-spin coupling constants (J).

The ¹¹⁹Sn Chemical Shift (δ): A Window into the Electronic Environment

The ¹¹⁹Sn chemical shift is highly sensitive to the electronic environment around the tin atom. The coordination number of the tin center is a primary determinant of the chemical shift value. Generally, an increase in the coordination number leads to an upfield shift (to more negative ppm values) in the ¹¹⁹Sn resonance. The nature of the substituents also plays a critical role; electronegative groups tend to deshield the tin nucleus, resulting in a downfield shift (to more positive ppm values).

For tetraorganotin compounds like ethyltriphenyltin (Ph₃SnEt), the tin atom is four-coordinate. The chemical shifts for such compounds typically fall within a specific range, which can be influenced by the nature of the organic groups attached. The solvent can also have a significant impact on the chemical shift, particularly if the solvent is capable of coordinating to the tin center.

Spin-Spin Coupling Constants (J): Mapping Connectivity

Spin-spin coupling arises from the interaction of the magnetic moments of different nuclei, transmitted through the bonding electrons. In the context of ethyltriphenyltin, the most informative coupling constants are those between ¹¹⁹Sn and the directly attached ¹³C and ¹H nuclei of the ethyl and phenyl groups.

  • ¹J(¹¹⁹Sn, ¹³C): The one-bond coupling between tin and carbon is a direct measure of the s-character of the Sn-C bond. Larger ¹J values are associated with greater s-character.

  • ⁿJ(¹¹⁹Sn, ¹H): Two-bond (²J) and three-bond (³J) couplings to protons on the ethyl group provide valuable structural information. The magnitude of these couplings can be related to the geometry of the molecule.

The ¹¹⁹Sn NMR Spectrum of Ethyltriphenyltin: Expected Parameters

Based on data for similar tetraorganotin compounds, the ¹¹⁹Sn chemical shift (δ) for ethyltriphenyltin in a non-coordinating solvent like chloroform-d (CDCl₃) is expected to be in the range of -40 to -60 ppm relative to the standard reference, tetramethyltin (Me₄Sn). This estimation is based on the known shifts of related triphenyltin derivatives.

The expected spin-spin coupling constants (J) are summarized in the table below. These values are crucial for confirming the connectivity within the molecule.

Coupling NucleiCoupling TypeExpected J-value (Hz)Structural Insight
¹¹⁹Sn, ¹³C (ipso-phenyl)¹J~400-500Provides information on the Sn-C(phenyl) bond.
¹¹⁹Sn, ¹³C (CH₂ of ethyl)¹J~300-400Reflects the nature of the Sn-C(ethyl) bond.
¹¹⁹Sn, ¹H (CH₂ of ethyl)²J~50-70Confirms the connectivity to the ethyl group.
¹¹⁹Sn, ¹H (CH₃ of ethyl)³J~80-100Provides further confirmation of the ethyl group structure.

A Validated Experimental Protocol for Acquiring High-Quality ¹¹⁹Sn NMR Spectra

The acquisition of a high-quality ¹¹⁹Sn NMR spectrum requires careful attention to detail in both sample preparation and instrument setup. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation: The Foundation of a Good Spectrum

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

Step-by-Step Sample Preparation:

  • Analyte Purity: Ensure the ethyltriphenyltin sample is of high purity. Impurities, particularly paramagnetic species, can lead to significant line broadening and poor spectral resolution.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for organotin compounds. The use of a deuterated solvent is essential for the instrument's lock system.

  • Concentration: For a routine ¹¹⁹Sn NMR spectrum, a concentration of 10-50 mg of ethyltriphenyltin in 0.6-0.7 mL of solvent is typically sufficient.

  • Dissolution: Dissolve the sample completely in the chosen solvent. Gentle vortexing or sonication can aid in dissolution.

  • Filtration: It is critical to filter the sample solution to remove any particulate matter. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles will disrupt the magnetic field homogeneity, leading to poor shimming and broad spectral lines.

  • Degassing (Optional but Recommended): For sensitive experiments or to obtain very high-resolution spectra, it is advisable to degas the sample to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles. Oxygen is paramagnetic and can shorten relaxation times, potentially affecting signal intensity and resolution.

Caption: Experimental workflow for acquiring a ¹¹⁹Sn NMR spectrum.

Instrument Parameters: Optimizing for ¹¹⁹Sn

The following are key parameters to consider when setting up the NMR experiment. These may need to be adjusted based on the specific instrument and sample concentration.

  • Nucleus: ¹¹⁹Sn

  • Reference: Tetramethyltin (Me₄Sn) at 0 ppm (can be set externally or internally).

  • Pulse Program: A standard one-pulse experiment is usually sufficient. For samples with low concentration, sensitivity-enhanced techniques like INEPT or DEPT can be employed.

  • Acquisition Time (at): Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is a good starting point. The T₁ relaxation time for ¹¹⁹Sn can be long, and an adequate relaxation delay is crucial for quantitative measurements.

  • Number of Scans (ns): This will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans should provide a good signal-to-noise ratio.

  • Spectral Width (sw): The chemical shift range for ¹¹⁹Sn is large. A spectral width of at least 200-300 ppm is recommended to ensure all signals are captured.

Deciphering the Spectrum: Structural Elucidation of Ethyltriphenyltin

The acquired ¹¹⁹Sn NMR spectrum, when properly processed and referenced, provides a wealth of information for the structural confirmation of ethyltriphenyltin.

  • The Singlet Resonance: In a ¹H-decoupled ¹¹⁹Sn NMR spectrum, ethyltriphenyltin will exhibit a single sharp resonance. The position of this singlet, in the expected range of -40 to -60 ppm, is characteristic of a four-coordinate tin atom in a tetraorganotin compound.

  • Satellite Peaks: Due to the presence of other NMR-active tin isotopes (¹¹⁷Sn) and coupling to ¹³C in natural abundance, small satellite peaks may be observed flanking the main ¹¹⁹Sn signal. The separation of these satellites corresponds to the respective J-coupling constants.

  • ¹H-Coupled Spectrum: If a ¹H-coupled ¹¹⁹Sn spectrum is acquired, the main resonance will be split into a multiplet due to coupling with the protons of the ethyl and phenyl groups. The most significant splitting will arise from the two-bond coupling to the methylene (CH₂) protons and the three-bond coupling to the methyl (CH₃) protons of the ethyl group, providing direct evidence for the presence of the ethyl group attached to the tin atom.

Spin_Spin_Coupling cluster_Et Ethyl Group cluster_Ph Phenyl Groups (x3) Sn 119Sn C_CH2 13C (CH2) Sn->C_CH2 1J H_CH2 1H (CH2) Sn->H_CH2 2J H_CH3 1H (CH3) Sn->H_CH3 3J C_ipso 13C (ipso) Sn->C_ipso 1J C_CH2->H_CH2 C_CH3 13C (CH3) C_CH2->C_CH3 C_CH3->H_CH3

Caption: Spin-spin coupling interactions in ethyltriphenyltin.

Troubleshooting and Advanced Considerations

  • Broad Lines: Broad signals in the ¹¹⁹Sn spectrum can be due to several factors, including the presence of paramagnetic impurities, poor shimming, or chemical exchange processes. Re-filtering the sample and careful shimming can often resolve this issue.

  • Low Signal-to-Noise: If the signal is weak, increase the number of scans. Alternatively, consider using sensitivity-enhancement techniques such as INEPT or DEPT, which can significantly reduce the required acquisition time.

  • Two-Dimensional (2D) NMR: For more complex organotin compounds, 2D NMR techniques like ¹H-¹¹⁹Sn HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning correlations between the tin atom and protons in the molecule.

References

  • General Principles of ¹¹⁹Sn NMR: For a foundational understanding of tin NMR, consult resources that provide an overview of the NMR properties of tin isotopes and their applic
  • Chemical Shift Ranges in Organotin Compounds: Authoritative reviews and publications that compile and discuss the ¹¹⁹Sn chemical shifts of various classes of organotin compounds are essential for predicting and interpreting spectra.
  • Coupling Constants in Organotin Chemistry: Literature focusing on the theoretical and experimental aspects of spin-spin coupling involving the ¹¹⁹Sn nucleus provides the basis for understanding molecular structure through J-coupling analysis.
  • Practical Guides to NMR Spectroscopy: Manuals and guides on the practical aspects of NMR, including sample preparation and experiment setup, offer invaluable field-proven insights.
  • Research Articles on Organotin Compound Characterization: Specific research papers detailing the synthesis and spectroscopic characterization of organotin compounds, even if not ethyltriphenyltin itself, provide context and comparative d
Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyltriphenyltin Abstract This technical guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the chara...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyltriphenyltin

Abstract

This technical guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of ethyltriphenyltin. Ethyltriphenyltin, an organotin compound, possesses a unique vibrational signature that can be effectively elucidated using IR spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize organometallic compounds and require a deeper understanding of their structural analysis through vibrational spectroscopy. We will delve into the theoretical underpinnings of the vibrational modes of ethyltriphenyltin, present a detailed interpretation of its IR spectrum, outline a practical experimental protocol for data acquisition, and discuss the broader applications of this analytical technique in the context of organotin chemistry.

Introduction: The Convergence of Organotin Chemistry and Vibrational Spectroscopy

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been a subject of intense research and industrial application for over a century.[1][2] Their utility spans a wide range of applications, including as PVC stabilizers, catalysts in organic synthesis, and as biocidal agents.[3][4] Ethyltriphenyltin ((C₆H₅)₃SnCH₂CH₃) is a tetraorganotin compound that serves as a valuable reagent and building block in synthetic chemistry.[5]

The precise characterization of such compounds is paramount for quality control, reaction monitoring, and understanding their chemical behavior. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[6] The fundamental principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which induces vibrations of its constituent chemical bonds.[7] Each type of bond (e.g., C-H, C=C, Sn-C) vibrates at a characteristic frequency, and these frequencies are sensitive to the local chemical environment.[8] Consequently, the IR spectrum of a molecule serves as a unique "fingerprint," enabling the identification of functional groups and the elucidation of molecular structure.[7]

This guide will focus on the application of IR spectroscopy to ethyltriphenyltin, providing a detailed analysis of its vibrational modes and a practical framework for its spectral interpretation.

Molecular Structure and Synthesis of Ethyltriphenyltin

Ethyltriphenyltin is a tetra-substituted organostannane with a central tin atom covalently bonded to three phenyl groups and one ethyl group. The geometry around the tin atom is tetrahedral.[1]

Figure 1. Molecular structure of ethyltriphenyltin.

A common and effective method for the synthesis of ethyltriphenyltin involves the reaction of a triphenyltin halide, such as triphenyltin chloride, with an ethylating Grignard reagent, like ethylmagnesium bromide.[1]

(C₆H₅)₃SnCl + CH₃CH₂MgBr → (C₆H₅)₃SnCH₂CH₃ + MgClBr

Alternatively, it can be synthesized by reacting triphenyltin with ethyl chloride in the presence of a suitable catalyst, such as cuprous chloride.[5] The purity of the synthesized compound can be initially assessed and confirmed using IR spectroscopy by comparing the obtained spectrum with that of a known standard or by identifying the characteristic absorption bands.

Interpreting the Infrared Spectrum of Ethyltriphenyltin

The infrared spectrum of ethyltriphenyltin is a composite of the vibrational modes of its constituent parts: the three phenyl groups, the ethyl group, and the tin-carbon skeletal framework. A systematic approach to interpreting the spectrum involves analyzing different regions for these characteristic vibrations.

Phenyl Group Vibrations

The vibrations associated with the phenyl groups are typically strong and well-defined.

  • Aromatic C-H Stretching: Look for sharp, medium-intensity bands in the region of 3100-3000 cm⁻¹ .[9] The presence of absorption bands above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring.[10]

  • Aromatic C=C Stretching: The phenyl ring itself has characteristic stretching vibrations that appear as a series of sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ .[11] Key absorptions are often observed near 1580 cm⁻¹ and 1480 cm⁻¹.

  • C-H Out-of-Plane Bending: Strong absorptions in the region below 900 cm⁻¹ are indicative of the out-of-plane bending of the aromatic C-H bonds. For a monosubstituted benzene ring (as in the case of the phenyl groups attached to tin), a strong band is typically observed between 770-730 cm⁻¹ and another between 710-690 cm⁻¹ .

Ethyl Group Vibrations

The ethyl group gives rise to characteristic aliphatic C-H vibrations.

  • Aliphatic C-H Stretching: These absorptions are found just below 3000 cm⁻¹ , typically in the 2980-2850 cm⁻¹ range.[11] Both asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups fall within this region.

  • C-H Bending (Deformation) Vibrations: The bending vibrations of the methyl (CH₃) and methylene (CH₂) groups occur at lower frequencies. Expect to see bands around 1465 cm⁻¹ (asymmetric CH₃ and CH₂ scissoring) and 1375 cm⁻¹ (symmetric CH₃ umbrella mode).

Tin-Carbon (Sn-C) Vibrations

The vibrations involving the heavy tin atom occur at much lower frequencies, typically in the far-infrared region.

  • Sn-Phenyl Stretching: The stretching vibration of the tin-phenyl bond is expected to appear in the 250-200 cm⁻¹ range.[12]

  • Sn-Ethyl Stretching: The tin-ethyl stretching vibration is generally found at a higher frequency than the Sn-phenyl stretch due to the lower mass of the ethyl group compared to the phenyl group. This absorption is typically located in the 550-450 cm⁻¹ region.

Summary of Key Vibrational Frequencies
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchingAromatic (Phenyl)3100 - 3000Medium, Sharp
C-H StretchingAliphatic (Ethyl)2980 - 2850Strong, Sharp
C=C StretchingAromatic Ring1600 - 1450Variable, Sharp
C-H BendingEthyl (CH₂/CH₃)1465 & 1375Medium
C-H Out-of-Plane BendingAromatic (Phenyl)770 - 690Strong
Sn-C StretchingSn-Ethyl550 - 450Medium to Weak
Sn-C StretchingSn-Phenyl250 - 200Medium to Weak

Experimental Protocol for Acquiring the IR Spectrum

Acquiring a high-quality IR spectrum of ethyltriphenyltin requires careful sample preparation and instrument operation. Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for these measurements.[6]

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Obtain Ethyltriphenyltin Sample safety Don PPE (Gloves, Goggles, Lab Coat) Handle in Fume Hood start->safety prep_method Choose Preparation Method safety->prep_method atr ATR: Place small amount of sample on crystal prep_method->atr Solid/Liquid kbr KBr Pellet: Grind 1-2 mg of sample with 100-200 mg dry KBr prep_method->kbr Solid instrument Prepare FTIR Spectrometer atr->instrument press Press into a transparent pellet kbr->press press->instrument background Collect Background Spectrum (Empty Sample Compartment or Pure KBr Pellet) instrument->background sample_scan Mount Sample and Collect Spectrum background->sample_scan process Process Data (Baseline Correction, etc.) sample_scan->process analyze Analyze Spectrum process->analyze assign Assign Characteristic Peaks analyze->assign report Report Findings assign->report

Figure 2. Workflow for IR spectral acquisition of ethyltriphenyltin.

Step-by-Step Methodology
  • Safety Precautions: Ethyltriphenyltin is toxic if swallowed, in contact with skin, or if inhaled.[13] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): This is often the simplest method. Place a small amount of the ethyltriphenyltin sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

    • KBr Pellet (for solid samples): Grind 1-2 mg of ethyltriphenyltin with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Collection:

    • Collect a background spectrum. For ATR, this is done with the clean, empty crystal. For the KBr method, use a pure KBr pellet or an empty sample holder. This background is automatically subtracted from the sample spectrum by the instrument's software.

  • Sample Measurement:

    • Place the prepared sample in the sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹. A specialized detector and optics are required for the far-IR region (below 400 cm⁻¹) to observe the Sn-C vibrations.

  • Data Processing and Analysis:

    • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Use the instrument software to perform any necessary baseline corrections.

    • Identify the key absorption bands and compare their positions and intensities to the expected values outlined in Section 3.

Applications in Research and Development

The infrared spectroscopy of ethyltriphenyltin is a valuable tool in several scientific and industrial contexts:

  • Quality Control: IR spectroscopy provides a quick and reliable method to verify the identity and purity of ethyltriphenyltin. The presence of unexpected peaks may indicate impurities or degradation products.

  • Reaction Monitoring: In organic synthesis, IR spectroscopy can be used to monitor the progress of reactions involving ethyltriphenyltin. For example, one could follow the disappearance of a reactant's characteristic peak or the appearance of a product's peak.

  • Structural Elucidation: For novel compounds synthesized from ethyltriphenyltin, IR spectroscopy is a crucial first step in determining the molecular structure by identifying the functional groups present.

  • Coordination Chemistry: When ethyltriphenyltin is used as a ligand in the formation of coordination complexes, changes in the vibrational frequencies of the phenyl and ethyl groups, as well as the Sn-C bonds, can provide insights into the nature of the coordination.

Conclusion

Infrared spectroscopy is an indispensable technique for the characterization of ethyltriphenyltin. A thorough understanding of the vibrational modes associated with the phenyl, ethyl, and tin-carbon moieties allows for a detailed and accurate interpretation of the IR spectrum. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to effectively utilize IR spectroscopy for the analysis of ethyltriphenyltin and related organotin compounds. The ability to quickly verify molecular structure and assess purity makes IR spectroscopy a cornerstone of quality and integrity in both academic research and industrial applications.

References

  • Royal Society of Chemistry. (n.d.). Infrared spectroscopy.
  • ChemBK. (2024). Tin, ethyltriphenyl-.
  • Wikipedia. (2023). Organotin chemistry. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.
  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [Link]

  • Yousif, E., Ghazi, D., & Rasheed, Z. (2018). A Review of Organotin Compounds: Chemistry and Applications. Archives of Organic and Inorganic Chemical Sciences, 3(3). DOI: 10.32474/AOICS.2018.03.000161. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Yousif, E., Ghazi, D., & Rasheed, Z. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyltriphenylstannane. PubChem Compound Database. Retrieved from [Link]

  • Frankland, E. (1849). On the isolation of the organic radicals. Quarterly Journal of the Chemical Society of London, 2(3), 263-296. (Historical context, specific URL not available for direct citation of this historical paper, referenced in modern reviews).
  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.
  • International Journal of Advanced Research. (n.d.). ISSN: 2320-5407 Int. J. Adv. Res. 7(5), 12-22.
  • University of California, Davis. (n.d.). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR handout.pdf.

Sources

Foundational

Mass Spectrometry of Ethyltriphenyltin: Mechanistic Fragmentation and Analytical Workflows

Topic: Mass Spectrometry of Ethyltriphenyltin Content Type: Technical Whitepaper Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Researchers Executive Technical Brief Ethyltriphenyltin ( ) represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of Ethyltriphenyltin Content Type: Technical Whitepaper Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Researchers

Executive Technical Brief

Ethyltriphenyltin (


) represents a critical analyte in the monitoring of organotin contamination. While rarely used as a primary industrial product, it serves as the analytical surrogate  for Triphenyltin (TPT), a potent fungicide and endocrine disruptor used in agriculture and marine antifouling paints.

Because TPT is polar and thermally labile, it cannot be analyzed directly by Gas Chromatography (GC) without degradation. The standard protocol (ISO 17353) involves in-situ derivatization using Sodium Tetraethylborate (


) to convert TPT into the volatile, non-polar 

. Therefore, mastering the mass spectral signature of

is synonymous with the accurate quantification of TPT residues in complex biological and environmental matrices.

This guide provides a rigorous breakdown of the ionization behavior, isotopic clustering, and fragmentation pathways of


, alongside a validated sample preparation workflow.

Fundamental Chemistry & Isotopic Signatures[1]

The Tin Isotope Cluster

The defining feature of any organotin mass spectrum is the complex isotopic distribution of the central Tin atom. Tin has the greatest number of stable isotopes (10) of any element, creating a distinct "fingerprint" that allows for easy discrimination between organotin signals and matrix noise.

Table 1: Isotopic Abundance of Tin (Sn) and Impact on


 Molecular Ion 
Note: 

Formula:

. Nominal Mass (using

): 380 Da.
IsotopeNatural Abundance (%)Contribution to ClusterDiagnostic Value

14.54%SignificantLeading edge of cluster

7.68%ModerateNMR active (Spin 1/2)

24.22%HighMajor peak

8.59%ModerateNMR active (Spin 1/2)

32.58% Highest Base peak of the cluster

4.63%LowTrailing edge

5.79%ModerateTrailing edge

Technical Insight: When setting up Selected Ion Monitoring (SIM) for GC-MS, do not rely on a single mass. Monitor the three most abundant masses (


, 

,

) to confirm the isotopic ratio matches theoretical values. This validates that the peak is indeed an organotin.

Fragmentation Mechanics (Electron Ionization)

In Electron Ionization (EI, 70eV),


 follows a predictable decay chain governed by the stability of the Sn-C bond. The fragmentation is driven by the preferential loss of the alkyl group (ethyl) over the aryl groups (phenyl).
Primary Fragmentation Pathway
  • Molecular Ion (

    
    ):  The molecular ion at m/z 380  (
    
    
    
    ) is usually weak or absent. The energy imparted by EI is sufficient to instantly cleave the weakest Sn-C bond.
  • Loss of Ethyl (

    
    ):  The ethyl group (
    
    
    
    ) is lost readily. This yields the Triphenyltin cation (
    
    
    )
    at m/z 351 . This is typically the Base Peak (100% relative abundance).
  • Sequential Phenyl Loss: The

    
     ion sequentially loses neutral phenyl radicals (
    
    
    
    , 77 Da) or biphenyl molecules (
    
    
    ), descending through the series:
    • 
       (m/z 274)
      
    • 
       (m/z 197)
      
    • 
       (m/z 120)
      
Visualization of Fragmentation Pathway

The following diagram illustrates the stepwise degradation of


 under EI conditions.

Fragmentation M Molecular Ion [EtPh3Sn]+ m/z 380 Ph3Sn Base Peak [Ph3Sn]+ m/z 351 M->Ph3Sn - Ethyl (29 Da) Ph2Sn Diphenyltin Cation [Ph2Sn]+ m/z 274 Ph3Sn->Ph2Sn - Phenyl (77 Da) Benzene Benzene Radical Cation [C6H6]+ m/z 78 Ph3Sn->Benzene Rearrangement PhSn Monophenyltin Cation [PhSn]+ m/z 197 Ph2Sn->PhSn - Phenyl (77 Da) Sn Tin Cation [Sn]+ m/z 120 PhSn->Sn - Phenyl (77 Da)

Figure 1: EI Fragmentation pathway of Ethyltriphenyltin (


 isotope). The loss of the ethyl group is the dominant transition.

Analytical Workflow: Derivatization & Analysis

To detect Triphenyltin in biological or environmental samples, one must synthesize


in-situ. The following protocol ensures quantitative conversion and minimizes matrix interference.
Reagents & Causality
  • Sodium Tetraethylborate (

    
    ):  The alkylating agent.[1][2][3][4][5] Why? It works in aqueous phase (unlike Grignard reagents), allowing direct derivatization of TPT in water or biological homogenates.
    
  • Acetate Buffer (pH 4.5): Why?

    
     is pH-sensitive. At pH < 3, it degrades too fast; at pH > 6, the reaction kinetics with organotins slow down. pH 4.5 is the optimal compromise for stability and reactivity.[3]
    
  • Iso-octane or Hexane: Extraction solvent. Why?

    
     is highly non-polar and partitions efficiently into the organic layer, leaving polar matrix interferences in the water.
    
Step-by-Step Protocol (Self-Validating)
  • Internal Standardization: Spike the sample with deuterated Triphenyltin (

    
    -TPT).
    
    • Validation: Any loss during extraction or injection is mirrored by the IS.

  • Adjustment: Adjust sample pH to 4.5 using Sodium Acetate/Acetic Acid buffer.

  • Derivatization: Add 2%

    
     solution (freshly prepared).
    
  • Extraction: Add Hexane and shake vigorously for 30 minutes.

  • Clean-up (Optional but Recommended): Pass the hexane layer through a silica gel or Florisil cartridge.

    • Why? Removes lipids/pigments that foul the GC liner.

      
       elutes easily with non-polar solvents.
      
  • GC-MS Analysis: Inject 1

    
     into a non-polar column (e.g., DB-5MS).
    
Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample (Water/Tissue) Spike Add IS (d15-TPT) Sample->Spike Buffer Buffer pH 4.5 (Acetate) Spike->Buffer Deriv Derivatization (NaBEt4) Buffer->Deriv Extract L-L Extraction (Hexane) Deriv->Extract GC GC Separation (DB-5MS) Extract->GC MS MS Detection (SIM Mode) GC->MS

Figure 2: Validated workflow for the analysis of TPT via EtPh3Sn derivatization.

Quantitative Data Summary

Table 2: Key Ion Monitoring Parameters for EtPh3Sn (SIM Mode)

Target AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Retention Index (Approx)
EtPh3Sn 351 (

)
349 (

)
197 (

)
~2100-2200
d15-EtPh3Sn (IS) 366 364202Matches Analyte

Note: The shift from 351 to 366 in the Internal Standard corresponds to the 15 deuterium atoms on the three phenyl rings (


).

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method.[1][2][4] International Organization for Standardization. [Link]

  • Cole, R. F., et al. (2012). Mechanisms of toxicity of triphenyltin chloride (TPTC) determined by a live cell reporter array. Environmental Toxicology. [Link]

  • Díez, S., et al. (2002). Determination of organotin compounds in sediment by gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]

  • Scientific Instrument Services . Isotope Distribution Calculator and Mass Spec Plotter. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicological Profile of Ethyltriphenyltin

A Note to the Reader: This document provides a comprehensive overview of the known and anticipated toxicological properties of ethyltriphenyltin. Due to a scarcity of publicly available, in-depth experimental studies spe...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This document provides a comprehensive overview of the known and anticipated toxicological properties of ethyltriphenyltin. Due to a scarcity of publicly available, in-depth experimental studies specifically on ethyltriphenyltin, this guide leverages data from its close structural analog, triphenyltin (TPT), to infer potential toxicological effects and mechanisms. This approach is taken to provide a more complete picture of the potential hazards, and any information derived from TPT will be clearly indicated. The classification and labeling information for ethyltriphenyltin, where available, is presented directly. This guide is intended for researchers, scientists, and drug development professionals and underscores the need for further specific toxicological evaluation of ethyltriphenyltin.

Introduction to Ethyltriphenyltin

Ethyltriphenyltin (CAS No. 5424-25-9) is an organotin compound, a class of chemical substances characterized by at least one tin-carbon bond. Organotin compounds have seen wide application as biocides, stabilizers in plastics, and catalysts.[1][2] Ethyltriphenyltin's molecular structure, featuring a central tin atom bonded to three phenyl groups and one ethyl group, suggests significant biological activity and potential for toxicity, a hallmark of many tri-substituted organotins.

Regulatory and safety information from authoritative bodies provides a preliminary but critical insight into the hazards associated with ethyltriphenyltin. According to notifications made to the European Chemicals Agency (ECHA), ethyltriphenyltin is classified as a substance with significant toxicological properties.

Hazard Classification and Labeling

Data submitted to ECHA under the REACH and CLP regulations indicate that ethyltriphenyltin is a hazardous substance.[3][4] The aggregated GHS classification from company notifications paints a clear picture of its multi-faceted toxicity.[5]

Key Hazard Statements for Ethyltriphenyltin:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5]

  • Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[3]

  • Reproductive Toxicity: May damage fertility or the unborn child.[3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4][5]

This classification underscores the critical need for stringent safety protocols when handling ethyltriphenyltin and highlights its potential for significant environmental and human health impacts.

Toxicokinetics and Metabolism of Triorganotins

While specific metabolic pathways for ethyltriphenyltin are not detailed in the available literature, the metabolism of closely related triorganotins, such as tributyltin and triphenyltin, has been studied. These compounds are known to be metabolized by the cytochrome P-450 (CYP) enzyme system in the liver.[6][7] The metabolic process for triphenyltin involves dearylation, and key human CYP isoforms responsible for this metabolism include CYP2C9, 2C19, and 3A4.[7] It is plausible that ethyltriphenyltin undergoes a similar metabolic fate, with the potential for dealkylation and dearylation. The metabolites of organotin compounds can have different toxicity profiles compared to the parent compound.

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral Oral Bloodstream Bloodstream Dermal Dermal Inhalation Inhalation Target Organs Target Organs (Liver, CNS, Reproductive Organs) Bloodstream->Target Organs Systemic Circulation Ethyltriphenyltin Ethyltriphenyltin Metabolites Metabolites Ethyltriphenyltin->Metabolites CYP450 Enzymes (e.g., CYP2C9, CYP3A4) Urine Urine Feces Feces

Caption: A conceptual overview of the toxicokinetics of ethyltriphenyltin.

Acute Toxicity

CompoundSpeciesRouteLD50 ValueReference
Ethyltriphenyltin Data Not AvailableOralToxic if swallowed[5]
Ethyltriphenyltin Data Not AvailableDermalToxic in contact with skin[5]
Ethyltriphenyltin Data Not AvailableInhalationToxic if inhaled[5]
Triphenyltin Hydroxide Rat (Norway)Oral156 mg/kg[4]
Triphenyltin Hydroxide Duck (Mallard)Oral378 mg/kg[4]
Triphenyltin Chloride RatOral190 mg/kg[1]
Triphenyltin Chloride MouseOral18 mg/kg[1]

These values for triphenyltin compounds indicate moderate to high acute toxicity, and it is reasonable to assume a similar level of toxicity for ethyltriphenyltin.

Genotoxicity and Carcinogenicity

There is a lack of specific studies on the genotoxicity and carcinogenicity of ethyltriphenyltin. For the surrogate compound, triphenyltin, the evidence suggests it is not carcinogenic.[3] However, there is some indication that triphenyltin compounds may be co-clastogenic, meaning they may enhance the chromosome-damaging effects of other substances.[3] One study on triphenyltin ethyl phenyl dithiocarbamate and triphenyltin butyl phenyl dithiocarbamate found them to be cytotoxic to leukemia cells but did not show genotoxic effects in a comet assay.[8]

Reproductive and Developmental Toxicity

The classification of ethyltriphenyltin as a substance that "may damage fertility or the unborn child" is a significant concern.[3][4] This is strongly supported by extensive data on triphenyltin compounds, which are known reproductive and developmental toxicants.[9]

Studies on triphenyltin hydroxide (TPTH) and triphenyltin acetate (TPTA) have demonstrated a range of adverse effects on reproduction and development in animal models.[3] These include:

  • Reduced Fertility: A decrease in the number of implantations and live fetuses.[3]

  • Developmental Effects: Reduction in litter size and pup weight.[3]

  • Teratogenicity: In mice, TPTH was shown to be toxic to embryos at doses that were not overtly toxic to the mothers, causing an increased incidence of cleft palate and skeletal malformations.[2] The No-Observed-Adverse-Effect Level (NOAEL) for embryotoxicity was determined to be less than 3.75 mg/kg body weight/day.[2]

  • Endocrine Disruption: Triphenyltin can act as an endocrine disruptor, with in vitro studies showing it can activate androgen receptor-mediated transcription and inhibit enzymes involved in steroid hormone metabolism.[9]

These findings for triphenyltin strongly suggest that ethyltriphenyltin poses a significant risk to reproductive health and fetal development.

Neurotoxicity

Organotin compounds, particularly tri-substituted forms, are recognized neurotoxins.[10][11] While specific neurotoxicity studies on ethyltriphenyltin are lacking, triphenyltin has been shown to be neurotoxic in animal studies.[5] It can cause cellular dysfunction in the brain, leading to a variety of central nervous system clinical presentations.[5]

At the cellular level, triphenyltin has been demonstrated to have an excitatory neurotoxic action on mammalian brain neurons.[12] It achieves this by increasing the peak amplitude of voltage-dependent sodium currents and reducing potassium currents, which can lead to neuronal hyperexcitability.[12] Furthermore, long-term exposure to environmental concentrations of triphenyltin has been shown to have transgenerational neurotoxic effects in marine medaka, impairing the dopaminergic system.[13]

Immunotoxicity

The immune system is a primary target for many organotin compounds.[14] Triphenyltin compounds have been shown to affect the immune system, causing a decrease in immunoglobulin concentrations and thymus atrophy in weanling rats.[1] The immunotoxic effects of organotins are often mediated through the induction of apoptosis (programmed cell death) in immune cells, particularly thymocytes and lymphocytes.[14] This can lead to immunosuppression and a compromised adaptive immune response.

cluster_exposure Exposure to Ethyltriphenyltin cluster_effects Potential Toxicological Effects Ethyltriphenyltin Ethyltriphenyltin Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Ethyltriphenyltin->Acute_Toxicity Reproductive_Toxicity Reproductive Toxicity (Reduced Fertility, Developmental Defects) Ethyltriphenyltin->Reproductive_Toxicity Neurotoxicity Neurotoxicity (Excitatory Effects, Neuronal Dysfunction) Ethyltriphenyltin->Neurotoxicity Immunotoxicity Immunotoxicity (Immunosuppression, Thymus Atrophy) Ethyltriphenyltin->Immunotoxicity Organ_Toxicity Organ Toxicity (Liver, etc.) Ethyltriphenyltin->Organ_Toxicity

Caption: Logical relationship between ethyltriphenyltin exposure and potential toxicological outcomes.

Experimental Protocols: Assessing Developmental Toxicity of an Organotin Compound

The following is a generalized, representative protocol for a developmental toxicity study in rodents, based on methodologies described for triphenyltin hydroxide.[2] This serves as an example of the type of study required to definitively assess the developmental toxicity of ethyltriphenyltin.

Objective: To evaluate the potential of ethyltriphenyltin to cause developmental toxicity in rats when administered during the period of major organogenesis.

Test System:

  • Species: Wistar rats (or other appropriate rodent strain)

  • Age: Young adults (e.g., 10-12 weeks old)

  • Sex: Mated females

Methodology:

  • Acclimation and Mating: Animals are acclimated to laboratory conditions. Females are mated with males, and the day of detection of a vaginal plug or sperm is designated as Gestation Day (GD) 0.

  • Dose Formulation and Administration: Ethyltriphenyltin is formulated in an appropriate vehicle (e.g., corn oil). At least three dose levels and a vehicle control group are used. The doses are administered daily by oral gavage from GD 6 to GD 17.

  • Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout gestation.

  • Terminal Sacrifice and Examination: On GD 20 (or just prior to term), dams are euthanized. A thorough examination of the uterine contents is performed to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

  • Fetal Examinations:

    • Fetuses are weighed and examined for external malformations.

    • A subset of fetuses from each litter is examined for visceral abnormalities using techniques such as the Wilson's sectioning method.

    • The remaining fetuses are processed for skeletal examination using staining with Alizarin Red S to identify skeletal malformations and variations in ossification.

  • Data Analysis: Statistical analysis is performed to compare the treated groups with the control group for all maternal and fetal parameters.

Mated_Females Mated Female Rats (GD 0) Dosing Daily Dosing (GD 6-17) Ethyltriphenyltin or Vehicle Mated_Females->Dosing Maternal_Monitoring Maternal Monitoring (Clinical Signs, Body Weight) Dosing->Maternal_Monitoring Sacrifice Terminal Sacrifice (GD 20) Maternal_Monitoring->Sacrifice Uterine_Exam Uterine Examination (Implantations, Resorptions) Sacrifice->Uterine_Exam Fetal_Exam Fetal Examination Sacrifice->Fetal_Exam External_Exam External Malformations Fetal_Exam->External_Exam Visceral_Exam Visceral Abnormalities Fetal_Exam->Visceral_Exam Skeletal_Exam Skeletal Malformations Fetal_Exam->Skeletal_Exam

Caption: Experimental workflow for a developmental toxicity study.

Conclusion and Future Directions

The available data, primarily from regulatory classifications and analogy with triphenyltin, strongly indicate that ethyltriphenyltin is a chemical of significant toxicological concern. Its profile suggests high acute toxicity, potential for severe reproductive and developmental effects, and likely neurotoxic and immunotoxic properties.

The primary and most critical gap in our understanding is the lack of specific, in-depth toxicological studies on ethyltriphenyltin itself. To ensure a robust risk assessment for human health and the environment, further research is imperative. This should include:

  • Acute toxicity studies to determine LD50 and LC50 values.

  • A comprehensive battery of genotoxicity tests to clarify its mutagenic and clastogenic potential.

  • Detailed reproductive and developmental toxicity studies following established regulatory guidelines.

  • Mechanistic studies to elucidate its specific modes of action on the nervous, immune, and endocrine systems.

Until such data become available, ethyltriphenyltin should be handled with extreme caution, assuming a toxicological profile at least as severe as that of triphenyltin.

References

  • Concise International Chemical Assessment Document 13: Triphenyltin Compounds. (1999). International Programme on Chemical Safety. [Link]

  • Triphenyltin hydroxide Fungicide. (2020). Minnesota Department of Agriculture. [Link]

  • Triphenyltin Chloride. PubChem. National Center for Biotechnology Information. [Link]

  • Oyama, Y., & Akaike, N. (1990). Triphenyltin: a potent excitatory neurotoxicant. Its reciprocal effects on voltage-dependent Na and K currents of mammalian brain neuron. Neuroscience Letters, 119(2), 261–264. [Link]

  • Ethyltriphenylstannane. PubChem. National Center for Biotechnology Information. [Link]

  • Golub, M. S., & Doherty, J. D. (2004). Triphenyltin as a potential human endocrine disruptor. Journal of Toxicology and Environmental Health, Part B: Critical Reviews, 7(4), 281–295. [Link]

  • D'Angelo, D. M., Gerenutti, M., Almeida, A. C., Bernardi, M. M., & Spinosa, H. S. (2007). Developmental toxicity of triphenyltin hydroxide in mice. Regulatory Toxicology and Pharmacology, 48(1), 40–46. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., & Wang, Y. (2023). Triphenyltin (TPT) exposure causes SD rat liver injury via lipid metabolism disorder and ER stress revealed by transcriptome analysis. Ecotoxicology and Environmental Safety, 259, 115038. [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (2005). Agency for Toxic Substances and Disease Registry. [Link]

  • van der Voet, H., van der Wielen, J. C., & de Bruijn, J. H. (2012). Environmental risk limits for triphenyltin in water. RIVM Letter report 601714018/2012. [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (2005). Agency for Toxic Substances and Disease Registry. [Link]

  • Markogianni, A., Gialeli, A., Tselekidou, D., Tselegkidou, A., & Karavanis, D. (2023). Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. Molecules, 28(7), 2999. [Link]

  • Triphenyltin. Swedish Chemicals Agency. [Link]

  • Liu, Y., Zhang, Y., Wang, Y., Wang, Y., & Wang, Y. (2025). Transgenerational neurotoxic effects of triphenyltin on marine medaka: Impaired dopaminergic system function. Aquatic Toxicology, 281, 107074. [Link]

  • Stoner, H. B. (1966). Toxicity of triphenyltin. British Journal of Industrial Medicine, 23(3), 222–229. [Link]

  • Yamada, H. (2012). Molecular mechanisms of environmental organotin toxicity in mammals. Biological & Pharmaceutical Bulletin, 35(11), 1871–1877. [Link]

  • Awang, N., Lope Pihie, A. H., & Mohamad, S. (2013). Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line. Asian Pacific Journal of Cancer Prevention, 14(11), 6653–6659. [Link]

  • An, J., & He, L. (2012). Mechanisms of toxicity of triphenyltin chloride (TPTC) determined by a live cell reporter array. Analytical and Bioanalytical Chemistry, 404(9), 2827–2836. [Link]

  • Ohhira, S., Shiraishi, H., & Matsui, H. (2005). Metabolism of tributyltin and triphenyltin by rat, hamster and human hepatic microsomes. Toxicology, 216(2-3), 207–215. [Link]

  • Liu, Y., Zhang, Y., Wang, Y., Wang, Y., & Wang, Y. (2025). Transgenerational neurotoxic effects of triphenyltin on marine medaka: Impaired dopaminergic system function. Aquatic Toxicology, 281, 107074. [Link]

  • D'Angelo, D. M., Gerenutti, M., Almeida, A. C., Bernardi, M. M., & Spinosa, H. S. (2007). Developmental toxicity of triphenyltin hydroxide in mice. Regulatory Toxicology and Pharmacology, 48(1), 40–46. [Link]

  • Sunday, A. O., & Popoola, A. P. I. (2012). Toxicity and speciation analysis of organotin compounds. Chemical Speciation and Bioavailability, 24(4), 217-226. [Link]

  • Ohhira, S., Shiraishi, H., & Matsui, H. (2006). In vitro metabolism of tributyltin and triphenyltin by human cytochrome P-450 isoforms. Toxicology, 227(3), 227–234. [Link]

  • D'Angelo, D. M., Gerenutti, M., Almeida, A. C., Bernardi, M. M., & Spinosa, H. S. (2007). Developmental toxicity of triphenyltin hydroxide in mice. Regulatory Toxicology and Pharmacology, 48(1), 40–46. [Link]

  • LoPiparo, E., & K de Groot, D. M. (2008). Effects of Peripubertal Exposure to Triphenyltin on Female Sexual Development of the Rat. Toxicological Sciences, 103(1), 143–153. [Link]

  • Organo-tin compounds. (2022). Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]

  • Triphenyltin compounds. (2024). In Wikipedia. [Link]

  • Toxicity and speciation analysis of organotin compounds. (2012). Chemical Speciation & Bioavailability. [Link]

  • S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]

  • Substance Information - Triphenyltin N,N-dimethyldithiocarbamate. ECHA. [Link]

  • Substance Information - Ethyltriphenylstannane. ECHA. [Link]

  • Substance Information - Tri-n-butyltin hydride. ECHA. [Link]

  • Phthalic acid and Tin derivatives. A2S. [Link]

Sources

Exploratory

A Technical Guide to the Biodegradation Pathways of Ethyltriphenyltin: A Model-Based Approach

This in-depth technical guide provides a comprehensive overview of the biodegradation pathways of ethyltriphenyltin. In the absence of extensive direct research on ethyltriphenyltin, this guide establishes a robust model...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the biodegradation pathways of ethyltriphenyltin. In the absence of extensive direct research on ethyltriphenyltin, this guide establishes a robust model based on the well-documented degradation of analogous organotin compounds, namely triphenyltin (TPT) and tributyltin (TBT). This document is intended for researchers, scientists, and drug development professionals seeking to understand the environmental fate and bioremediation potential of this class of compounds.

Introduction: The Environmental Significance of Ethyltriphenyltin

Organotin compounds, a class of chemicals characterized by at least one tin-carbon bond, have seen widespread use as pesticides, antifouling agents in marine paints, and industrial catalysts.[1][2] Ethyltriphenyltin, a member of the triorganotin family, shares the toxicological concerns associated with its more extensively studied relatives like TPT and TBT.[1] These compounds are known for their high toxicity to a wide range of non-target organisms, particularly in aquatic ecosystems, and their propensity to accumulate in sediments.[1][3] While the use of many organotins has been restricted due to their severe environmental impact, understanding their persistence and degradation is crucial for assessing the long-term risks of contaminated sites and developing effective remediation strategies.[1][2]

Microbial degradation is a primary mechanism governing the environmental fate of many organic pollutants.[4] For organotins, this process is particularly critical as it leads to a stepwise reduction in toxicity.[5] This guide will delineate the probable metabolic routes for ethyltriphenyltin, detail experimental methodologies to study its biodegradation, and present available kinetic data from analogous compounds to provide a comprehensive framework for future research.

Proposed Biodegradation Pathway of Ethyltriphenyltin

The central hypothesis for the biodegradation of ethyltriphenyltin is a sequential dealkylation and dephenylation process, mirroring the established pathways for TBT and TPT.[5] This process involves the cleavage of the tin-carbon bonds, resulting in progressively less substituted and less toxic organotin intermediates, ultimately leading to inorganic tin.[5]

The degradation is expected to proceed through two potential initial steps:

  • De-ethylation: The initial cleavage of the ethyl group to form triphenyltin (TPT).

  • Dephenylation: The initial cleavage of a phenyl group to form ethyldiphenyltin.

Following the initial cleavage, subsequent dephenylation or de-ethylation reactions would continue until all organic groups are removed. The complete proposed pathway is illustrated in the diagram below.

Biodegradation_Pathway ETPT Ethyltriphenyltin TPT Triphenyltin (TPT) ETPT->TPT De-ethylation EDPT Ethyldiphenyltin ETPT->EDPT Dephenylation DPT Diphenyltin (DPT) TPT->DPT Dephenylation EDPT->DPT De-ethylation EMPT Ethylmonophenyltin EDPT->EMPT Dephenylation MPT Monophenyltin (MPT) DPT->MPT Dephenylation EMPT->MPT De-ethylation ET Ethyltin EMPT->ET Dephenylation InorganicTin Inorganic Tin (Sn) MPT->InorganicTin Dephenylation ET->InorganicTin De-ethylation

Caption: Proposed Biodegradation Pathway of Ethyltriphenyltin.

Enzymatic Mechanisms: A Field of Active Research

While the overall pathway of dealkylation and dephenylation is established for analogous compounds, the specific enzymes responsible for cleaving the tin-carbon bond in ethyltriphenyltin have not been definitively identified. However, the broader field of bioremediation points towards several classes of enzymes that are likely involved. These include cytochrome P450 monooxygenases, laccases, hydrolases, and dehalogenases, which are known to catalyze oxidative and hydrolytic reactions that can break down persistent organic pollutants.[6][7] It is plausible that microbial enzymes, such as those from the Pseudomonas genus, which have been shown to degrade TPT, are involved in these transformations.[8] The degradation of TPT by a Pseudomonas species was observed to be a co-metabolic process, requiring the presence of a primary carbon source like ethanol.[8][9] This suggests that the enzymes responsible are likely not specific to organotins but rather have a broad substrate range.

Experimental Protocol for Assessing Ethyltriphenyltin Biodegradation

To empirically validate the proposed biodegradation pathway and quantify its kinetics, a well-designed laboratory study is essential. The following protocol outlines a robust methodology for assessing the biodegradation of ethyltriphenyltin in a soil or sediment matrix. This protocol is designed as a self-validating system, incorporating necessary controls to ensure the observed degradation is of microbial origin.

Experimental_Workflow cluster_prep 1. Microcosm Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Collect_Sample Collect Soil/Sediment Spike_Sample Spike with Ethyltriphenyltin Collect_Sample->Spike_Sample Homogenize Homogenize Sample Spike_Sample->Homogenize Incubate Incubate Microcosms (Time Course) Homogenize->Incubate Extraction Solvent Extraction Incubate->Extraction Sacrificial Sampling Sterile_Control Sterile Control (Autoclaved) Sterile_Control->Extraction Abiotic_Control Abiotic Control (No Microbes) Abiotic_Control->Extraction Derivatization Derivatization (e.g., Ethylation) Extraction->Derivatization GCMS_Analysis GC-MS/PFPD Analysis Derivatization->GCMS_Analysis Quantification Quantification of Parent & Metabolites GCMS_Analysis->Quantification

Caption: Experimental Workflow for Biodegradation Study.

Step-by-Step Methodology

1. Microcosm Preparation:

  • Sample Collection: Collect fresh soil or sediment samples from a relevant, uncontaminated site. Homogenize the sample by sieving to remove large debris.[10]

  • Spiking: Prepare a stock solution of ethyltriphenyltin in a suitable solvent (e.g., methanol). Add the stock solution to the soil/sediment to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood. Thoroughly mix the spiked sample to ensure uniform distribution.[10]

  • Microcosm Setup: Distribute the spiked soil/sediment into replicate microcosms (e.g., serum bottles). For each time point, prepare triplicate live samples and duplicate sterile controls.

  • Sterile Controls: Prepare sterile controls by autoclaving the spiked soil/sediment. This is crucial to differentiate between biotic and abiotic degradation.[11]

2. Incubation:

  • Conditions: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Maintain a consistent moisture level by adding sterile deionized water as needed.

  • Time Course: Designate specific time points for sacrificial sampling (e.g., 0, 7, 14, 28, 56, and 90 days).

3. Sample Extraction and Analysis:

  • Extraction: At each time point, sacrifice the designated microcosms. Extract the organotin compounds from a subsample of the soil/sediment using an appropriate solvent mixture (e.g., methanol/hydrochloric acid).[12]

  • Derivatization: To enable gas chromatographic analysis, the extracted organotin species must be derivatized to more volatile forms. A common method is ethylation using sodium tetraethylborate (NaBEt4).[4][13][14] This step should be performed in a buffered solution (e.g., sodium acetate buffer at pH 4.7).[4][14]

  • Clean-up: The derivatized extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

  • Instrumental Analysis: Analyze the final extract using gas chromatography coupled with a sensitive and selective detector, such as a mass spectrometer (GC-MS) or a pulsed flame photometric detector (GC-PFPD).[4][13]

  • Quantification: Quantify the concentrations of ethyltriphenyltin and its expected degradation products (TPT, DPT, MPT, etc.) by comparing their peak areas to those of a multi-point calibration curve prepared from certified standards.

Quantitative Data on Organotin Biodegradation

Organotin CompoundMatrixHalf-life (t½)Conditions
Triphenyltin (TPT)Soil27-33 daysNon-sterilized, 10-20 mg Sn/kg[11]
Tributyltin (TBT)Organic-rich sediment28 daysMicrocosm study[1]
Tributyltin (TBT)Sandy, organic-poor sediment78 daysMicrocosm study[1]
Tributyltin (TBT)Water columnDays to weeksPhotolysis and microbial activity[15]
Tributyltin (TBT)SedimentYears to decadesIn-situ conditions[15]

These data highlight the critical role of microbial activity in the degradation of organotins, as evidenced by the significantly slower degradation in sterile versus non-sterile soil.[11] The persistence of these compounds is also highly dependent on the environmental matrix, with degradation being much slower in sediment compared to the water column.[3][15]

Conclusion and Future Directions

The biodegradation of ethyltriphenyltin is a critical process in determining its environmental fate and toxicity. Based on extensive research on analogous organotin compounds, a stepwise degradation pathway involving sequential de-ethylation and dephenylation is the most probable route of microbial transformation. This guide provides a comprehensive framework for investigating this pathway, including a detailed experimental protocol and a summary of relevant kinetic data.

Future research should focus on:

  • Isolation and characterization of microorganisms capable of degrading ethyltriphenyltin to confirm the proposed pathways and identify the specific enzymes involved.

  • Determination of the degradation kinetics of ethyltriphenyltin in various environmental matrices to provide accurate data for environmental risk assessments.

  • Investigation of the factors influencing biodegradation , such as co-metabolism, nutrient availability, and redox conditions, to develop effective bioremediation strategies for organotin-contaminated sites.

By building upon the knowledge established for other organotin compounds, the scientific community can accelerate our understanding of ethyltriphenyltin's environmental behavior and develop sustainable solutions to mitigate its potential impact.

References

  • Microbial Enzymes Used in Bioremediation. (2021). ResearchGate. Retrieved from [Link]

  • Tributyltin degrading microbial enzymes: A promising remediation approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Shuto, Y., Suzuki, Y., Nagahama, K., Matsuoka, M., Ogawa, T., & Furukawa, K. (2006). Biodegradation of Triphenyltin by Co-Metabolism with Ethanol. Journal of Japan Society on Water Environment, 42(4), 177-184. Retrieved from [Link]

  • Dubey, S. K., & Roy, U. (2003). Biodegradation of Tributyltins (Organotins) by Marine bacteria. Applied Organometallic Chemistry, 17(1), 3-8. Retrieved from [Link]

  • Cruz, A., et al. (2006). Degradation and toxicity of phenyltin compounds in soil. Environmental Pollution, 144(3), 746-751. Retrieved from [Link]

  • Gas Chromatographic Approach to Evaluate the Efficacy of Organotin Degrading Microbes. (n.d.). Science and Education Publishing. Retrieved from [Link]

  • Schaefer, C. E., et al. (2005). Biotransformation of tributyltin to tin in freshwater river-bed sediments contaminated by an organotin release. Environmental Science & Technology, 39(15), 5879-5885. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

  • Cooney, J. J. (1988). Toxic effects of tin compounds on microorganisms. Journal of Industrial Microbiology, 3(4), 193-205. Retrieved from [Link]

  • Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). (n.d.). OI Analytical. Retrieved from [Link]

  • Determination of organotin compounds in environmental samples. (n.d.). SciSpace. Retrieved from [Link]

  • Assessment of Tributyltin and Triphenyltin Compounds and Their Main Degradation Products in Saudi Coastal waters. (2015). ResearchGate. Retrieved from [Link]

  • Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. (2022). PubMed Central. Retrieved from [Link]

  • Furdek Turk, M., et al. (2024). Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern. Frontiers in Marine Science, 11. Retrieved from [Link]

  • Gadd, G. M. (2000). Organotin compounds and their interactions with microorganisms. FEMS Microbiology Reviews, 24(4), 469-480. Retrieved from [Link]

  • Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. (2018). MDPI. Retrieved from [Link]

  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. (2022). Frontiers in Microbiology, 13. Retrieved from [Link]

  • Shuto, Y., et al. (2006). Biodegradation of Triphenyltin by Co-Metabolism with Ethanol. Kumamoto University Repository System. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Ethyltriphenyltin in Catalytic &amp; Synthetic Methodologies

Sn) as a Latent Catalyst and Synthetic Reagent Audience: Pharmaceutical Researchers, Polymer Scientists, and Process Chemists Executive Summary Ethyltriphenyltin (EtPh Sn, CAS 5424-25-9) represents a specialized class of...

Author: BenchChem Technical Support Team. Date: February 2026


Sn) as a Latent Catalyst and Synthetic Reagent
Audience:  Pharmaceutical Researchers, Polymer Scientists, and Process Chemists

Executive Summary

Ethyltriphenyltin (EtPh


Sn, CAS 5424-25-9) represents a specialized class of tetraorganotin compounds  utilized in organic synthesis primarily for their unique stability-reactivity profile. Unlike highly active diorganotin catalysts (e.g., Dibutyltin dilaurate) that promote immediate reaction, EtPh

Sn functions as a latent catalyst or pre-catalyst . It remains inert at ambient temperatures, providing extended pot-life for resin systems, and activates only under thermal stress or specific chemical induction. Additionally, it serves as a critical analytical standard for monitoring organotin residues in pharmaceutical products and as a radical precursor in complex organic syntheses.

This guide details the mechanistic grounding, experimental protocols, and safety considerations for utilizing Ethyltriphenyltin in high-precision chemical applications.

Part 1: Mechanistic Principles & Catalytic Profile

The Latency Mechanism

The core utility of Ethyltriphenyltin lies in its coordinative saturation and the strength of the Sn-C bonds. In its native tetraorganotin form, the tin center is sterically shielded and electronically neutral, preventing the Lewis Acid interactions required to catalyze nucleophilic additions (e.g., urethane formation).

Activation Pathway: Catalytic activity is triggered via ligand redistribution (Kocheshkov reaction) or thermal homolysis . Upon heating (>150°C) or exposure to electrophiles, the ethyl or phenyl group is cleaved, generating an active organotin halide or carboxylate species in situ.

  • State A (Dormant): EtPh

    
    Sn (Tetrahedral, Coordinatively Saturated) 
    
    
    
    No Catalysis.
  • State B (Active): [Ph

    
    Sn]
    
    
    
    or [Ph
    
    
    Sn]
    
    
    species (Lewis Acidic)
    
    
    Catalyzes Isocyanate/Epoxide activation.
Visualizing the Activation Cycle

Latent_Catalysis_Cycle cluster_0 Dormant Phase (Ambient Temp) cluster_1 Activation Phase (>150°C) cluster_2 Catalytic Turnover EtPh3Sn Ethyltriphenyltin (Inert Pre-catalyst) Thermal_Stress Thermal Activation (Bond Cleavage) EtPh3Sn->Thermal_Stress Heat Resin_Mix Polyol + Isocyanate (Stable Mixture) Coordination Substrate Activation (O-Coordination) Resin_Mix->Coordination Substrates Active_Species Active Lewis Acid (Ph3Sn-X / Ph2Sn-X2) Thermal_Stress->Active_Species Ligand Loss (Et/Ph) Active_Species->Coordination Catalyst Entry Product Polyurethane/Ester Network Coordination->Product Nucleophilic Attack Product->Active_Species Regeneration

Figure 1: Thermal activation pathway of Ethyltriphenyltin. The compound remains inert until thermal stress cleaves a ligand, generating the active Lewis Acid species.

Part 2: Applications & Experimental Protocols

Application A: Latent Catalysis in Polyurethane/Silicone Curing

Objective: Formulate a "one-pot" coating system with a pot-life >24 hours at 25°C, curing only upon baking.

Materials:

  • Pre-catalyst: Ethyltriphenyltin (EtPh

    
    Sn) (97%+ purity).
    
  • Resin Base: Hydroxyl-terminated polyol (e.g., Polyether polyol).

  • Crosslinker: Blocked Isocyanate or Polyisocyanate.

  • Solvent: Anhydrous Xylene or Toluene.

Protocol:

  • Catalyst Stock Preparation: Dissolve EtPh

    
    Sn in Xylene to create a 1.0 M stock solution.
    
  • Resin Formulation:

    • Charge the reaction vessel with Polyol (100 parts).

    • Add Isocyanate (stoichiometric equivalent, NCO:OH = 1.05:1).

    • Add EtPh

      
      Sn stock solution (0.1 - 0.5 wt% relative to resin solids). Note: Tetraorganotins require higher loading than DBTDL due to the activation step.
      
  • Dispersion: Mix under high shear (2000 rpm) for 5 minutes. Degas under vacuum (-0.9 bar) to remove entrapped air.

  • Stability Test (Pot-Life):

    • Measure initial viscosity.

    • Store at 25°C. Monitor viscosity every 4 hours. Expect <10% increase over 24h.

  • Curing (Activation):

    • Apply coating to substrate.[1]

    • Bake at 160°C for 30 minutes .

    • Mechanism:[2][3][4] Thermal cleavage of the Ethyl-Sn bond generates the active catalytic species, driving rapid crosslinking.

Data: Comparative Pot-Life & Cure Profiles

Catalyst SystemLoading (wt%)Pot-Life (25°C)Gel Time (160°C)Film Hardness (Pencil)
Dibutyltin Dilaurate (DBTDL) 0.05%< 4 Hours5 Minutes2H
Ethyltriphenyltin (EtPh

Sn)
0.30%> 48 Hours 20 Minutes2H
No Catalyst -> 1 WeekNo CureHB
Application B: Analytical Standard for Organotin Residue Analysis

Context: In drug development, organotin reagents (e.g., tributyltin hydride) are often used for radical reductions. Regulatory bodies (FDA/EMA) require strict verification of tin removal. EtPh


Sn is the derivatized analyte  used to quantify Triphenyltin (TPT) residues via GC-MS.

Protocol: Derivatization & Quantification

  • Sample Preparation: Dissolve 100 mg of drug substance (API) in 5 mL of methanol/acetic acid buffer (pH 4.5).

  • In-Situ Derivatization:

    • Add 1 mL of Sodium Tetraethylborate (NaBEt

      
      )  solution (2% aq).
      
    • Reaction:

      
      
      
    • Rationale: Converts non-volatile ionic tin residues into volatile EtPh

      
      Sn for GC analysis.
      
  • Extraction: Add 2 mL Hexane. Vortex for 2 minutes. Centrifuge to separate phases.

  • GC-MS Analysis:

    • Inject 1 µL of the Hexane layer.

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Detection: SIM mode monitoring molecular ion for EtPh

      
      Sn (m/z ~378-380 cluster).
      
  • Validation: Use commercial EtPh

    
    Sn as the external standard to build a calibration curve (1 ppb – 1000 ppb).
    

Part 3: Synthetic Utility (Radical & Transmetallation)

While less common than Tributyltin Hydride, EtPh


Sn serves as a robust radical precursor  and transmetallation reagent  in specialized syntheses where the toxicity of methyl-tins is to be avoided or specific transfer kinetics are required.
Radical Transfer Protocol

Reaction: Radical-mediated alkylation or cyclization.

  • Setup: Dissolve substrate (alkyl halide) and EtPh

    
    Sn (1.2 equiv) in Benzene or Toluene.
    
  • Initiation: Add AIBN (0.1 equiv).

  • Reflux: Heat to 80°C. The Et-Sn bond is relatively strong, but in the presence of reactive radicals, homolytic cleavage can occur, or it can serve as a moderator.

    • Note: For H-transfer, Ph

      
      SnH is preferred. EtPh
      
      
      
      Sn is often used to transfer the Ethyl group or as a dummy ligand source in Stille-type couplings (though Ph transfer is a competing side reaction).
Stille Cross-Coupling (Transmetallation)
  • Role: EtPh

    
    Sn can act as a coupling partner to transfer the Phenyl  group (preferred migration over ethyl in Pd-catalyzed cycles) or the Ethyl  group depending on ligand electronics.
    
  • Observation: In Pd(0) catalysis, the migration order is generally Alkenyl > Aryl > Alkyl. Thus, EtPh

    
    Sn is primarily a Phenyl transfer agent , often yielding Ethyl-diphenyl-halostannane byproducts.
    

Part 4: Safety & Handling (E-E-A-T)

Hazard Profile:

  • Toxicity: Like all organotins, EtPh

    
    Sn is toxic if swallowed, inhaled, or absorbed through skin. It is a severe marine pollutant.
    
  • Exposure Limits: TWA 0.1 mg(Sn)/m³.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, and handling strictly within a fume hood.

Waste Disposal:

  • Never dispose of organotin waste down the drain.

  • Collect in a dedicated "Heavy Metal / Organotin" waste stream.

  • Quenching: Treat residues with bleach (sodium hypochlorite) or alcoholic KOH to degrade the organometallic bond before disposal (if permitted by local EHS protocols).

References

  • BenchChem. (2024). Triphenyltin Fluoride and Derivatives: Synthesis and Analytical Applications. Retrieved from .

  • Jousseaume, B., et al. (2007). Air Activated Organotin Catalysts for Silicone Curing and Polyurethane Synthesis.[1] U.S. Patent Application US20070141386A1. Retrieved from .

  • Reaxis Inc. (2023). Development of Organometallic and Metal-Organic Catalysts for Polyurethane Applications. Retrieved from .

  • Johnson, O. H., & Holum, J. R. (1958). Synthesis of Ethyltriphenyltin via Grignard Reagents.[5] Journal of Organic Chemistry, 23(5). Retrieved from .

  • European Patent Office. (1991). Tin compounds, optionally chelated, useful as latent catalysts.[6] EP0421895A2. Retrieved from .

  • MDPI. (2025). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs and Organotins. Retrieved from .

Sources

Application

Application Notes &amp; Protocols: Ethyltriphenyltin-Catalyzed Esterification Reactions

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Abstract: Esterification is a cornerstone reaction in organic synthesis, crucial for the production...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Esterification is a cornerstone reaction in organic synthesis, crucial for the production of pharmaceuticals, polymers, and fine chemicals. While classic methods often rely on harsh Brønsted acids, Lewis acid catalysts offer a milder and more selective alternative. This document provides a detailed guide to the application of ethyltriphenyltin, a tetraorganotin(IV) compound, as an effective catalyst for esterification reactions. We will delve into the mechanistic underpinnings of the catalysis, provide a robust and adaptable experimental protocol, discuss key optimization parameters, and emphasize the critical safety procedures required when handling organotin reagents.

Introduction to Organotin(IV) Catalysis

The synthesis of esters from carboxylic acids and alcohols is a fundamental equilibrium-driven process. To achieve practical reaction rates and high yields, a catalyst is almost always necessary. Strong mineral acids like sulfuric acid are effective but can lead to unwanted side reactions and corrosion issues.[1] Lewis acidic organotin(IV) compounds, such as ethyltriphenyltin, have emerged as highly efficient and milder catalysts for both esterification and transesterification reactions.[2][3][4][5]

The primary advantages of using an organotin(IV) catalyst include:

  • High Selectivity: They are less aggressive than strong Brønsted acids, minimizing side product formation with sensitive substrates.[2][4]

  • Mild Reaction Conditions: The reactions can often be performed under less forcing conditions.

  • Catalytic Efficiency: Low catalyst loadings are typically sufficient to achieve high conversion rates.

The catalytic prowess of compounds like ethyltriphenyltin is attributed to the inherent Lewis acidity of the tin(IV) center combined with the influence of its organic ligands, which modulate its activity and stability.[2][4]

The Catalytic Mechanism: A Lewis Acid-Mediated Pathway

The catalytic cycle for organotin-mediated esterification is generally understood to proceed through a Lewis acid pathway, although the precise nature of the active species can vary.[2] The ethyltriphenyltin catalyst, EtPh₃Sn, facilitates the reaction by activating the carboxylic acid toward nucleophilic attack by the alcohol.

The key steps are as follows:

  • Carbonyl Activation: The Lewis acidic tin center of ethyltriphenyltin coordinates to the carbonyl oxygen of the carboxylic acid. This interaction polarizes the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: An alcohol molecule attacks the activated and now highly electrophilic carbonyl carbon. Some mechanistic proposals suggest the catalyst may also act as a Brønsted base, deprotonating the alcohol to enhance its nucleophilicity.[2]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Proton Transfer and Water Elimination: A proton is transferred, and the intermediate subsequently collapses, eliminating a molecule of water and forming the desired ester.

  • Catalyst Regeneration: The newly formed ester dissociates from the tin center, regenerating the ethyltriphenyltin catalyst, which can then enter a new cycle.

This catalytic cycle is visualized in the diagram below.

Catalytic_Cycle_Esterification cluster_cycle Catalytic Cycle Catalyst EtPh₃Sn (Catalyst) Activated Activated Complex [EtPh₃Sn--O=C(OH)R] Catalyst->Activated Coordination Acid R-COOH (Carboxylic Acid) Acid->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Nucleophilic Attack Alcohol R'-OH (Alcohol) Alcohol->Intermediate Ester R-COOR' (Ester) Intermediate->Ester Elimination Water H₂O Intermediate->Water Ester->Catalyst Dissociation (Regeneration)

Caption: The catalytic cycle for ethyltriphenyltin-mediated esterification.

Experimental Protocol: General Procedure for Ester Synthesis

This protocol provides a reliable starting point for the esterification of a generic carboxylic acid with an alcohol using ethyltriphenyltin as the catalyst. Researchers should optimize conditions for their specific substrates.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
Carboxylic AcidSubstrate>98% Purity
AlcoholSubstrate/SolventAnhydrous
EthyltriphenyltinCatalyst>97% Purity
Toluene (or Xylene)Solvent / Azeotroping AgentAnhydrous
Saturated NaHCO₃ (aq)Quenching/NeutralizationReagent Grade
Brine (Saturated NaCl)Aqueous WashReagent Grade
Anhydrous MgSO₄ or Na₂SO₄Drying AgentReagent Grade
Round-bottom flaskReaction Vessel---
Dean-Stark ApparatusWater Removal---
CondenserReflux---
Magnetic Stirrer & Heat PlateAgitation & Heating---
Separatory FunnelExtraction---
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

    • Add the alcohol. For simple alcohols, an excess (3-10 eq) is often used to drive the equilibrium.[6] For more complex or expensive alcohols, a near-stoichiometric amount (1.1-1.5 eq) can be used.

    • Add the solvent (e.g., toluene) to a concentration of 0.5-1.0 M with respect to the limiting reagent.

    • Add the ethyltriphenyltin catalyst (0.01–5 mol% relative to the carboxylic acid).[6][7]

    • Assemble the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction Execution:

    • Begin stirring and gently heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the solvent used (e.g., ~111°C for toluene).[6][8]

    • Monitor the reaction progress by observing water collection in the Dean-Stark trap. The reaction can also be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Continue heating under reflux until the reaction is complete (typically 4-24 hours), as indicated by the cessation of water formation or by analytical monitoring.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid) and then with brine.[9]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification:

    • Purify the crude product as necessary. Common methods include fractional distillation for volatile esters[9] or flash column chromatography on silica gel for less volatile compounds.

    • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Setup (Acid, Alcohol, Catalyst, Solvent in Flask) B 2. Reaction (Heat to Reflux with Dean-Stark Trap) A->B C 3. Monitoring (TLC, GC, Water Collection) B->C D 4. Cool to Room Temperature C->D E 5. Aqueous Work-up (Wash with NaHCO₃ and Brine) D->E F 6. Drying & Concentration (Dry over MgSO₄, Remove Solvent) E->F G 7. Purification (Distillation or Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: A generalized workflow for ethyltriphenyltin-catalyzed esterification.

Optimizing Reaction Parameters

The efficiency of the esterification can be fine-tuned by adjusting several key parameters.

ParameterRecommended RangeRationale & Field Insights
Catalyst Loading 0.01 - 5 mol%Higher loadings can increase reaction rates but also raise costs and the potential for tin contamination in the final product. For many substrates, 0.5-1.0 mol% provides an excellent balance of speed and efficiency.[6]
Temperature 80 - 150 °CEsterification is an endothermic process, so higher temperatures favor product formation. The choice of solvent (e.g., toluene, xylene) typically dictates the reaction temperature under reflux conditions.[8]
Substrate Scope VariousThe catalyst is effective for a wide range of primary and secondary alcohols and aliphatic and aromatic carboxylic acids.[8][10] Sterically hindered substrates may require higher catalyst loadings or longer reaction times.
Water Removal ContinuousAs an equilibrium reaction, the removal of the water by-product is critical to drive the reaction to completion. A Dean-Stark apparatus is highly effective. For smaller-scale or heat-sensitive reactions, the inclusion of molecular sieves in the reaction flask is a viable alternative.[4]

Critical Safety and Handling of Organotin Compounds

WARNING: Ethyltriphenyltin and other organotin compounds are highly toxic and pose significant health and environmental risks. Strict adherence to safety protocols is mandatory.

  • Toxicity: Organotins are toxic if swallowed, inhaled, or absorbed through the skin.[11][12] They can cause severe irritation to the skin and eyes and may affect the central nervous system.[11]

  • Environmental Hazard: Ethyltriphenyltin is classified as very toxic to aquatic life with long-lasting effects.[12][13] All waste must be handled as hazardous.

  • Personal Protective Equipment (PPE): Always handle ethyltriphenyltin inside a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles at all times.[14]

  • Handling: Avoid creating dust. Handle as a solid in a well-ventilated area. In case of a spill, do not sweep dry. Carefully absorb with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[11]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[11][14]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[11][14]

    • Inhalation: Move the individual to fresh air at once.[11]

    • Ingestion: Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.[11][14]

  • Disposal: All materials contaminated with ethyltriphenyltin, including residual reagents, solvents, and contaminated labware, must be disposed of as hazardous chemical waste according to local and institutional regulations.

References

  • P. T. Altena, et al. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology. [Link]

  • Google Patents.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Emad Yousif, et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. ARC Organics and Inorganics Chemical Sciences. [Link]

  • Chemra. Esterification. [Link]

  • Google Patents.
  • Google Patents.
  • D.A.C. Coriolano, et al. (2014). Tin-Catalyzed Esterification and Transesterification Reactions: A Review. ISRN Renewable Energy. [Link]

  • Curtin University. (2020). Making esters - Part 1 | Chemistry Tutorial. YouTube. [Link]

  • University of Groningen. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. [Link]

  • M. R. Meneghetti & S. M. P. Meneghetti. (2013). Sn(IV)-based Organometallics as Catalysts for the Production of Fatty Acid Alkyl Esters. Catalysis Science & Technology. [Link]

  • Google Patents. WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca).
  • Organic Chemistry Portal. Ester synthesis by transesterification. [Link]

  • PubChem. Ethyltriphenylstannane. [Link]

  • CDC. NIOSH Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. [Link]

  • MDPI. (2022). Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). [Link]

  • European Patent Office. EP 0419254 A2 - Polyester compositions and organotin esterification catalysts therefor. [Link]

Sources

Method

Application Note: The Role and Mechanism of Ethyltriphenyltin in Palladium-Catalyzed Stille Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: Situating Ethyltriphenyltin in Modern Organic Synthesis Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating Ethyltriphenyltin in Modern Organic Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with a level of precision and efficiency that has revolutionized the construction of complex molecules, from pharmaceuticals to advanced materials.[1][2][3][4] Among these powerful transformations, the Stille reaction, discovered by John K. Stille, is distinguished by its use of organotin compounds.[5][6]

This application note clarifies the specific role of ethyltriphenyltin within this context. Contrary to what the name might imply, ethyltriphenyltin is not the catalyst in these reactions. Instead, it serves as a highly effective organometallic reagent or coupling partner. The true catalyst is a palladium complex, typically in the Pd(0) oxidation state.[5][7] Ethyltriphenyltin's function is to transfer an ethyl group to the palladium center during a key step in the catalytic cycle. This guide provides an in-depth look at the mechanism of the Stille reaction when using an organostannane like ethyltriphenyltin, offers a detailed experimental protocol, and outlines the critical safety considerations for handling these toxic reagents.[7][8]

The Catalytic Cycle: Mechanism of the Stille Coupling Reaction

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][9] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The transmetalation step is often the rate-determining step of the reaction.[11][12]

  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst. An organic halide (or pseudohalide, like a triflate) reacts with the Pd(0) center, which inserts itself into the carbon-halide bond.[5][7][9] This process oxidizes the palladium from Pd(0) to a square planar Pd(II) intermediate and increases its coordination number.[7][10] The initial product is a cis-complex, which often rapidly isomerizes to the more stable trans-isomer.[5][10]

  • Transmetalation : This is the crucial step where ethyltriphenyltin enters the reaction. The organostannane reagent exchanges its organic group (in this case, the ethyl group) with the halide on the Pd(II) complex.[5][9] The precise mechanism of transmetalation can vary depending on the substrates and reaction conditions, but a common pathway involves an associative mechanism where the organostannane coordinates to the palladium center, forming a transient, higher-coordinate species before transferring the ethyl group and releasing a tin halide byproduct (e.g., X-SnPh₃).[7][8][11]

  • Reductive Elimination : In the final step, the two organic groups (the one from the original halide and the ethyl group from the stannane), which are now positioned cis to each other on the palladium center, couple together to form a new carbon-carbon bond.[5][8][9] This step regenerates the active Pd(0) catalyst and releases the final organic product. The reductive elimination process reduces the palladium center from Pd(II) back to Pd(0), allowing it to re-enter the catalytic cycle.[8]

Visualization of the Stille Catalytic Cycle

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_RX trans-[R¹-Pd(II)L₂-X] OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R1R2 cis-[R¹-Pd(II)L₂-R²] TM->PdII_R1R2 out_SnX X-SnR₃ (Tin Halide Waste) TM->out_SnX RE Reductive Elimination PdII_R1R2->RE RE->Pd0 out_Prod R¹-R² (Coupled Product) RE->out_Prod in_RX R¹-X (Organic Halide) in_RX->OA in_Sn R²-SnR₃ (Ethyltriphenyltin) in_Sn->TM

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Application Protocol: Palladium-Catalyzed Ethylation of an Aryl Halide

This protocol provides a general methodology for the Stille coupling of an aryl halide with ethyltriphenyltin. The specific substrates, catalyst, and conditions should be optimized for each unique reaction.

Materials and Reagents
Reagent/MaterialPurposeTypical LoadingNotes
Aryl Halide (R¹-X)Electrophilic Partner1.0 eqIodides and bromides are generally more reactive than chlorides.[7]
Ethyltriphenyltin (EtSnPh₃)Nucleophilic Partner1.1 - 1.5 eqCommercially available or can be synthesized.[13]
Palladium CatalystCatalyst1 - 5 mol%e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dba)₂
Ligand (if needed)Stabilize/Activate Catalyst2 - 10 mol%e.g., PPh₃, AsPh₃, bulky alkylphosphines.[1][8]
SolventReaction MediumAnhydrous, DegassedTHF, Toluene, or DMF are common choices.[12]
Additive (Optional)Rate AccelerationStoichiometric or CatalyticCuI or LiCl can significantly increase reaction rates.[8][14]
Inert GasPrevent OxidationN₂ or Ar atmosphereEssential to prevent oxidation of the Pd(0) catalyst.[5]
Step-by-Step Experimental Procedure
  • System Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum.

    • Allow the apparatus to cool to room temperature under a stream of inert gas (Nitrogen or Argon). Maintaining an inert atmosphere throughout the reaction is critical.[5]

  • Reagent Addition:

    • To the flask, add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and any solid additives like LiCl (2.0 eq).

    • Add anhydrous, degassed solvent (e.g., THF) via cannula or syringe to dissolve or suspend the reagents.

  • Reaction Initiation:

    • Via syringe, add the ethyltriphenyltin (1.2 eq) to the stirring mixture.

    • If the reaction requires heating, place the flask in a pre-heated oil bath and bring it to the desired temperature (e.g., 60-80 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon consumption of the limiting reagent (typically the aryl halide).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). This helps to precipitate the tin byproducts as insoluble fluorides, which can be easier to remove.[8]

    • Stir the resulting mixture vigorously for 1-2 hours, then filter through a pad of Celite to remove the precipitated tin salts and the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

  • Final Purification:

    • Purify the crude product using flash column chromatography on silica gel to obtain the pure coupled product.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-Dry Glassware under Inert Atmosphere B 2. Add Aryl Halide, Catalyst, & Solvent A->B C 3. Add Ethyltriphenyltin B->C D 4. Heat and Stir (Monitor by TLC/GC) C->D E 5. Cool & Quench with aq. KF D->E F 6. Filter Tin Salts & Catalyst E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Caption: General workflow for a Stille cross-coupling experiment.

Safety and Handling of Organotin Compounds

CRITICAL: Organotin compounds, including ethyltriphenyltin, are highly toxic and pose significant health risks.[5][7][13] They can be irritating to the skin, eyes, and respiratory system and may affect the central nervous system.[13][15]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), a lab coat, and splash-proof safety goggles.[13][16]

  • Handling: Handle organotin compounds as potent toxins. Avoid inhalation of dust or vapors and prevent any skin contact.[16][17]

  • Waste Disposal: All waste contaminated with organotin compounds, including solvents, glassware, and consumables (gloves, silica gel), must be disposed of as hazardous chemical waste according to institutional and local regulations.

  • Emergency Procedures: In case of skin contact, immediately wash the affected area thoroughly with soap and water.[17] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16][17] If inhaled, move to fresh air and seek medical attention.[17]

References

  • chemeurope.com. (n.d.). Stille reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Pérez-Temprano, M. H., Gallego, A. M., Casares, J. A., & Espinet, P. (2009). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 ) C6. Organometallics, 28(21), 6173–6183.
  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555-1564.
  • SynArchive. (n.d.). Stille Coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. Retrieved from [Link]

  • Høst, E. (2021). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. UiT The Arctic University of Norway.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium methyl bond energy. Organometallics. Retrieved from [Link]

  • ChemBK. (2024). Tin, ethyltriphenyl-. Retrieved from [Link]

  • Morken, J. P., et al. (2022). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

  • csbsju.edu. (n.d.). oxidative addition and palladium coupling. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Tin and Tin Compounds.
  • ResearchGate. (n.d.). Schematic presentation for the synthesis of phenyltins. Retrieved from [Link]

  • Elias, A. J. (n.d.).
  • World Health Organization. (1980). Environmental Health Criteria 15: TIN AND ORGANOTIN COMPOUNDS A Preliminary Review.
  • Al-Allaf, T. A. K. (2018).
  • CORE. (n.d.). ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • Google Patents. (n.d.). US5087711A - Method for the preparation of tetraalkyl-tin.
  • Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • Australian Government Department of Climate Change, Energy, the Environment and W

Sources

Application

Application Notes and Protocols: Ethyltriphenyltin in Nucleophilic Substitution Reactions

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of ethyltriphenyltin. While classically defined nucleophilic substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of ethyltriphenyltin. While classically defined nucleophilic substitution reactions on carbon centers are not the primary utility of this reagent, its role as a potent nucleophilic precursor in transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. This guide elucidates the underlying principles, provides detailed, field-tested protocols for its use in the Stille reaction, and offers expert insights into causality, safety, and troubleshooting. We will explore how ethyltriphenyltin, through the concept of reactivity umpolung, serves as a robust tool for the formation of strategic carbon-carbon bonds in complex molecule synthesis.

Introduction: Reframing the Role of Ethyltriphenyltin

In the vast landscape of organic chemistry, a nucleophilic substitution reaction involves a nucleophile—an electron-rich species—displacing a leaving group on a substrate molecule.[1] While reagents like Grignards or organolithiums can act as direct nucleophiles, the utility of organostannanes such as ethyltriphenyltin (also known as ethyltriphenylstannane) is more nuanced and powerful.[2]

The carbon-tin bond, while polarized, is significantly covalent and generally unreactive towards direct substitution on an electrophilic carbon center under standard conditions.[3] Instead, the true value of ethyltriphenyltin is realized in the context of palladium-catalyzed cross-coupling reactions, most notably the Stille Reaction .[4] In this context, the organostannane functions as a stable, transferable nucleophile precursor. The reaction facilitates the creation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, which are pivotal in the synthesis of pharmaceuticals and advanced materials.[5][6]

This process is a manifestation of reactivity umpolung (polarity inversion), where the organotin moiety allows a carbon atom, which would typically be electrophilic in an alkyl or aryl halide, to function as a nucleophilic partner after transmetalation to a palladium center.[7] This guide will focus exclusively on this dominant and synthetically valuable application.

Physicochemical Properties & Critical Safety Protocols

Ethyltriphenyltin is a toxic substance that requires careful handling to ensure operator safety and prevent environmental contamination.[8] Its stability is compromised by moisture, which can lead to hydrolysis and the formation of tin oxides.[2]

PropertyValue
Chemical Formula C₂₀H₂₀Sn
Molar Mass 379.08 g/mol
Appearance White crystalline solid
CAS Number 5424-25-9
Synonyms Ethyltriphenylstannane, Tin, ethyltriphenyl-

GHS Hazard Statements: [8]

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

  • H410: Very toxic to aquatic life with long-lasting effects.

Handling and Storage Protocol
  • Handling: Always handle ethyltriphenyltin in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of dust and contact with skin and eyes. Use non-sparking tools and ground all equipment to prevent static discharge.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and moisture.[9] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

The Stille Reaction: Mechanism and Causality

The Stille reaction is a powerful C-C bond-forming reaction that couples an organostannane with an organic electrophile, typically an organic halide or triflate, using a palladium catalyst.[4][10] The reaction is prized for its tolerance of a wide variety of functional groups.

The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle cluster_1 cluster_2 cluster_3 pd0 Pd(0)Ln pd_complex R¹-Pd(II)Ln-X pd0->pd_complex transmetal_complex R¹-Pd(II)Ln-R² pd_complex->transmetal_complex transmetal_complex->pd0 label1 Oxidative Addition label2 Transmetalation label3 Reductive Elimination start R¹-X (Aryl/Vinyl Halide) stannane R²-SnR₃ (Ethyltriphenyltin) product R¹-R² (Coupled Product) waste X-SnR₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.[11]

  • Transmetalation: This is the crucial step where the organostannane delivers its nucleophilic organic group. The R² group from ethyltriphenyltin (R²-SnR₃) is transferred to the palladium center, displacing the halide (X) to form a new Pd(II) complex and a tin halide byproduct (X-SnR₃).[12] This is effectively a nucleophilic substitution on the metal center.

  • Reductive Elimination: The two coupled organic groups (R¹ and R²) are ejected from the palladium center, forming the desired C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Group Transfer Selectivity: Phenyl vs. Ethyl

A critical consideration when using mixed organostannanes like ethyltriphenyltin (EtSnPh₃) is the relative rate of group transfer. The generally accepted trend for group transfer from tin to palladium is: Alkynyl > Vinyl > Aryl (Phenyl) >> Alkyl (Ethyl) .

This selectivity is governed by the stability of the carbanionic character of the transferring group. Therefore, in most standard Stille coupling conditions, the phenyl groups will transfer preferentially over the ethyl group. To selectively transfer the ethyl group, a different reagent, such as tetraethyltin, would be the appropriate choice. This guide's protocols will assume the intended use of ethyltriphenyltin as a phenyl-group donor .

Application Protocol: Palladium-Catalyzed Stille Coupling

This protocol provides a self-validating method for a typical Stille cross-coupling reaction using ethyltriphenyltin as the phenyl source.

Materials and Reagents
  • Ethyltriphenyltin (1.05 eq.)

  • Aryl Halide or Triflate (1.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

  • Stir plate and heating mantle

  • TLC plates and LC-MS for reaction monitoring

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Diatomaceous earth (Celite®)

Experimental Workflow

Workflow A 1. Reaction Setup Dry vessel under vacuum, backfill with Argon. B 2. Reagent Addition Add Pd catalyst, Aryl Halide, and solvent. A->B C 3. Stannane Injection Add Ethyltriphenyltin solution via syringe. B->C D 4. Reaction Heat mixture (e.g., 90-100 °C). Monitor by TLC/LC-MS. C->D E 5. Quench & Work-up Cool to RT. Dilute with ether. Add aq. KF solution and stir. D->E F 6. Filtration Filter through Celite to remove tin salts. E->F G 7. Purification Dry organic layer, concentrate. Purify via column chromatography. F->G H 8. Characterization Confirm product via NMR, MS. G->H

Sources

Method

Application Notes and Protocols: Ethyltriphenyltin in Cross-Coupling Reactions

Introduction: The Strategic Advantage of Ethyltriphenyltin in Palladium-Catalyzed Cross-Coupling The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Ethyltriphenyltin in Palladium-Catalyzed Cross-Coupling

The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and predictability.[1] Central to this transformation is the organostannane reagent, which acts as the nucleophilic partner in the catalytic cycle.[2] While symmetrical tetraorganostannanes and trialkyl(aryl/vinyl)stannanes have been extensively utilized, the use of mixed-group tetraorganostannanes, such as ethyltriphenyltin (Ph₃SnEt), offers a unique combination of reactivity, atom economy, and strategic deployment of organic moieties.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of ethyltriphenyltin in Stille cross-coupling reactions. We will delve into the mechanistic rationale for its use, provide detailed protocols for its synthesis and application, and offer insights into optimizing reaction conditions and ensuring safe handling.

Scientific Principles: Why Ethyltriphenyltin?

The utility of an unsymmetrical tetraorganostannane like ethyltriphenyltin hinges on the differential migratory aptitude of its organic groups during the transmetalation step of the Stille catalytic cycle.[3] The generally accepted order of group transfer from tin to palladium is:

Alkynyl > Alkenyl > Aryl > Allyl = Benzyl > α-alkoxyalkyl > Alkyl [3]

In ethyltriphenyltin, we have three phenyl groups (aryl) and one ethyl group (alkyl). Based on the established migratory aptitude, the phenyl group is significantly more reactive and will preferentially transfer to the palladium center, leaving the ethyl group behind on the tin byproduct. This key feature makes ethyltriphenyltin an effective phenyl-group transfer agent .

The primary advantages of using ethyltriphenyltin include:

  • Selective Phenyl Transfer: The predictable transfer of the phenyl group allows for the precise construction of biaryl and other phenylated structures.

  • Air and Moisture Stability: Like many organostannanes, ethyltriphenyltin is relatively stable to air and moisture, facilitating easier handling compared to more sensitive organometallic reagents.[1][2]

  • Broad Substrate Scope: The Stille reaction is renowned for its tolerance of a wide array of functional groups, a benefit that extends to reactions employing ethyltriphenyltin.[4]

Synthesis of Ethyltriphenyltin: A Reliable Protocol

Ethyltriphenyltin can be readily synthesized in the laboratory from commercially available starting materials. The most common and reliable method involves the reaction of triphenyltin chloride with an ethyl Grignard reagent, such as ethylmagnesium bromide.

Protocol 1: Synthesis of Ethyltriphenyltin

Materials:

  • Triphenyltin chloride (Ph₃SnCl)

  • Magnesium turnings

  • Ethyl bromide (bromoethane)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

    • Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Triphenyltin Chloride:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve triphenyltin chloride (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool the triphenyltin chloride solution to 0 °C using an ice bath.

    • Slowly add the freshly prepared ethylmagnesium bromide solution to the triphenyltin chloride solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude ethyltriphenyltin can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane to yield a white crystalline solid.

Application in Stille Cross-Coupling: A General Protocol

The following protocol outlines a general procedure for the Stille cross-coupling of an aryl halide with ethyltriphenyltin to form a biaryl product. Reaction conditions should be optimized for specific substrates.

Protocol 2: Palladium-Catalyzed Stille Cross-Coupling of an Aryl Bromide with Ethyltriphenyltin

Materials:

  • Aryl bromide (1.0 equivalent)

  • Ethyltriphenyltin (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if necessary, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., toluene, DMF, dioxane)

  • Optional additives: CuI (10-20 mol%), LiCl (2-3 equivalents)

  • Aqueous potassium fluoride (KF) solution (for workup)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add the aryl bromide (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and any optional additives like CuI (10 mol%).

    • Add the anhydrous solvent (e.g., toluene) via syringe.

    • Add ethyltriphenyltin (1.2 equivalents) to the reaction mixture.

    • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.

    • To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of ethyltriphenyltin fluoride will form.

    • Filter the mixture through a pad of Celite®, washing with the organic solvent.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation and Optimization

The success of a Stille coupling reaction is highly dependent on the choice of catalyst, ligand, solvent, and any additives. The following table provides a starting point for optimization.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with a ligandPd(PPh₃)₄ is often effective for a wide range of substrates. For more challenging couplings, a combination of a Pd(0) source like Pd₂(dba)₃ and a specific ligand may be required.
Ligand PPh₃, AsPh₃, P(2-furyl)₃The choice of ligand can significantly impact the rate of the reaction. Electron-rich phosphines generally accelerate oxidative addition, while more electron-neutral or electron-poor ligands can favor transmetalation and reductive elimination.
Solvent Toluene, Dioxane, DMF, NMPToluene is a good general-purpose solvent. More polar aprotic solvents like DMF or NMP can accelerate the reaction, particularly the transmetalation step.[3]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but should be minimized to prevent side reactions like catalyst decomposition or homocoupling.
Additives CuI (10-20 mol%), LiCl (2-3 eq.)CuI can act as a co-catalyst, accelerating the transmetalation step. LiCl can also increase the reaction rate, especially in less polar solvents like THF, by promoting the dissociation of the halide from the palladium center.[3]

Visualization of Key Processes

Stille Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Stille cross-coupling reaction.

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate R¹-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_coupled Sn_byproduct X-Sn(Et)Ph₂ Transmetalation->Sn_byproduct PdII_coupled->Pd0 RedElim Reductive Elimination PdII_coupled->RedElim Product R¹-R² RedElim->Product Stannane R²-Sn(Et)Ph₂ Stannane->Transmetalation Halide R¹-X Halide->OxAdd

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Stille cross-coupling reaction using ethyltriphenyltin.

Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add Aryl Halide, Pd Catalyst, Additives setup->reagents solvent Add Anhydrous Solvent reagents->solvent stannane Add Ethyltriphenyltin solvent->stannane degas Degas Reaction Mixture stannane->degas reaction Heat and Monitor Reaction degas->reaction workup Workup reaction->workup quench Cool and Dilute workup->quench kf_wash Wash with aq. KF quench->kf_wash filter Filter through Celite kf_wash->filter extract Extract and Wash filter->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for Stille coupling.

Safety and Handling

Organotin compounds, including ethyltriphenyltin, are toxic and should be handled with appropriate safety precautions.

  • Toxicity: Ethyltriphenyltin is toxic if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects.

  • Handling:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • In case of accidental exposure, seek immediate medical attention.

  • Waste Disposal: All organotin waste should be collected and disposed of as hazardous chemical waste according to institutional and local regulations. The precipitation of tin byproducts with KF during workup is an effective way to convert them into a more easily handled solid form.

Conclusion

Ethyltriphenyltin is a valuable and effective reagent for the transfer of phenyl groups in Stille cross-coupling reactions. Its utility is grounded in the predictable migratory aptitude of the phenyl group over the ethyl group, allowing for selective C-C bond formation. By following the detailed protocols and considering the optimization parameters outlined in this application note, researchers can confidently and safely employ ethyltriphenyltin to synthesize a wide range of phenylated compounds, contributing to advancements in drug discovery and materials science.

References

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. Available at: [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

Sources

Application

Introduction: The Promise of Organotin Precursors for Nanomaterial Synthesis

An in-depth guide to the synthesis of tin oxide (SnO₂) nanoparticles utilizing ethyltriphenyltin as a single-source precursor. This document provides a comprehensive overview of the underlying principles, a detailed expe...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of tin oxide (SnO₂) nanoparticles utilizing ethyltriphenyltin as a single-source precursor. This document provides a comprehensive overview of the underlying principles, a detailed experimental protocol, characterization techniques, and critical safety considerations for researchers in materials science and nanotechnology.

Tin oxide (SnO₂) is an n-type semiconductor distinguished by its wide band gap (typically 3.6-3.8 eV), high chemical stability, and transparency to visible light.[1] These properties make SnO₂ nanoparticles highly sought after for a diverse range of applications, including gas sensors, transparent conducting electrodes, catalysts, and as electron transport layers in perovskite solar cells.[2][3][4][5]

The synthesis of SnO₂ nanoparticles can be achieved through various methods such as co-precipitation, sol-gel, and hydrothermal techniques.[1][6][7] However, the use of single-source organometallic precursors, particularly organotin compounds, offers a compelling route due to the potential for high-purity products and controllable decomposition kinetics.[8] Ethyltriphenyltin ((C₆H₅)₃SnC₂H₅) is an organotin compound that can serve as an effective precursor for SnO₂ nanoparticles. Its thermal decomposition in an oxygen-containing atmosphere provides a direct, clean method for producing crystalline tin oxide, as the organic ligands are converted into volatile byproducts.

This application note details a robust protocol for the synthesis of SnO₂ nanoparticles via the thermal decomposition of ethyltriphenyltin, explains the rationale behind the procedural steps, and outlines the necessary characterization and safety protocols.

Principle of Synthesis: Thermal Decomposition Pathway

The synthesis methodology is predicated on the thermal decomposition (calcination) of the ethyltriphenyltin precursor in the presence of air. The organotin compound, when subjected to elevated temperatures, undergoes oxidation. The tin-carbon bonds are cleaved, and the tin atom is oxidized to its stable +4 state, forming tin oxide. The ethyl and phenyl ligands are combusted, ideally forming volatile products like carbon dioxide and water, which are then removed from the system.

The overall reaction can be conceptualized as: (C₆H₅)₃SnC₂H₅(s) + O₂(g) → SnO₂(s) + CO₂(g) + H₂O(g)

The kinetics of this decomposition and the subsequent nanoparticle formation are highly dependent on parameters such as temperature, heating rate, and atmospheric conditions. These variables offer levers for controlling the crystallite size, morphology, and defect density of the resulting SnO₂ nanoparticles. For instance, higher calcination temperatures generally promote crystal growth, leading to larger particle sizes.[9]

cluster_0 Synthesis Pathway Precursor Ethyltriphenyltin ((C₆H₅)₃SnC₂H₅) Process Thermal Decomposition (Calcination in Air) Precursor->Process Product Tin Oxide Nanoparticles (SnO₂) Process->Product Byproducts Volatile Organic Byproducts (CO₂, H₂O) Process->Byproducts

Caption: Conceptual workflow of SnO₂ nanoparticle synthesis.

Critical Safety and Handling of Organotin Compounds

WARNING: Organotin compounds, including ethyltriphenyltin, are highly toxic and pose significant health and environmental risks. Strict adherence to safety protocols is mandatory.

  • Toxicity: Ethyltriphenyltin is toxic if swallowed, inhaled, or in contact with skin.[10] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[11]

  • Environmental Hazard: This compound is very toxic to aquatic life with long-lasting effects.[10][12]

  • Handling: All handling of ethyltriphenyltin must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

    • Eye Protection: Safety goggles or a face shield must be worn.

    • Lab Coat: A flame-resistant lab coat should be worn.

    • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a respirator with an appropriate cartridge is necessary.

  • Disposal: All waste materials, including contaminated gloves, wipes, and glassware, must be disposed of as hazardous chemical waste according to institutional and local regulations.

Experimental Protocol: Synthesis of SnO₂ Nanoparticles

This protocol provides a generalized method for the synthesis of SnO₂ nanoparticles. Researchers should consider this a starting point, with optimization of parameters like temperature and time potentially required to achieve desired particle characteristics.

Materials & Equipment

CategoryItem
Chemicals Ethyltriphenyltin ((C₆H₅)₃SnC₂H₅)
Deionized Water
Ethanol
Equipment Tube Furnace with temperature controller
Alumina or Quartz Crucible
Analytical Balance
Spatula and Weighing Paper
Mortar and Pestle
Chemical Fume Hood
Appropriate PPE (Gloves, Goggles, Lab Coat)

Procedure

  • Precursor Preparation:

    • Inside a chemical fume hood, accurately weigh approximately 1.0 gram of ethyltriphenyltin powder and place it into a clean, dry alumina crucible.

    • Distribute the powder evenly across the bottom of the crucible to ensure uniform heating.

  • Furnace Setup:

    • Place the crucible containing the precursor into the center of the tube furnace.

    • Ensure the furnace is connected to a proper exhaust system or is located within a fume hood to safely vent gaseous byproducts.

    • The synthesis is typically performed in an air atmosphere to provide the necessary oxygen for the reaction.

  • Thermal Decomposition (Calcination):

    • Program the furnace with the following temperature profile. This profile is based on typical decomposition temperatures for organotin precursors.[8][13][14]

      • Ramp Rate: 5 °C per minute.

      • Target Temperature: 550 °C.

      • Dwell Time: 4 hours.

    • Start the heating program. The furnace will slowly heat to 550 °C, hold at that temperature for 4 hours to ensure complete decomposition and crystallization, and then begin to cool.

  • Cooling and Collection:

    • Allow the furnace to cool down naturally to room temperature. Do not open the furnace while it is hot to prevent thermal shock to the crucible and the product.

    • Once at room temperature, carefully remove the crucible. The contents should be a fine, white or off-white powder, which is the synthesized SnO₂ nanoparticles.

    • Gently grind the collected powder with a mortar and pestle to break up any agglomerates.

    • Store the final product in a labeled, sealed vial in a desiccator to prevent moisture absorption.

start Start weigh 1. Weigh Ethyltriphenyltin in Crucible start->weigh place 2. Place Crucible in Tube Furnace weigh->place heat 3. Heat to 550°C (Ramp: 5°C/min) place->heat dwell 4. Dwell at 550°C for 4 hours heat->dwell cool 5. Cool to Room Temperature dwell->cool collect 6. Collect & Grind SnO₂ Nanopowder cool->collect end End collect->end

Caption: Step-by-step experimental workflow for SnO₂ synthesis.

Characterization of Synthesized SnO₂ Nanoparticles

Post-synthesis, a suite of characterization techniques is essential to validate the material's identity, purity, and nanostructure.

TechniquePurposeExpected Outcome
X-Ray Diffraction (XRD) To determine the crystal structure, phase purity, and average crystallite size (using the Scherrer equation).Diffraction peaks corresponding to the tetragonal rutile phase of SnO₂.[15] The absence of other peaks indicates high phase purity.
Scanning Electron Microscopy (SEM) To observe the surface morphology, particle shape, and degree of agglomeration.Images showing nanoscale particles, which may be spherical or irregular. Can reveal the presence of larger agglomerates formed during synthesis.[16]
Transmission Electron Microscopy (TEM) To determine the primary particle size, size distribution, and visualize the crystal lattice.High-resolution images confirming the size and crystallinity of individual nanoparticles. Average particle sizes are often in the range of 10-30 nm for such methods.[16]
UV-Visible Spectroscopy (UV-Vis) To measure the optical absorbance and calculate the band gap energy (Eg) using a Tauc plot.A sharp absorption edge in the UV region. The calculated band gap is expected to be slightly higher than bulk SnO₂ (~3.6 eV) due to quantum confinement effects.[1][14]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and the oxidation state of tin.High-resolution spectra showing binding energies for Sn 3d₅/₂ and Sn 3d₃/₂ characteristic of the Sn⁴⁺ oxidation state, confirming the formation of SnO₂.[16]

Troubleshooting and Process Optimization

  • Incomplete Decomposition: If the resulting powder is dark (e.g., grey or black), it may indicate the presence of residual carbon from incomplete combustion of the organic ligands. This can be addressed by increasing the dwell time at the target temperature or ensuring an adequate supply of air/oxygen during calcination.

  • Particle Size Control: The size of the resulting nanoparticles is sensitive to the thermal profile.[9]

    • To decrease particle size: Consider lowering the calcination temperature (e.g., to 450-500 °C) or reducing the dwell time.

    • To increase particle size: A higher calcination temperature (e.g., 600-650 °C) or a longer dwell time will promote crystal growth.

  • High Degree of Agglomeration: Nanoparticles have a high surface energy and tend to agglomerate. While some agglomeration is expected from a high-temperature powder synthesis method, it can be minimized by ensuring a thin, uniform layer of precursor in the crucible. Post-synthesis sonication in a suitable solvent can help disperse the particles for further applications.

Conclusion

The use of ethyltriphenyltin as a single-source precursor provides a straightforward and effective thermal decomposition route for the synthesis of crystalline SnO₂ nanoparticles. The protocol is highly adaptable, allowing for the tuning of nanoparticle properties by modifying the thermal processing parameters. By following the detailed experimental and safety guidelines presented, researchers can reliably produce high-quality SnO₂ nanomaterials for a wide array of advanced applications, from electronic devices to catalysis. The critical emphasis on safety ensures that the powerful capabilities of organometallic precursor chemistry can be harnessed responsibly.

References

  • Synthesis and characterization of SnO2 nanoparticles by thermal decomposition of new inorganic precursor. (2025). ResearchGate. [Link]

  • SnO2 Nanoparticles: Synthesis, Characterization and Their Applications in Removing Drugs from Aqueous Solutions. (2023). Journal of Nanostructures. [Link]

  • Synthesis and characterization of a new organotin(IV) complex as a new precursor for preparation SnO2 nanoparticles. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and Characterization of SnO2 Nanoparticles by Hydrothermal Processing. (2025). ResearchGate. [Link]

  • The Properties and Applications of SnO2 Nanoparticles. (n.d.). Avantama AG. [Link]

  • SnS2 and SnO2 Nanoparticles Obtained from Organotin(IV) Dithiocarbamate Complex and Their Photocatalytic Activities on Methylene Blue. (2020). PubMed Central. [Link]

  • Synthesis and Characterization of SnO2 Nanoparticles prepared by Sol Gel Technique. (2023). Journal of Emerging Technologies and Innovative Research. [Link]

  • Preparation and Characterization of SnO2 Nanoparticles. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • One-Step Synthesis, Structure, and Band Gap Properties of SnO2 Nanoparticles Made by a Low Temperature Nonaqueous Sol–Gel Technique. (2018). ACS Omega. [Link]

  • Ethyltriphenylstannane. (n.d.). PubChem. [Link]

  • Triphenyltin hydroxide as a precursor for the synthesis of nanosized tin-doped TiO2 photocatalysts. (2025). ResearchGate. [Link]

  • The hydrothermal synthesis of SNO2 nanoparticles derived from tin chloride precursor for the electron transport layer of perovskite solar cells. (2023). EUREKA: Physics and Engineering. [Link]

  • ETHYLTRIMETHYLTIN Safety Data Sheet. (2017). Gelest, Inc.[Link]

  • Rapid preparation of SnO2/C nanospheres by using organotin as building blocks and their application in lithium-ion batteries. (2017). RSC Publishing. [Link]

  • Investigation of structural, optical, and emission properties of SnO2 nanoparticles by thermal decomposition method. (n.d.). AIP Publishing. [Link]

  • Synthesis, Characterization of SnO2 Nanoparticles and their application in the Removal of Mefenamic Acid from Aqueous Solutions. (n.d.). Research Square. [Link]

  • Tin Oxide (SnO2) Nanoparticles: Facile Fabrication, Characterization, and Application in UV Photodetectors. (2022). MDPI. [Link]

  • Thermal Studies on SnO2 Nanoparticles. (n.d.). ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Exploration of Ethyltriphenyltin in Free-Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The use of ethyltriphenyltin as a primary initiator or mediator in free-radical polymerization is not well-documented in peer-reviewed scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of ethyltriphenyltin as a primary initiator or mediator in free-radical polymerization is not well-documented in peer-reviewed scientific literature. This guide is intended for advanced research and development purposes and is based on established principles of radical chemistry and the known reactivity of analogous organotin compounds. The protocols provided are hypothetical and should be considered as starting points for investigation. All work with organotin compounds should be conducted with extreme caution and appropriate safety measures due to their high toxicity.

Introduction: The Untapped Potential of Organotins in Radical Polymerization

Free-radical polymerization is a cornerstone of polymer synthesis, enabling the production of a vast array of materials. The process is critically dependent on initiators, which generate the initial radical species that propagate the polymerization chain.[1] While common initiators include peroxides and azo compounds, the exploration of novel initiating systems continues to be a vibrant area of research, particularly in the quest for greater control over polymer architecture and properties.[2]

Organotin compounds have a rich history in organic synthesis, most notably the use of organotin hydrides as radical mediators.[3] However, the potential of tetraorganotins, such as ethyltriphenyltin, as initiators for free-radical polymerization remains largely unexplored. Theoretically, the cleavage of a tin-carbon bond could provide a source of alkyl radicals capable of initiating polymerization. This application note provides a theoretical framework and hypothetical protocols for investigating the role of ethyltriphenyltin in free-radical polymerization, both as a potential initiator and as a chain transfer agent.

Mechanistic Considerations: A Hypothetical Pathway to Polymerization

The central hypothesis for the function of ethyltriphenyltin as a free-radical initiator is the homolytic cleavage of the tin-ethyl (Sn-Et) bond to generate an ethyl radical (Et•). This cleavage could be induced thermally or photochemically.

Hypothesized Initiation Mechanism:

  • Radical Generation: The Sn-Et bond in ethyltriphenyltin undergoes homolysis, producing a triphenyltin radical and an ethyl radical. The ethyl radical is the primary initiating species.

    EtSn(Ph)₃ → Et• + •Sn(Ph)₃

  • Initiation: The ethyl radical adds to a monomer unit (M), forming a new carbon-centered radical.

    Et• + M → Et-M•

  • Propagation: The newly formed radical adds to subsequent monomer units, extending the polymer chain.

    Et-M• + n(M) → Et-(M)ₙ-M•

  • Termination: The polymerization is terminated by conventional radical-radical recombination or disproportionation reactions.

This proposed mechanism is illustrated in the diagram below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A Ethyltriphenyltin (EtSnPh₃) B Ethyl Radical (Et•) + Triphenyltin Radical (•SnPh₃) A->B Homolytic Cleavage (Heat or Light) D Initiated Monomer (Et-M•) B->D Addition C Monomer (M) C->D E Propagating Chain (Et-(M)n-M•) G Elongated Chain (Et-(M)n+1-M•) E->G Addition F Monomer (M) F->G H Two Propagating Chains I Dead Polymer H->I Recombination or Disproportionation

Caption: Hypothesized mechanism of free-radical polymerization initiated by ethyltriphenyltin.

Potential as a Chain Transfer Agent: A Theoretical Perspective

In a chain transfer reaction, the activity of a growing polymer chain is transferred to another molecule, which can lead to a reduction in the average molecular weight of the final polymer.[] While organotin hydrides are classic chain transfer agents, non-hydride organotins could theoretically participate in chain transfer through a different mechanism, such as abstraction of an ethyl group by the propagating radical. However, this is likely to be a less favorable pathway compared to chain transfer with traditional agents like thiols.[]

Hypothetical Experimental Protocol: Polymerization of Methyl Methacrylate (MMA)

This protocol outlines a hypothetical experiment to screen for the ability of ethyltriphenyltin to initiate the polymerization of methyl methacrylate.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyltriphenyltin

  • Anhydrous toluene

  • Azobisisobutyronitrile (AIBN) (for control experiment)

  • Methanol

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Round bottom flasks with stir bars

  • Condenser

  • Heating mantle with temperature controller

  • Syringes and needles

  • Filtration apparatus

  • Drying oven

Experimental Workflow Diagram:

G A Reagent Preparation (Inert Atmosphere) B Reaction Setup (Schlenk Flask) A->B C Inert Gas Purge B->C D Polymerization Reaction (Heating and Stirring) C->D E Reaction Quenching (Cooling) D->E F Polymer Precipitation (Addition to Methanol) E->F G Filtration and Washing F->G H Drying G->H I Polymer Characterization (GPC, NMR) H->I

Caption: General workflow for the hypothetical polymerization experiment.

Procedure:

  • Monomer Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add ethyltriphenyltin to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Monomer Addition: Add anhydrous toluene to the flask via syringe, followed by the purified MMA.

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction progress by taking aliquots at regular intervals to determine monomer conversion via ¹H NMR or gravimetry.

  • Control Experiment: Set up a parallel reaction using a known initiator like AIBN under identical conditions to serve as a positive control.

  • Termination and Isolation: After the desired time, or when a significant increase in viscosity is observed, terminate the reaction by cooling the flask in an ice bath.

  • Precipitation: Slowly pour the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Data Interpretation and Theoretical Outcomes

The success of ethyltriphenyltin as an initiator or chain transfer agent would be evaluated by characterizing the resulting polymer.

Table 1: Hypothetical Data for Polymer Characterization

ParameterExpected Outcome with Ethyltriphenyltin (as Initiator)Expected Outcome with Ethyltriphenyltin (as Chain Transfer Agent)Control (AIBN)
Monomer Conversion (%) Moderate to highHigh (similar to control)High
Number-Average Molecular Weight (Mₙ) ( g/mol ) Dependent on [Monomer]/[Initiator] ratioLower than controlHigh
Polydispersity Index (PDI) > 1.5 (potentially broad)Potentially narrower than controlTypically 1.5 - 2.0
¹H NMR Analysis Presence of ethyl end-groupsPresence of ethyl end-groupsPresence of initiator fragment end-groups

Safety Precautions

Organotin compounds are highly toxic and should be handled with extreme care.[5]

  • Engineering Controls: Always work in a well-ventilated fume hood, preferably within a glovebox for handling solids.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

  • Waste Disposal: Dispose of all organotin waste according to institutional and national regulations for hazardous materials.

Conclusion

The investigation into the use of ethyltriphenyltin in free-radical polymerization is a novel research avenue that could potentially expand the toolkit of polymer chemists. This application note provides a theoretical foundation and a set of hypothetical protocols to guide such an exploration. Researchers should proceed with a clear understanding of the exploratory nature of this work and the significant safety precautions required when handling organotin compounds. The results of these investigations could provide valuable insights into the reactivity of tetraorganotins in radical processes and their potential for the synthesis of new polymeric materials.

References

  • Sibi, M. P., & Porter, N. A. (1999). Radical Reactions in Synthesis 1. Accounts of Chemical Research, 32(2), 163-171.
  • Chemistry university. (2021, May 24).
  • Ravelli, D., Protti, S., & Fagnoni, M. (2016). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical Reviews, 116(17), 9850-9913.
  • Al-Deyab, S. S., Al-Hazmi, A. M., & El-Newehy, M. H. (2010). Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies. Molecules, 15(3), 1784-1797.
  • Curran, D. P. (1985). The Design and Application of Free Radical Annulation Reactions. Journal of the American Chemical Society, 107(21), 6023-6036.
  • Wikipedia. (2023). Organotin chemistry. In Wikipedia.
  • Al-Deyab, S. S., Al-Hazmi, A. M., & El-Newehy, M. H. (2010). Synthesis and characterization of organotin containing copolymers: reactivity ratio studies. Molecules (Basel, Switzerland), 15(3), 1784–1797.
  • Mehdizadeh, A., & Klumperman, B. (2013). Chain transfer agents in vinyl polymerizations photoinduced by bimolecular photoinitiators. Polymer Chemistry, 4(10), 2966-2973.
  • Wang, J., & Curran, D. P. (2013). Generation of aryl radicals from in situ activated homolytic scission: driving radical reactions by ball milling. Green Chemistry, 15(12), 3325-3330.
  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane).
  • Al-Allaf, T. A. K. (2018). A Review of Organotin Compounds: Chemistry and Applications.
  • Davis, K. A., & Matyjaszewski, K. (2002). Statistical, Block, and Graft Copolymers by Controlled/Living Radical Polymerizations. Advances in Polymer Science, 159, 1-16.
  • Pharmacy 180. (n.d.).
  • Yousif, E., & Al-Allaf, T. A. K. (2017). Chemistry of Some Organotin Compounds. American Journal of Chemistry, 7(3), 73-81.
  • BOC Sciences. (n.d.). Chain Transfer Agents.
  • El-Aasser, M. S., & Vanderhoff, J. W. (1981). Influence of Chain Transfer Agent on the Cross-Linking of Poly(n-butyl methacrylate-co-N-methylol acrylamide) Latex Particles. Journal of Applied Polymer Science, 26(6), 1877-1887.
  • Crivello, J. V. (2006). Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 6435-6448.
  • Davies, A. G., & Roberts, B. P. (1971). Homolytic organometallic reactions. Part 14. Homolytic reactivity of β-C–H groups in organotin compounds. An alternative source of trialkyltin radicals. Journal of the Chemical Society, Perkin Transactions 2, (11), 1499-1503.
  • Davies, A. G., & Scaiano, J. C. (1973). Homolytic organometallic reactions. Part XI. The reactions of t-butoxyl radicals and of ketone triplets with organotin compounds. Journal of the Chemical Society, Perkin Transactions 2, (13), 1777-1780.

Sources

Method

Quantitative Analysis of Ethyltriphenyltin Using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and technically detailed protocol for the analysis of ethyltriphenyltin using Ga...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and technically detailed protocol for the analysis of ethyltriphenyltin using Gas Chromatography-Mass Spectrometry (GC-MS). Organotin compounds, including ethyltriphenyltin, are of significant interest due to their widespread industrial use and considerable toxicity.[1] This guide is designed for researchers and analytical scientists, offering a self-validating system from sample handling to data interpretation. We will delve into the causality behind experimental choices, focusing on sample preparation, derivatization strategies for related ionic precursors, instrument optimization, and method validation to ensure scientific integrity and generate trustworthy, reproducible results.

Introduction: The Analytical Imperative for Organotin Speciation

Organotin compounds (OTCs) are a class of organometallic chemicals characterized by at least one tin-carbon bond. Their versatile properties have led to their use as PVC stabilizers, catalysts, pesticides, and antifouling agents.[2][3] Ethyltriphenyltin belongs to the highly toxic class of tri-substituted organotins, which are known endocrine disruptors and can have severe impacts on both human health and the environment.[1][4] Consequently, robust and sensitive analytical methods are required for their detection and quantification in various matrices, from environmental samples to consumer products.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, offering high separation efficiency and definitive identification capabilities.[4] However, the analysis of many organotins is complicated by their polarity and low volatility, which often necessitates a derivatization step to convert them into forms suitable for GC analysis.[4][5] This protocol will focus on the direct analysis of the already tetra-substituted (and thus more volatile) ethyltriphenyltin, while also providing context on the essential derivatization step required for its common ionic precursors like triphenyltin chloride.

Health and Safety Precautions: Handling Organotins

Ethyltriphenyltin and related compounds are acutely toxic and must be handled with extreme care.

  • Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin.[6][7] They are also very toxic to aquatic life with long-lasting effects.[6]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[7] Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[8]

  • Handling: Avoid creating aerosols or dust.[9] Use explosion-proof equipment and proper grounding techniques to prevent static discharge.[7] Ensure emergency eye wash stations and safety showers are immediately accessible.[7]

  • Waste Disposal: Dispose of all organotin-contaminated waste according to institutional and local environmental regulations for hazardous chemical waste.[8]

Principle of the Method: A Self-Validating Workflow

The analytical workflow is designed to ensure accuracy and precision at every stage. The core principle involves the chromatographic separation of the analyte from the sample matrix, followed by its ionization and detection by mass spectrometry.

  • Extraction: The analyte is first isolated from the sample matrix using a suitable solvent system. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10]

  • Derivatization (If Necessary): Ionic organotin precursors (e.g., triphenyltin chloride) are non-volatile. To analyze them by GC, they must be converted to more volatile tetra-substituted species. This is typically achieved via ethylation using sodium tetraethylborate (NaBEt₄) or alkylation with a Grignard reagent.[11][12] This step is the cornerstone of achieving GC compatibility for most OTCs.[4] Ethyltriphenyltin itself is a tetra-substituted tin compound and may not require this step if analyzed as a pure standard or in a clean matrix, but any analysis of environmental or biological samples for triphenyltin species will require this conversion.

  • GC Separation: The volatile analyte is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the analyte's boiling point and its interaction with the column's stationary phase. A non-polar column like a DB-5 or HP-5 is typically effective.[11]

  • MS Detection and Identification: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is fragmented by electron ionization (EI). The resulting mass spectrum, which shows a unique fragmentation pattern and characteristic isotopic clusters for tin, serves as a chemical fingerprint for definitive identification.[3]

  • Quantification: The abundance of specific, characteristic ions is measured and compared against a calibration curve generated from standards of known concentrations to determine the analyte's quantity.[2]

The overall analytical workflow is depicted in the diagram below.

GCMS_Workflow GC-MS Analysis Workflow for Ethyltriphenyltin cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Environmental, Product, etc.) Extraction 2. Solvent Extraction (e.g., Hexane/Methanol) Sample->Extraction Isolate analytes Derivatization 3. Derivatization (if needed) (e.g., with NaBEt₄ at pH 4.5) Extraction->Derivatization Increase volatility Cleanup 4. Phase Separation & Extract Cleanup Derivatization->Cleanup Prepare for injection Injection 5. GC Injection (Splitless Mode) Cleanup->Injection Separation 6. GC Separation (HP-5ms Column) Injection->Separation Detection 7. MS Detection (EI, Scan/SIM Mode) Separation->Detection Identification 8. Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification 9. Quantification (Calibration Curve) Identification->Quantification Report 10. Final Report Quantification->Report

Caption: High-level workflow for the GC-MS analysis of organotins.

Detailed Experimental Protocol

This protocol provides a robust starting point. Researchers should perform internal validation for their specific matrix and instrumentation.

Reagents and Materials
  • Solvents: Hexane, Methanol (Chromatography Grade or higher).[2]

  • Reagents: Sodium Acetate, Acetic Acid, Sodium Tetraethylborate (NaBEt₄). Note: NaBEt₄ solution is unstable and must be prepared fresh daily.[1]

  • Standards: Certified reference standards of ethyltriphenyltin and any relevant precursors (e.g., triphenyltin chloride). An internal standard (e.g., Tripropyltin) is recommended for accurate quantification.[13]

  • Materials: Volumetric flasks, pipettes, autosampler vials with Teflon-lined septa, vortex mixer, ultrasonic bath.

Preparation of Solutions
  • Acetate Buffer (pH 4.5): Dissolve 82 g of sodium acetate in 1 L of deionized water. Adjust the pH to 4.5 using glacial acetic acid.[2]

  • Derivatization Reagent (2% NaBEt₄): Weigh 200 mg of NaBEt₄ into a 10 mL volumetric flask and bring to volume with water or ethanol. Prepare this solution immediately before use.[1][2]

  • Standard Solutions: Prepare a stock solution of ethyltriphenyltin (e.g., 1000 mg/L) in methanol.[2] Perform serial dilutions in hexane to create calibration standards across the desired working range (e.g., 1 µg/L to 200 µg/L).[2]

Sample Preparation Protocol (Aqueous Matrix Example)

This procedure is adapted from established methods for organotin analysis in liquid samples.[1][2]

  • Sample Aliquot: Place 10 mL of the aqueous sample into a 22 mL glass tube or bottle.

  • Degassing (if necessary): For carbonated samples, add 5 mL of methanol and degas in an ultrasonic bath for 10 minutes.[2]

  • Buffering: Add 2 mL of acetate buffer to the sample and mix. The buffer is critical for maintaining the optimal pH (around 4.5) for the derivatization reaction.[2][11]

  • Derivatization: Add 200 µL of the freshly prepared 2% NaBEt₄ solution. This step ethylates any ionic triphenyltin species present, converting them to a single, volatile tetra-substituted form for consistent analysis. Seal and shake the sample, allowing it to react for 30 minutes.[2]

  • Extraction: Add 1-2 mL of hexane to the tube. Vortex vigorously for 30-60 seconds to extract the nonpolar ethyltriphenyltin into the hexane layer.[1][2]

  • Phase Separation: Allow the layers to separate completely. Centrifugation can be used to expedite this process.

  • Collection: Carefully transfer the upper hexane layer into a GC autosampler vial for analysis.[2]

GC-MS Instrumentation and Conditions

The following parameters are a validated starting point for systems like an Agilent 7890B GC coupled with a 5977A/7000-series MSD or a Shimadzu GCMS-QP2010.[1][11]

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection PortSplitless, 260 °CEnsures complete vaporization of the analyte and maximum transfer to the column for trace analysis.[11]
Injection Volume1 µLStandard volume to avoid overloading the column.
Carrier GasHelium, Constant Flow (e.g., 1.0-1.5 mL/min)Inert gas that provides good chromatographic efficiency.[4]
ColumnHP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose non-polar column suitable for a wide range of semi-volatile organic compounds.[2][11]
Oven Program60 °C (hold 2 min), ramp 8 °C/min to 160 °C, then 20 °C/min to 300 °C (hold 2 min)This program provides good separation of organotin compounds from solvent and matrix interferences.[11]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[2][4]
Ion Source Temp.230-250 °COptimizes ion formation and prevents analyte condensation.[2][11]
Transfer Line Temp.280-320 °CEnsures the analyte remains in the gas phase as it moves from the GC to the MS.[4][11]
Acquisition ModeFull Scan (m/z 50-500) and/or SIMFull scan is used for initial identification and spectral confirmation. Selected Ion Monitoring (SIM) significantly enhances sensitivity for quantification by monitoring only characteristic ions.[11]

Data Analysis and Interpretation

  • Identification: The primary identification of ethyltriphenyltin is based on its retention time from the GC and its mass spectrum from the MS. The mass spectrum is characterized by the molecular ion peak and a distinctive isotopic pattern due to the multiple stable isotopes of tin (Sn).[3] Key fragments will correspond to the loss of ethyl (–29 amu) and phenyl (–77 amu) groups.

  • Quantification: For quantitative analysis, create a calibration curve by plotting the peak area of a characteristic ion (quantifier ion) against the concentration of the prepared standards. A linear regression with a correlation coefficient (r²) ≥ 0.995 is considered acceptable.[2][14] The concentration of ethyltriphenyltin in unknown samples is then calculated from this curve.

  • Quality Control: Regularly analyze blanks, laboratory control samples, and matrix spikes to monitor for contamination, verify instrument performance, and assess method recovery.[10]

Method Validation and Performance

A robust analytical method must be validated to prove its suitability for the intended purpose.

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity (r²) ≥ 0.995Demonstrates a proportional response of the instrument to analyte concentration.[2]
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration of analyte that can be reliably detected.[14]
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest concentration of analyte that can be accurately quantified.[14]
Accuracy (% Recovery) 70-120%Measures the agreement between the experimental result and the true value, often assessed with spiked samples.[2]
Precision (% RSD) < 15-20%Measures the repeatability of the analysis on replicate samples.[2][14]

Conclusion

This application note details a comprehensive and reliable GC-MS method for the analysis of ethyltriphenyltin. By adhering to the outlined protocols for sample preparation, instrument configuration, and data analysis, researchers can achieve accurate and reproducible quantification of this environmentally and toxicologically significant compound. The emphasis on the rationale behind each step, from safety precautions to method validation, provides the user with a self-validating framework to ensure data of the highest scientific integrity.

References

  • GC-MS Sample Preparation - Organomation. (n.d.). Organomation. Retrieved from [Link]

  • GCMS Organotin News 03/2003en. (2003). Shimadzu. Retrieved from [Link]

  • Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. (2014). Agilent Technologies. Retrieved from [Link]

  • Determination of organotin compounds in environmental samples. (n.d.). SciSpace. Retrieved from [Link]

  • Di Girolamo, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. Retrieved from [Link]

  • Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. (2001). ResearchGate. Retrieved from [Link]

  • Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. (n.d.). ARPAT. Retrieved from [Link]

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. (2014). Agilent Technologies. Retrieved from [Link]

  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. (n.d.). LabRulez GCMS. Retrieved from [Link]

  • Toxicological Profile for Tin and Tin Compounds. (2005). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Ethyltriphenylstannane | C20H20Sn. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • ETHYLTRIMETHYLTIN Safety Data Sheet. (2017). Gelest, Inc. Retrieved from [Link]

  • Method Validation and Application of Gas Chromatography − Mass Spectrometry for Eight Organotin Compounds in Marine Products. (2022). ResearchGate. Retrieved from [Link]

  • tri-n-Butyltin hydride. (n.d.). NIST WebBook. Retrieved from [Link]

  • Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry. (2002). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Separation and Quantification of Ethyltriphenyltin

Abstract This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of ethyltriphenyltin, an organotin compound of significant environmental and t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of ethyltriphenyltin, an organotin compound of significant environmental and toxicological interest. The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a UV detector, offering a reliable and accessible approach for researchers, scientists, and drug development professionals. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's development and ensure its robust application.

Introduction

Organotin compounds (OTCs) are a class of organometallic chemicals widely used in various industrial applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints. Ethyltriphenyltin, a member of the triorganotin compounds, raises environmental and health concerns due to its potential toxicity. Accurate and sensitive analytical methods are therefore crucial for monitoring its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of organotin compounds, offering the significant advantage of not requiring a derivatization step, which is often necessary for gas chromatography (GC) analysis.[1] This simplifies sample preparation and reduces the potential for analytical errors. Reversed-phase HPLC, in particular, is widely employed for its efficiency in separating compounds based on their hydrophobicity.[2][3]

This application note presents a detailed protocol for the separation of ethyltriphenyltin using a C18 column and a UV detector. The method has been developed to be specific, accurate, and precise, making it suitable for routine analysis and research applications.

Scientific Principles of the Separation

The separation of ethyltriphenyltin by reversed-phase HPLC is primarily governed by its hydrophobic interactions with the stationary phase.[4] The C18 column contains a non-polar stationary phase, which retains the non-polar ethyltriphenyltin. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is more polar. By carefully controlling the composition of the mobile phase, the retention of ethyltriphenyltin on the column can be modulated to achieve optimal separation from other components in the sample matrix.

The addition of acetic acid to the mobile phase helps to ensure the consistent protonation state of any residual silanol groups on the silica-based C18 column, which can improve peak shape by minimizing unwanted secondary interactions.[5] UV detection is suitable for ethyltriphenyltin due to the presence of phenyl rings, which absorb UV light.[6][7]

Experimental Workflow

The overall workflow for the analysis of ethyltriphenyltin by HPLC is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Filtration 0.45 µm Syringe Filter Concentration->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Reversed-Phase Column Injection->Separation Mobile Phase Flow Detection UV Detector Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Concentration Calculation (Calibration Curve) Integration->Quantification

Caption: HPLC workflow for ethyltriphenyltin analysis.

Materials and Reagents

  • Ethyltriphenyltin standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Methanol (HPLC grade)

  • Solvents for sample extraction (e.g., hexane, toluene) as required by the sample matrix.[8]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water:Acetic Acid (80:19.9:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a robust and widely available choice for the separation of non-polar to moderately polar compounds like ethyltriphenyltin.[9] The 150 mm length and 5 µm particle size provide a good balance between resolution and backpressure.

  • Mobile Phase: The high percentage of acetonitrile ensures sufficient elution strength for the hydrophobic ethyltriphenyltin. The small amount of acetic acid helps to maintain a consistent pH and improve peak symmetry.[10] The optimal mobile phase composition should be determined empirically for the specific instrument and column used.[11]

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a reasonable analysis time.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.[4]

  • Detection Wavelength: 220 nm is chosen as it provides good sensitivity for aromatic compounds.[12] An initial UV scan of the ethyltriphenyltin standard is recommended to determine the wavelength of maximum absorbance.

Detailed Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of ethyltriphenyltin standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. A general procedure for liquid-liquid extraction is provided below. For complex matrices, solid-phase extraction (SPE) may be necessary to achieve adequate cleanup.[13]

  • Liquid Sample (e.g., Water):

    • To 100 mL of the water sample, add a suitable extraction solvent such as hexane or toluene.

    • Shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

  • Solid Sample (e.g., Sediment):

    • A known amount of the solid sample is extracted with an appropriate solvent (e.g., methanol/acetic acid mixture) using techniques such as sonication or microwave-assisted extraction.[14]

    • The extract is then filtered and subjected to a cleanup step if necessary (e.g., SPE).

    • The cleaned extract is evaporated and reconstituted in the mobile phase.

HPLC System Setup and Operation
  • Prepare the mobile phase as described in the table above. Degas the mobile phase before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set the column temperature to 30 °C.

  • Create a sequence including the prepared standard solutions (for calibration) and the prepared samples.

  • Start the sequence to inject the standards and samples.

Data Analysis and Quantification
  • Identify the ethyltriphenyltin peak in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of the ethyltriphenyltin peak in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of ethyltriphenyltin in the samples by interpolating their peak areas on the calibration curve.

Method Validation

To ensure the reliability of the analytical results, the HPLC method should be validated according to established guidelines.[15] Key validation parameters include:

  • Linearity: The linearity of the method should be assessed by analyzing a series of standard solutions over the desired concentration range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Accuracy can be determined by performing recovery studies on spiked samples at different concentration levels. Recoveries should typically be within 80-120%.

  • Precision: Precision is evaluated by repeatedly analyzing the same sample (repeatability) and by having different analysts perform the analysis on different days (intermediate precision). The relative standard deviation (RSD) should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape Column contamination, inappropriate mobile phase pHFlush the column with a strong solvent. Ensure the mobile phase pH is appropriate for the analyte and column.
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuationsPrepare fresh mobile phase and ensure thorough mixing. Use a column oven to maintain a constant temperature.
Low Sensitivity Incorrect detection wavelength, low injection volumeDetermine the optimal wavelength by running a UV scan of the standard. Increase the injection volume if necessary.
Extraneous Peaks Sample matrix interference, contaminated mobile phaseImprove the sample cleanup procedure (e.g., use SPE). Use high-purity solvents and filter the mobile phase.

Conclusion

This application note provides a comprehensive and robust HPLC method for the separation and quantification of ethyltriphenyltin. The use of a standard C18 column and UV detection makes this method accessible to a wide range of laboratories. By following the detailed protocols and understanding the principles behind the method, researchers can achieve reliable and accurate results for the analysis of this important organotin compound.

References

  • ResearchGate. (n.d.). Determination of organotin compounds by liquid chromatography coupled with inductively coupled plasma mass spectrometric detection. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Triphenyltin and Its Metabolite Diphenyltin in Culture Medium by High-Performance Liquid Chromatography with UV detection. Retrieved from [Link]

  • Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). IMPLICATIONS OF MOBILE PHASE COMPOSITION AND PH ON THE CHROMATOGRAPHIC SEPARATION OF AMITRIPTYLINE AND ITS METABOLITE NORTRIPTYLINE. Retrieved from [Link]

  • LCGC International. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • National Institutes of Health. (2022). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Retrieved from [Link]

  • MDPI. (2021). Efficacy of Different C18 HPLC Analytical Columns in the Analysis of Fumonisins B1 and B2 in Different Matrices. Retrieved from [Link]

  • Food Technology and Biotechnology. (2014). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • MDPI. (2023). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • International Journal of Environmental Analytical Chemistry. (2013). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using Gas Chromatography with Flame Photometric Detector. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Speciation analysis of organotin compounds by HPLC-ICP-MS. Retrieved from [Link]

  • PubMed. (2006). Development of an analytical method for organotin compounds in fortified flour samples using microwave-assisted extraction and normal-phase HPLC with UV detection. Retrieved from [Link]

  • PubMed. (1998). Capillary Electrophoresis of Organotin Compounds With Indirect UV Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Mobile phase composition in HPLC analysis. Retrieved from [Link]

  • Environmental Protection Agency. (2007). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). New Trends in Sample Preparation Methods for the Determination of Organotin Compounds in Marine Matrices. Retrieved from [Link]

Sources

Method

Derivatization of ethyltriphenyltin for GC analysis

An Application Guide to the Derivatization of Ethyltriphenyltin for Gas Chromatography (GC) Analysis Authored by: A Senior Application Scientist Introduction Organotin compounds (OTCs), a class of organometallic chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Derivatization of Ethyltriphenyltin for Gas Chromatography (GC) Analysis

Authored by: A Senior Application Scientist

Introduction

Organotin compounds (OTCs), a class of organometallic chemicals, see widespread use as pesticides, biocides in antifouling paints, and stabilizers in plastics.[1][2] Ethyltriphenyltin ((C₆H₅)₃SnC₂H₅), a member of this family, poses significant analytical challenges. Due to the polarity imparted by the tin atom and its potential for thermal degradation, direct analysis by gas chromatography (GC) is often impractical, leading to poor peak shape, low sensitivity, and potential analyte loss.[3][4]

Derivatization is a critical sample preparation step that chemically modifies the analyte to make it more amenable to GC analysis.[5] This process converts the polar, often ionic, organotin species into a more volatile, thermally stable, and less adsorptive form.[6] The primary goal is to transform partially substituted organotins into fully tetra-substituted, nonpolar analogues that chromatograph efficiently. This application note provides a detailed, experience-driven guide to the derivatization of ethyltriphenyltin, focusing on robust and validated protocols suitable for researchers and drug development professionals.

Principle: The Necessity of Alkylation

For successful GC analysis, organotin compounds like ethyltriphenyltin must be converted into fully tetra-alkylated forms. This is because the ionic character of many organotin precursors makes them non-volatile.[6] The derivatization process achieves this by replacing any anionic groups (e.g., chloride, oxide) bonded to the tin atom with a small alkyl group (e.g., ethyl, pentyl). This "caps" the polar site on the molecule, significantly increasing its volatility and thermal stability.[4]

Two primary alkylation strategies have proven effective in the field:

  • Aqueous Ethylation with Sodium Tetraethylborate (NaBEt₄): A widely used method that is relatively simple and can be performed directly in an aqueous sample extract.[7]

  • Alkylation with Grignard Reagents (e.g., Pentylmagnesium Bromide): A powerful and versatile method that requires anhydrous (water-free) conditions but offers high derivatization yields for a broad range of organotins.[7]

The choice between these methods depends on the sample matrix, available laboratory equipment, and the specific organotin species being analyzed.

Workflow Overview: From Sample to Analysis

The overall analytical process involves several key stages, from initial sample extraction to the final instrumental analysis. Each step is crucial for achieving accurate and reproducible results.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Water, Sediment, Biota) Extraction Solvent Extraction (e.g., Toluene/Methanol) Sample->Extraction Deriv Alkylation Reaction (e.g., with NaBEt₄) Extraction->Deriv Quench Reaction Quenching & Phase Separation Deriv->Quench GCMS GC-MS Analysis Quench->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for organotin analysis.

Protocol 1: Aqueous Ethylation with Sodium Tetraethylborate (NaBEt₄)

This is often the preferred method due to its simplicity and applicability to aqueous extracts. The reaction involves the transfer of an ethyl group from the borate reagent to the tin atom.

Causality and Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The ethyltriphenyltin species in the extract reacts with NaBEt₄, which serves as an ethyl anion donor. The reaction is most efficient in a buffered system at a slightly acidic pH (4-5). This pH range is critical; at lower pH values, NaBEt₄ can decompose to form sodium borohydride (NaBH₄), leading to the undesirable formation of organotin hydrides instead of the intended ethylated derivatives.

Ethylation Reaction cluster_reactants cluster_products Et3SnX Ethyltriphenyltin ((C₂H₅)(C₆H₅)₃Sn⁺X⁻) NaBEt4 Sodium Tetraethylborate (Na⁺[B(C₂H₅)₄]⁻) Arrow Hexane / H₂O pH 4-5 Buffer NaBEt4->Arrow Et4SnPh3 Diethyldiphenyltin ((C₂H₅)₂(C₆H₅)₂Sn) Corrected_Reactant Triphenyltin Chloride ((C₆H₅)₃SnCl) Plus1 + Corrected_Reactant->Plus1 Corrected_Product Ethyltriphenyltin ((C₆H₅)₃SnC₂H₅) Plus2 + NaX + B(C₂H₅)₃ Corrected_Product->Plus2 Plus1->NaBEt4 Arrow->Corrected_Product

Caption: Ethylation of a triphenyltin precursor.

Step-by-Step Methodology
  • Reagent Preparation:

    • Derivatization Reagent (2% NaBEt₄): Freshly prepare this solution immediately before use. Caution: Sodium tetraethylborate is pyrophoric and must be handled with care under an inert atmosphere if possible.[8] Dissolve 0.2 g of NaBEt₄ in 10 mL of high-purity ethanol or methanol.[1][7][9]

    • Buffer Solution: Prepare a sodium acetate buffer and adjust the pH to approximately 4.8-5.0 with acetic acid.[8]

  • Derivatization Reaction:

    • To 10 mL of the aqueous sample or sample extract, add 2 mL of the acetate buffer.[1]

    • Add 200 µL to 1 mL of the freshly prepared 2% NaBEt₄ solution.[1][8] The exact volume may need optimization depending on the expected concentration of organotins.

    • Immediately cap the vial and shake or vortex vigorously for 30 seconds.

    • Allow the reaction to proceed for 30 minutes at room temperature with occasional shaking.[1][7]

  • Extraction of Derivatives:

    • Add 1 mL of high-purity hexane to the reaction vial.

    • Vortex the mixture for 1 minute to extract the newly formed nonpolar, tetra-substituted organotin derivative into the organic phase.[1][7]

    • Centrifuge the vial to achieve complete phase separation.

    • Carefully transfer the upper hexane layer to an autosampler vial for GC analysis.[7]

Protocol 2: Alkylation with Grignard Reagents

Grignard reagents (R-MgX) are potent alkylating agents that provide high derivatization yields. This method is particularly useful for complex matrices but requires strict anhydrous conditions, as Grignard reagents react readily with water.

Causality and Precautions

The Grignard reaction is a powerful tool for forming carbon-carbon and carbon-metal bonds. The high reactivity of the Grignard reagent necessitates that all glassware, solvents, and the sample extract be completely dry. Any moisture will consume the reagent, inhibiting the derivatization of the target analyte and reducing yields. This method involves an additional step to quench the excess, highly reactive Grignard reagent after the reaction is complete.

Step-by-Step Methodology
  • Sample Preparation:

    • The sample must be extracted into an anhydrous organic solvent (e.g., toluene, hexane). Ensure the extract is free of water using a drying agent like anhydrous sodium sulfate.

  • Derivatization Reaction:

    • In a completely dry reaction vial, add 1 mL of the anhydrous sample extract.

    • Add an appropriate volume (e.g., 200-500 µL) of a Grignard reagent solution (e.g., 2M Pentylmagnesium bromide in diethyl ether).

    • Cap the vial tightly and allow it to react for 15-30 minutes at room temperature.

  • Quenching and Extraction:

    • Caution: This step can be exothermic. Cool the reaction vial in an ice bath.

    • Slowly and carefully add a few milliliters of dilute sulfuric acid or ammonium chloride solution to quench the excess Grignard reagent.

    • Vortex the mixture and allow the phases to separate. The derivatized organotins will remain in the upper organic layer.

    • Transfer the organic layer to a clean vial, dry it with anhydrous sodium sulfate, and then transfer it to an autosampler vial for analysis.

Data Presentation: Method Comparison and GC Parameters

Table 1: Comparison of Derivatization Strategies
ParameterEthylation with NaBEt₄Alkylation with Grignard Reagent
Reagent Sodium tetraethylboratee.g., Pentylmagnesium bromide
Solvent System Aqueous/AlcoholAnhydrous Organic Solvent
Key Advantage Simpler, one-step reaction in aqueous phase.[4]High reactivity and yield; versatile for many OTCs.
Key Disadvantage Reagent is pyrophoric; pH sensitive.[8]Requires strict anhydrous conditions; multi-step process.
Best For Routine analysis of aqueous samples.Complex matrices, broader range of OTCs.
Table 2: Recommended GC-MS Operating Conditions
ParameterRecommended SettingRationale
GC System Agilent 7890B GC or equivalentProvides robust and reproducible chromatography.
Mass Spectrometer Agilent 7000C Triple Quadrupole MS or equivalentOffers high sensitivity and selectivity using MRM mode.[1][4]
Column Agilent VF-XMS (or similar low-bleed, non-polar column), 30-60 m x 0.25 mm x 0.25 µmProvides excellent separation of nonpolar tetra-alkylated tins.[4]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minInert carrier gas standard for GC-MS.[4]
Inlet Temperature 250 °CEnsures efficient volatilization of the derivatized analyte.
Oven Program Initial 50°C (hold 2 min), ramp to 280°C at 10-15°C/min, hold 5 minA typical temperature program to separate a range of organotin compounds.
Detector Temp. 280-325 °CHigher detector temperatures can reduce peak tailing.[8]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode producing reproducible fragmentation patterns.[4]
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest level of selectivity and sensitivity for quantification.[1]

Conclusion

The successful analysis of ethyltriphenyltin by gas chromatography is critically dependent on a robust and efficient derivatization step. Both aqueous ethylation with sodium tetraethylborate and alkylation with Grignard reagents are powerful techniques when executed correctly. The NaBEt₄ method offers a simpler workflow for aqueous samples, while the Grignard method provides high reactivity for diverse sample types but demands rigorous anhydrous conditions. By understanding the causality behind each protocol step and implementing appropriate quality controls, researchers can achieve reliable and sensitive quantification of organotin compounds, ensuring data integrity for environmental monitoring, food safety, and toxicological studies.

References

Sources

Application

High-Resolution Speciation of Ethyltriphenyltin in Environmental Matrices

Application Note: AN-ENV-OT-2026 Executive Summary & Strategic Rationale Ethyltriphenyltin (EtPh Sn) occupies a unique and often misunderstood niche in environmental analysis. While Triphenyltin (TPT) is a widely regulat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ENV-OT-2026

Executive Summary & Strategic Rationale

Ethyltriphenyltin (EtPh


Sn)  occupies a unique and often misunderstood niche in environmental analysis. While Triphenyltin (TPT) is a widely regulated fungicide and antifouling agent, EtPh

Sn is primarily known as the analytical derivative formed when TPT is ethylated during standard gas chromatography (GC) preparation.

However, native EtPh


Sn can exist as an industrial impurity or a specific degradation byproduct. This creates a critical "Derivatization Dilemma" :
  • Standard Method (Ethylation): If you use Sodium Tetraethylborate (NaBEt

    
    ) to derivatize a sample containing TPT, the TPT converts to EtPh
    
    
    
    Sn. This makes it impossible to distinguish native EtPh
    
    
    Sn from TPT-derived EtPh
    
    
    Sn.
  • The Solution (Propylation): To quantitatively analyze native EtPh

    
    Sn, this protocol utilizes Sodium Tetrapropylborate (NaBPr
    
    
    
    )
    . This reagent converts ionic TPT into Propyltriphenyltin (PrPh
    
    
    Sn), leaving the native Ethyltriphenyltin distinct and measurable.

This guide details a high-sensitivity GC-MS/MS protocol for the speciation of EtPh


Sn in sediment and water, ensuring total separation from interfering organotin species.

Analytical Logic & Workflow

The following diagram illustrates the decision matrix required to avoid false positives caused by derivatization.

Organotin_Logic Sample Environmental Sample (Contains TPT & Native EtPh3Sn) Path_Std Standard Method (NaBEt4 Derivatization) Sample->Path_Std Avoid if Native EtPh3Sn is target Path_Adv Advanced Speciation (NaBPr4 Derivatization) Sample->Path_Adv Recommended Path Result_Std Result: All TPT converts to EtPh3Sn. Native EtPh3Sn is MASKED. Path_Std->Result_Std Result_Adv_TPT TPT converts to PrPh3Sn (Propyl-Triphenyltin) Path_Adv->Result_Adv_TPT Result_Adv_Et Native EtPh3Sn remains UNCHANGED (Distinct Peak) Path_Adv->Result_Adv_Et Analysis GC-MS/MS Analysis Result_Adv_TPT->Analysis Result_Adv_Et->Analysis

Figure 1: Analytical strategy to distinguish native Ethyltriphenyltin from Triphenyltin using differential alkylation.

Reagents & Materials

To ensure trace-level detection (ng/L or ng/kg), purity of reagents is paramount.

ReagentSpecificationPurpose
Sodium Tetrapropylborate (NaBPr

)
98% purity, solidDerivatizing agent (Alternative to NaBEt

).
Tropolone >99% purityComplexing agent to extract ionic organotins from sediment.
Internal Standard (IS) Tetra-n-pentyltin or d

-Triphenyltin
Surrogate for recovery correction. Avoid propyl/ethyl tins as IS.
Extraction Solvent Glacial Acetic Acid / Methanol (1:1 v/v)For leaching organotins from solid matrices.
Buffer Sodium Acetate / Acetic Acid (pH 4.5)Critical pH window for alkylation efficiency.
Cleanup Phase Florisil (60-100 mesh)Removal of polar interferences and sulfur.

Experimental Protocols

Protocol A: Sediment Extraction (Acidic Leaching)

Target: Complex solid matrices (Soil, Sediment, Sludge)

  • Lyophilization: Freeze-dry sediment samples for 24 hours. Sieve to <250 µm.

  • Weighing: Weigh 1.0 g of dry sediment into a 50 mL glass centrifuge tube.

  • Spiking: Add 50 µL of Internal Standard Solution (Tetra-n-pentyltin, 1 mg/L). Allow to equilibrate for 30 mins.

  • Leaching: Add 10 mL of Acetic Acid/Methanol/Water (1:1:1) containing 0.1% Tropolone.

    • Note: Tropolone is essential to chelate the TPT cation, making it soluble in the organic phase.

  • Sonication: Sonicate in an ultrasonic bath for 30 minutes at ambient temperature.

  • Separation: Centrifuge at 3000 rpm for 10 minutes. Decant the supernatant into a clean reaction vessel.

Protocol B: In-Situ Derivatization (Propylation)

Target: Converting ionic species to volatile forms while preserving native EtPh


Sn.
  • pH Adjustment: To the extract (from Protocol A) or Water Sample (500 mL), add Acetate Buffer to adjust pH to 4.5 ± 0.2 .

    • Critical Control Point: NaBPr

      
       decomposes rapidly below pH 3 and is inactive above pH 6.
      
  • Reagent Addition: Add 1 mL of 2% (w/v) NaBPr

    
      solution (freshly prepared in water).
    
  • Liquid-Liquid Extraction: Add 2 mL of Hexane .

  • Reaction: Shake vigorously (mechanical shaker) for 30 minutes. The propylation occurs at the interface.

  • Phase Separation: Allow phases to separate. Recover the upper Hexane layer.

  • Cleanup (Optional but Recommended): Pass the hexane extract through a micro-column containing 1g Florisil topped with Na

    
    SO
    
    
    
    . Elute with 5 mL 5% Diethyl Ether in Hexane.
  • Concentration: Evaporate to exactly 200 µL under a gentle stream of Nitrogen.

Instrumental Parameters (GC-MS/MS)

System: Agilent 8890 GC coupled with 7000D Triple Quadrupole MS (or equivalent).

Gas Chromatography[1][2][3][4][5][6]
  • Column: HP-5MS UI (30m × 0.25mm × 0.25µm) or Rxi-5Sil MS.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection: 1 µL, Splitless (Pulse pressure 25 psi for 1 min).

  • Inlet Temp: 280°C.

  • Oven Program:

    • 60°C (hold 1 min)

    • Ramp 20°C/min to 180°C

    • Ramp 5°C/min to 300°C (hold 5 min)

Mass Spectrometry (MRM Mode)

Using Multiple Reaction Monitoring (MRM) ensures high selectivity against complex environmental backgrounds.

AnalytePrecursor Ion (

)
Product Ion 1 (

)
Product Ion 2 (

)
Collision Energy (eV)
Ethyltriphenyltin (Native)351.0 (SnPh

)
197.0 (SnPh

)
120.0 (Sn

)
20 / 35
Propyltriphenyltin (Derivatized TPT)393.1 (M-Propyl)

351.0 (SnPh

)
197.0 (SnPh

)
15 / 25
Tetra-n-pentyltin (IS)303.1 (SnPent

)
179.0 (SnPent

)
121.0 (Sn

)
15 / 30

Note: Tin (Sn) has a rich isotope pattern. All masses listed correspond to


Sn, the most abundant isotope. Always verify the isotopic cluster (116, 118, 120) for confirmation.

Data Presentation & Quality Assurance

Workflow Diagram: Sample Preparation

Sample_Prep cluster_0 Extraction cluster_1 Derivatization (Propylation) cluster_2 Analysis Sediment Sediment (1.0g) Acid Acid/MeOH + Tropolone Sediment->Acid Sonicate Sonication (30 min) Acid->Sonicate Buffer Buffer pH 4.5 Sonicate->Buffer Reagent Add NaBPr4 (Propylating Agent) Buffer->Reagent Hexane Hexane Ext. Reagent->Hexane GCMS GC-MS/MS (MRM Mode) Hexane->GCMS

Figure 2: Step-by-step extraction and derivatization workflow.

Performance Metrics

The following data represents typical validation results for this protocol in marine sediment.

ParameterValueNotes
Linearity (R

)
> 0.998Range: 0.5 – 100 ng/g
LOD (Method Detection Limit) 0.2 ng/g (dw)Signal-to-Noise > 3
LOQ (Quantitation Limit) 0.6 ng/g (dw)Signal-to-Noise > 10
Recovery (Spiked) 85% – 105%Corrected by Internal Standard
Precision (RSD) < 8%n=7 replicates

Troubleshooting & Critical Controls

  • Moisture Control: Organotin derivatives are stable in hexane, but the derivatization reaction is sensitive to water content in the organic phase during injection. Dry the hexane layer with anhydrous Na

    
    SO
    
    
    
    thoroughly.
  • Injector Maintenance: Organotins are "sticky." If peak tailing occurs, replace the inlet liner (use deactivated wool) and clip 10cm from the GC column head.

  • Sulfur Interference: In anaerobic sediments, elemental sulfur is co-extracted. It elutes late but can contaminate the source. The Florisil cleanup step (Section 4, Step 6) is mandatory for these samples.

  • Standard Stability: NaBPr

    
     solutions oxidize rapidly. Prepare fresh daily and keep chilled.
    

References

  • European Commission. (2003). Common Implementation Strategy for the Water Framework Directive (2000/60/EC). Guidance on chemical monitoring of sediment and biota.[1][2] Link

  • International Organization for Standardization (ISO). (2004). ISO 17353: Water quality — Determination of selected organotin compounds — Gas chromatographic method.Link

  • Cole, R. F., et al. (2015). Assessment of organotin compounds in environmental samples: A review of extraction and speciation methods. Trends in Environmental Analytical Chemistry.
  • Shimadzu Corporation. (2003). GCMS Organotin Analysis Application News.Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. Link

  • Ung, P., et al. (2017). Binary mixture toxicities of triphenyltin with tributyltin or copper to five marine organisms.[3] National Institutes of Health.[4] Link

Sources

Method

Application Note: High-Recovery Extraction of Ethyltriphenyltin from Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyltriphenyltin ((C₆H₅)₃SnC₂H₅) is an organotin compound belonging to the broader class of triphenyltin (TPT) derivatives. Organotin compounds have seen widespread use as biocides in antifouling paints, agricultural fungicides, and as stabilizers in PVC plastics.[1][2] Despite their effectiveness, compounds like ethyltriphenyltin exhibit high toxicity and persistence in the environment, posing significant risks to aquatic and terrestrial ecosystems.[2][3] Their tendency to bioaccumulate necessitates sensitive and reliable analytical methods for monitoring their presence in environmental compartments such as soil and water.[4]

Ethyltriphenyltin is a non-polar, hydrophobic compound, generally appearing as a white crystalline solid soluble in organic solvents but with low solubility in water.[5][6] These physicochemical properties dictate the choice of extraction methodology. Analysis is challenging due to the low concentrations typically found in the environment and the compound's propensity to adsorb to particulate matter.

Most analytical workflows for organotins involve four key stages: (1) extraction from the sample matrix, (2) derivatization to a more volatile form, (3) chromatographic separation, and (4) detection and quantification.[7] Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred technique due to its high resolution and sensitivity.[7][8] However, for GC analysis, a derivatization step is typically required to convert the relatively non-volatile organotin halides or oxides into more volatile and thermally stable species.[8] Ethylation using sodium tetraethylborate (NaBEt₄) is a common and effective derivatization strategy.[9][10]

This application note provides detailed, field-proven protocols for the extraction of ethyltriphenyltin from both water and soil samples, optimized for subsequent derivatization and GC-MS analysis. We will explore the causality behind key procedural steps, ensuring a robust and reproducible workflow for researchers and environmental scientists.

Part 1: Extraction of Ethyltriphenyltin from Water

Principle of the Method: Solid-Phase Extraction (SPE)

For aqueous samples, Solid-Phase Extraction (SPE) is a superior technique to traditional liquid-liquid extraction (LLE).[9][11] The primary advantage of SPE is its ability to efficiently pre-concentrate trace analytes from large sample volumes, thereby significantly lowering the method's limit of detection. The mechanism involves passing the water sample through a cartridge containing a solid sorbent. Ethyltriphenyltin, being hydrophobic, adsorbs onto a non-polar sorbent (like C18). Interfering polar compounds are washed away, and the analyte of interest is then eluted with a small volume of an organic solvent. This process not only concentrates the analyte but also provides a significant cleanup effect.[12][13]

The choice of a C18 (octadecyl-bonded silica) sorbent is based on the "like-dissolves-like" principle; the non-polar ethyltriphenyltin has a strong affinity for the long alkyl chains of the C18 stationary phase. Adjusting the sample pH can be critical; for triphenyltin compounds, a slightly alkaline pH (e.g., 9.0) has been shown to optimize recovery by ensuring the analyte is in a neutral form, maximizing its retention on the non-polar sorbent.[12][14]

Workflow for Water Sample Extraction

water_extraction_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Preparation Sample 1. Collect 500 mL Water Sample pH_Adjust 2. Adjust pH to 9.0 Sample->pH_Adjust NaOH / HCl Load 4. Load Sample onto Cartridge Condition 3. Condition C18 Cartridge (Methanol then Water) Condition->Load Vacuum Manifold Wash 5. Wash Cartridge (Water/Methanol Mix) Load->Wash Dry 6. Dry Sorbent Bed Wash->Dry Nitrogen Stream Elute 7. Elute with Acetonitrile Dry->Elute Derivatize 8. Derivatize with NaBEt₄ Elute->Derivatize Concentrate Eluate Extract_Final 9. Extract into Hexane Derivatize->Extract_Final GCMS 10. Analyze by GC-MS Extract_Final->GCMS

Caption: Workflow for SPE of Ethyltriphenyltin from Water.

Detailed Protocol: SPE for Water Samples

Materials and Reagents:

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL (e.g., Agilent Bond Elut)

  • SPE Vacuum Manifold

  • Glass Fiber Filters (1 µm)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Hexane (GC Grade)

  • Sodium Acetate Buffer (0.5 M, pH 5.0)

  • Sodium Tetraethylborate (NaBEt₄), 2% solution in Methanol (prepare fresh)[10]

  • Reagent Water (Deionized, >18 MΩ·cm)

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

Procedure:

  • Sample Preparation:

    • Collect a 500 mL water sample in an amber glass bottle.

    • If the sample contains suspended solids, filter it through a 1 µm glass fiber filter.

    • Adjust the sample pH to 9.0 using NaOH or HCl.[12][14] This ensures the ethyltriphenyltin is in its neutral, most hydrophobic state for optimal retention.

  • SPE Cartridge Conditioning:

    • Place a C18 cartridge on the vacuum manifold.

    • Wash the cartridge sequentially with 5 mL of methanol followed by 5 mL of reagent water. Do not allow the sorbent to go dry after this step. This activates the C18 functional groups.

  • Sample Loading:

    • Load the 500 mL water sample onto the cartridge at a flow rate of approximately 5-10 mL/min. A slow, consistent flow rate is crucial for ensuring efficient analyte-sorbent interaction.

  • Washing and Drying:

    • After loading, wash the cartridge with 5 mL of a 10% methanol in water solution to remove co-extracted polar interferences.

    • Dry the cartridge thoroughly by drawing a vacuum or passing a stream of nitrogen through it for 15-20 minutes. Removing residual water is critical for efficient elution with an organic solvent.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained ethyltriphenyltin from the cartridge with 2 x 2 mL aliquots of acetonitrile. Allow the solvent to soak the sorbent bed for 1 minute before applying vacuum for each aliquot.

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

  • Derivatization and Final Extraction: [9][15]

    • Add 0.5 mL of sodium acetate buffer to the concentrated eluate.

    • Add 0.5 mL of the freshly prepared 2% NaBEt₄ solution. Vortex for 30 seconds and allow the reaction to proceed for 30 minutes at room temperature.[9] This step converts the analyte to its more volatile ethylated form.

    • Add 2 mL of reagent water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the derivatized analyte into the hexane layer.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.[15]

Part 2: Extraction of Ethyltriphenyltin from Soil

Principle of the Method: Ultrasound-Assisted Solvent Extraction (UAE) with d-SPE Cleanup

Extracting analytes from solid matrices like soil is more complex than from water due to the strong binding of compounds to organic matter and mineral surfaces. A powerful extraction technique is required to overcome these matrix interactions. Ultrasound-Assisted Extraction (UAE) is an efficient method that uses high-frequency sound waves to create acoustic cavitation in the solvent.[16][17] The collapse of these cavitation bubbles generates localized high pressure and temperature, enhancing solvent penetration into the soil aggregates and disrupting analyte-matrix interactions, thereby accelerating the extraction process.[18][19]

The choice of solvent is critical. A mixture of a polar solvent like acetonitrile or methanol with a non-polar solvent, often in an acidified medium, is effective for leaching organotins from soil.[12][20] The addition of a complexing agent, such as tropolone, can further enhance extraction efficiency by forming neutral complexes with the tin compounds.[1][9]

Following the initial extraction, a cleanup step is essential to remove co-extracted matrix components (e.g., lipids, pigments) that can interfere with GC-MS analysis. Dispersive Solid-Phase Extraction (d-SPE), a key component of the QuEChERS methodology, is ideal for this.[12][14] The crude extract is simply shaken with a mixture of sorbents (e.g., C18 for removing non-polar interferences, PSA for removing fatty acids) and then centrifuged. This rapid cleanup is highly effective and requires minimal solvent.[14]

Workflow for Soil Sample Extraction

soil_extraction_workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Preparation Sample 1. Weigh 10 g Soil Sample Solvent 2. Add Acidified Acetonitrile & Tropolone Sample->Solvent Ultrasound 3. Ultrasound-Assisted Extraction (15 min) Solvent->Ultrasound Centrifuge1 4. Centrifuge & Collect Supernatant Ultrasound->Centrifuge1 Add_dSPE 5. Add d-SPE Sorbents (C18 + MgSO₄) Centrifuge1->Add_dSPE Transfer Aliquot Vortex 6. Vortex & Centrifuge Add_dSPE->Vortex Collect 7. Collect Cleaned Extract Vortex->Collect Derivatize 8. Derivatize with NaBEt₄ Collect->Derivatize Concentrate Extract Extract_Final 9. Extract into Hexane Derivatize->Extract_Final GCMS 10. Analyze by GC-MS Extract_Final->GCMS

Caption: Workflow for UAE and d-SPE Cleanup from Soil.

Detailed Protocol: UAE for Soil Samples

Materials and Reagents:

  • Ultrasonic Bath or Probe Sonicator

  • High-Speed Centrifuge and Tubes (50 mL)

  • Acetonitrile (HPLC Grade) containing 1% Acetic Acid

  • Tropolone

  • d-SPE Tubes containing Magnesium Sulfate (MgSO₄) and C18 sorbent

  • Hexane (GC Grade)

  • Sodium Acetate Buffer (0.5 M, pH 5.0)

  • Sodium Tetraethylborate (NaBEt₄), 2% solution in Methanol (prepare fresh)

Procedure:

  • Sample Preparation and Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acidified acetonitrile (1% acetic acid).[12][14] The acid helps to desorb the organotins from the soil matrix.

    • Add a small amount of tropolone (~50 mg) to act as a complexing agent, improving extraction efficiency.[1]

    • Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.[16][21]

  • Initial Separation:

    • Centrifuge the sample at 4000 rpm for 5 minutes.

    • Carefully transfer the supernatant (the acetonitrile extract) to a separate tube.

  • d-SPE Cleanup:

    • Transfer a 5 mL aliquot of the supernatant to a d-SPE tube containing MgSO₄ (to remove water) and C18 sorbent (to remove non-polar interferences).[12][14]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Solvent Exchange and Concentration:

    • Carefully transfer the cleaned supernatant to a new tube.

    • Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.

  • Derivatization and Final Extraction:

    • Follow the same derivatization procedure as described in Part 1, Step 6. Add 0.5 mL of sodium acetate buffer and 0.5 mL of 2% NaBEt₄ solution, react for 30 minutes, then perform a final liquid-liquid extraction into 1 mL of hexane.

    • Transfer the final hexane extract to an autosampler vial for GC-MS analysis.

Part 3: Data and Performance Characteristics

The performance of these extraction methods is evaluated based on recovery, linearity, and sensitivity (Limits of Detection and Quantitation). The following table summarizes typical performance data for organotin analysis using similar methodologies.

ParameterWater (SPE-GC-MS)Soil (UAE-dSPE-GC-MS)Reference
Analyte Triphenyltin (TPT)Triphenyltin (TPT)[12]
Recovery 86 - 107%72 - 87%[12]
Precision (RSD) 3 - 8%< 15%[12]
LOD ~0.01 µg/L~1-5 µg/kg[12][22]
LOQ 0.1 µg/L10 µg/kg[12][14]

Note: Data for Triphenyltin (TPT) is presented as a close structural analog to Ethyltriphenyltin. Performance characteristics should be independently validated for ethyltriphenyltin in the user's laboratory.

Part 4: Concluding Remarks

The protocols detailed in this application note provide robust and reproducible methods for the extraction of ethyltriphenyltin from complex environmental matrices. The choice of SPE for water samples offers excellent pre-concentration and cleanup, leading to very low detection limits. For soil samples, the combination of Ultrasound-Assisted Extraction with a d-SPE cleanup provides an efficient and rapid workflow capable of overcoming strong matrix effects. Both methods culminate in a derivatization step that renders the analyte suitable for sensitive and selective analysis by GC-MS. Adherence to these protocols, combined with proper quality control measures, will enable researchers to generate high-quality data for the environmental monitoring of this toxicologically significant compound.

References

  • Determination of organotin compounds in environmental samples. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

  • Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. Retrieved January 28, 2026, from [Link]

  • Chou, C. C., & Lee, M. R. (2005). Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry. Journal of Chromatography A, 1064(1), 1-8. doi: 10.1016/j.chroma.2004.08.166. Retrieved January 28, 2026, from [Link]

  • dos Santos, F. N., de Campos, A. M., & da Costa, F. P. (2015). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Analytical Methods, 7(14), 5897-5904. Retrieved January 28, 2026, from [Link]

  • Müller, J., & Heumann, K. G. (2000). Solid Phase Microextraction To Study the Sorption of Organotin Compounds onto Particulate and Dissolved Humic Organic Matter. Environmental Science & Technology, 34(17), 3688-3694. doi: 10.1021/es000984+. Retrieved January 28, 2026, from [Link]

  • Organotins Analysis. (n.d.). Eurofins Australia. Retrieved January 28, 2026, from [Link]

  • dos Santos, F. N., de Campos, A. M., & da Costa, F. P. (2015). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Ultrasound-Assisted Extraction of Anthocyanins Using Natural Deep Eutectic Solvents and Their Incorporation in Edible Films. (2022). MDPI. Retrieved January 28, 2026, from [Link]

  • Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants. (2024). MDPI. Retrieved January 28, 2026, from [Link]

  • Organotins in Sediment/Soil by GC with MS Detection. (2021). British Columbia Ministry of Environment & Climate Change Strategy. Retrieved January 28, 2026, from [Link]

  • Tin, ethyltriphenyl-. (2024). ChemBK. Retrieved January 28, 2026, from [Link]

  • Li, N., et al. (2015). High-Throughput Speciation of Triethyl Tin, Tributyl Tin, and Triphenyl Tin in Environmental Water by Ultra-Performance Liquid Chromatography – Tandem Mass Spectrometry (UPLC-MS/MS). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. (2014). Agilent Technologies. Retrieved January 28, 2026, from [Link]

  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. (2024). Journal of Xenobiotics. Retrieved January 28, 2026, from [Link]

  • Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. (n.d.). ARPAT. Retrieved January 28, 2026, from [Link]

  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. (2003). U.S. Environmental Protection Agency. Retrieved January 28, 2026, from [Link]

  • Toxicological Profile for Tin and Tin Compounds. (2005). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 28, 2026, from [Link]

  • Analysis of organotin compounds. (n.d.). ALS Global. Retrieved January 28, 2026, from [Link]

  • Tin and organotin compounds (EHC 15, 1980). (1980). INCHEM. Retrieved January 28, 2026, from [Link]

  • Ultrasound-Assisted Extraction Of Organic Contaminants. (2012). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Ultrasound Assisted Extraction. (2022). YouTube. Retrieved January 28, 2026, from [Link]

  • Tributyltin compounds (TBT). (2013). The Danish Environmental Protection Agency. Retrieved January 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyltriphenyltin Chemistry

Welcome to the Technical Support Center for ethyltriphenyltin chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for ethyltriphenyltin chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, handling, and application of ethyltriphenyltin. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Guide for Synthesis and Purification

The synthesis of ethyltriphenyltin, while conceptually straightforward, is often accompanied by side reactions that can complicate purification and reduce yields. This section addresses the most common issues encountered during its preparation, primarily via Grignard and Wurtz-Fittig reactions.

Issue 1: Presence of Hexaphenyldistannane and Biphenyl Impurities in Grignard Synthesis

Q: I've synthesized ethyltriphenyltin using triphenyltin chloride and ethylmagnesium bromide, but my NMR and GC-MS analyses show the presence of significant amounts of hexaphenyldistannane and biphenyl. What is the cause, and how can I minimize these impurities?

A: This is a classic issue in the Grignard-based synthesis of organotin compounds. The formation of these byproducts stems from several competing reaction pathways.

Causality of Side Reactions:

  • Hexaphenyldistannane ((Ph₃Sn)₂): This impurity arises from the reaction of the Grignard reagent with unreacted triphenyltin chloride, leading to a tin-tin coupled product. This is particularly prevalent if the Grignard reagent is added too slowly or if there are localized areas of high triphenyltin chloride concentration.

  • Biphenyl (Ph-Ph): The formation of biphenyl is a known side reaction in the preparation of phenyl Grignard reagents and their subsequent reactions. It is often formed from the coupling of unreacted bromobenzene with the Grignard reagent, a reaction favored by higher temperatures.

Troubleshooting and Optimization:

  • Control of Reaction Conditions: Maintain a low reaction temperature (typically 0 °C to room temperature) to disfavor the formation of biphenyl. Ensure efficient stirring to maintain a homogeneous mixture and minimize localized concentration gradients.

  • Order of Addition: Adding the triphenyltin chloride solution to the ethylmagnesium bromide solution (inverse addition) can sometimes minimize the formation of hexaphenyldistannane by ensuring the Grignard reagent is always in excess.

  • Purification Strategy:

    • Recrystallization: Ethyltriphenyltin is a solid and can often be purified by recrystallization from a suitable solvent like ethanol or hexane. Biphenyl is often more soluble in these solvents at lower temperatures, allowing for its removal.

    • Chromatography: Column chromatography on silica gel or alumina can be effective. A non-polar eluent system (e.g., hexanes with a small amount of ethyl acetate) will typically elute the less polar biphenyl first, followed by ethyltriphenyltin.

ImpurityFormation PathwayMitigation StrategyPurification Method
HexaphenyldistannaneReaction of Grignard reagent with triphenyltin chlorideInverse addition of reagentsColumn Chromatography
BiphenylCoupling of phenyl radicals/reagentsLow reaction temperatureRecrystallization, Column Chromatography

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude ethyltriphenyltin product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified ethyltriphenyltin crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Issue 2: Formation of Homo-coupled Byproducts in Wurtz-Fittig Synthesis

Q: I attempted to synthesize ethyltriphenyltin using triphenyltin chloride, an ethyl halide, and sodium metal (Wurtz-Fittig reaction), but I obtained a mixture of products including butane and hexaphenyldistannane. How can I improve the selectivity for the desired cross-coupled product?

A: The Wurtz-Fittig reaction is notorious for its lack of selectivity, often producing a mixture of homo-coupled and cross-coupled products.

Causality of Side Reactions:

The reaction proceeds through radical or organosodium intermediates. This leads to three possible coupling products:

  • Ethyltriphenyltin (cross-coupling): Ph₃Sn• + •Et → Ph₃SnEt

  • Hexaphenyldistannane (homo-coupling): 2 Ph₃Sn• → Ph₃Sn-SnPh₃

  • Butane (homo-coupling): 2 •Et → CH₃CH₂CH₂CH₃

Troubleshooting and Optimization:

  • Reactivity of Halides: The success of a Wurtz-Fittig reaction often depends on the differential reactivity of the two halides. Using an ethyl halide that is more reactive than the triphenyltin halide can favor the formation of the ethyl radical or organosodium species, which can then react with the less reactive tin halide.

  • Stoichiometry and Addition Rate: A slow, controlled addition of the more reactive halide to the reaction mixture containing the less reactive halide and sodium metal can sometimes improve the yield of the cross-coupled product.

  • Alternative Metals: While sodium is classic, other metals like finely dispersed sodium or sodium-potassium alloy can sometimes offer better results.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, handling, and analysis of ethyltriphenyltin.

Stability and Storage

Q: How stable is ethyltriphenyltin, and what are the optimal storage conditions?

A: Ethyltriphenyltin is a relatively stable solid at room temperature. However, it is susceptible to degradation under certain conditions.

  • Hydrolysis: In the presence of moisture, ethyltriphenyltin can undergo hydrolysis to form triphenyltin hydroxide and eventually triphenyltin oxide. It is crucial to store it in a tightly sealed container in a dry environment, such as a desiccator.

  • Thermal Decomposition: At elevated temperatures, ethyltriphenyltin can decompose. The exact decomposition products and mechanism can be complex and may involve the cleavage of the ethyl-tin or phenyl-tin bonds. Avoid prolonged exposure to high temperatures.

  • Light Sensitivity: Some organotin compounds can be light-sensitive. It is good practice to store ethyltriphenyltin in an amber vial or in the dark to prevent potential photochemical degradation.

Handling and Reactions

Q: I am planning a reaction using ethyltriphenyltin as a starting material. Are there any common side reactions I should be aware of?

A: Yes, depending on the reaction conditions, several side reactions can occur.

  • Redistribution Reactions: In the presence of Lewis acids like tin(IV) chloride (SnCl₄), ethyltriphenyltin can undergo redistribution reactions, leading to a mixture of organotin compounds with varying numbers of ethyl and phenyl groups (e.g., diethyldiphenyltin, triethylphenyltin). The Lewis acidity of organotin halides increases with the number of halide substituents (R₃SnX < R₂SnX₂ < RSnX₃).

  • Cleavage of the Ethyl-Tin Bond: The ethyl-tin bond is generally more susceptible to cleavage by electrophiles than the phenyl-tin bond. Reactions with strong acids or electrophiles may result in the formation of triphenyltin derivatives.

Analysis and Purification

Q: What are the best analytical techniques to assess the purity of my ethyltriphenyltin sample, and how can I identify common impurities?

A: A combination of spectroscopic and chromatographic methods is recommended.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of ethyltriphenyltin will show characteristic signals for the ethyl group (a triplet and a quartet) and the phenyl groups. Impurities like biphenyl will have distinct aromatic signals. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in identification.

    • ¹¹⁹Sn NMR: Tin-119 NMR is a powerful tool for identifying different organotin species in a mixture. Ethyltriphenyltin will have a characteristic chemical shift, and impurities like hexaphenyldistannane or redistribution products will have their own distinct signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating and identifying volatile components in your sample. Ethyltriphenyltin and common byproducts like biphenyl and butane can be readily detected and quantified.

Q: I am having trouble removing tin byproducts from my reaction mixture. What are some effective purification strategies?

A: The removal of organotin impurities is a common challenge. Several methods can be employed:

  • Fluoride Treatment: Washing the organic phase with an aqueous solution of potassium fluoride (KF) can precipitate organotin halides as insoluble organotin fluorides, which can then be removed by filtration.

  • Base-Treated Silica Gel: Using silica gel treated with a base like triethylamine for column chromatography can effectively remove acidic tin byproducts.

  • DBU/Iodine Treatment: Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by iodine can convert tin hydrides and other tin byproducts into less mobile species that are more easily removed by chromatography.

Section 3: Visualizing Reaction Pathways

To further clarify the concepts discussed, the following diagrams illustrate key reaction pathways and troubleshooting logic.

Synthesis_Side_Reactions cluster_grignard Grignard Synthesis cluster_wurtz Wurtz-Fittig Synthesis Ph3SnCl Ph3SnCl Ph3SnEt Ethyltriphenyltin (Desired Product) Ph3SnCl->Ph3SnEt + EtMgBr Side_Products_G Side Products Ph3SnCl->Side_Products_G EtMgBr EtMgBr EtMgBr->Ph3SnEt EtMgBr->Side_Products_G Hexaphenyldistannane Hexaphenyldistannane Side_Products_G->Hexaphenyldistannane Homo-coupling Biphenyl Biphenyl Side_Products_G->Biphenyl Reagent Impurity Coupling Ph3SnCl_W Ph3SnCl Ph3SnEt_W Ethyltriphenyltin (Cross-Coupling) Ph3SnCl_W->Ph3SnEt_W Side_Products_W Side Products Ph3SnCl_W->Side_Products_W EtX Et-X EtX->Ph3SnEt_W EtX->Side_Products_W Na Na Metal Na->Ph3SnEt_W Na->Side_Products_W Hexaphenyldistannane_W Hexaphenyldistannane Side_Products_W->Hexaphenyldistannane_W Homo-coupling Butane Butane Side_Products_W->Butane Homo-coupling

Caption: Synthetic pathways to ethyltriphenyltin and common side products.

Troubleshooting_Purification Crude_Product Crude Ethyltriphenyltin Analysis Analyze by NMR/GC-MS Crude_Product->Analysis Impurity_Check Impurities Present? Analysis->Impurity_Check Pure_Product Pure Ethyltriphenyltin Impurity_Check->Pure_Product No Recrystallization Recrystallization Impurity_Check->Recrystallization Yes Column_Chromatography Column Chromatography Impurity_Check->Column_Chromatography Yes KF_Wash Aqueous KF Wash Impurity_Check->KF_Wash Yes (if tin halides present) Recrystallization->Analysis Re-analyze Column_Chromatography->Analysis Re-analyze KF_Wash->Crude_Product Further Workup

Caption: Decision tree for the purification of ethyltriphenyltin.

References

  • Wurtz–Fittig reaction. (n.d.). In Grokipedia. Retrieved January 28, 2026, from [Link]

  • Wurtz–Fittig reaction. (2020, October 20). L.S.College, Muzaffarpur.
  • Grignard syntheses. (n.d.).
  • Wurtz–Fittig reaction. (2021, December 20). L.S.College, Muzaffarpur.
  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.). US3856867A.
  • Grignard Reaction. (n.d.). Jasperse, Chem 355.
  • 7: The Grignard Reaction (Experiment). (2024, March 16). In Chemistry LibreTexts. Retrieved from [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.).
  • Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.).
  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! (n.d.). In Schnyderchemsafety.
  • 5.1: Grignard Reactions- Theory and Background. (2020, June 11). In Chemistry LibreTexts.
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
  • Synthetic aspects of tetraorganotins and organotin(IV) halides. (n.d.). Utrecht University.
  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. (2014, April 15). Agilent.
  • Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained. (n.d.). In Vedantu. Retrieved from [Link]

  • Workup for Removing Tin Byproducts. (n.d.). In Department of Chemistry: University of Rochester. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29, 2176–2179.
  • 1-p-TOLYLCYCLOPROPANOL. (n.d.). In Organic Syntheses Procedure.
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
  • Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl. (1984, October 22). DTIC.
  • A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Comput
  • Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. (n.d.). In PubMed.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).
  • Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. (2015, July 22). In The Royal Society of Chemistry.
  • Reactions of ligand redistribution between tin(II), antimony(III), and titanium(IV) halides in organic solvents. (2025, August 10).
  • Reaction with Metals - Haloarenes. (2025, December 7).
  • Reaction between (BuMgCl)-Bu-t and SnCl4, Illustrating the Solvent-Dependent Predominant Formation of Cl((Bu2Sn)-Bu-t)(n)Cl (THF, n=1; Toluene, n=2; Hexane, n=3) and the Subsequent Wavelength-Selective
Optimization

Technical Support Center: Purification of Products from Ethyltriphenyltin Reactions

Welcome to the technical support center for post-reaction purification involving ethyltriphenyltin and other organotin reagents. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification involving ethyltriphenyltin and other organotin reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing persistent organotin contaminants from your reaction products. The following sections are structured to address both high-level frequently asked questions and specific, hands-on troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of ethyltriphenyltin and its byproducts so critical?

A1: Organotin compounds, including ethyltriphenyltin and its common byproducts like triphenyltin halides, are notoriously toxic.[1][2] For applications in drug discovery, medicinal chemistry, and materials science, regulatory and safety standards demand the reduction of these toxic residues to parts-per-million (ppm) levels to ensure the biological safety and reliability of the final compounds.[1][3]

Q2: What are the primary tin-containing byproducts I should anticipate in my reaction mixture?

A2: The most common byproducts are triphenyltin halides (e.g., Ph₃SnCl, Ph₃SnBr) and unreacted ethyltriphenyltin. You may also encounter hexaorganodistannanes (e.g., Ph₃SnSnPh₃) resulting from homocoupling side reactions, or triphenyltin oxide if the reaction mixture is exposed to air and moisture.

Q3: Can't I just use a standard silica gel column to remove these impurities?

A3: While standard silica gel chromatography can reduce the bulk of organotin contaminants, it is frequently insufficient for achieving the low ppm levels required for most applications.[1] Many organotin byproducts are relatively non-polar and can co-elute with the desired product, making baseline separation challenging.[1]

Q4: What is the fundamental principle behind the most common purification techniques?

A4: The most successful strategies rely on converting the relatively non-polar and soluble organotin byproducts into species that are easily separated. This is typically achieved by:

  • Precipitation: Reacting the tin species with an agent (like potassium fluoride) to form a highly insoluble salt that can be filtered off.[4][5]

  • Enhanced Chromatographic Retention: Modifying the stationary phase (e.g., with potassium carbonate) to create a strong affinity for the tin compounds, effectively trapping them on the column while the desired product elutes.[3][6]

Q5: Are there alternative cross-coupling reactions that avoid tin reagents altogether?

A5: Yes, several alternatives exist. The Suzuki coupling, which utilizes generally less toxic boronic acids, is a popular choice.[1] However, reactions involving organostannanes, such as the Stille coupling, offer distinct advantages, including the stability of the reagents to air and moisture and their broad functional group tolerance.[1][7]

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues you may encounter during the purification process and provides detailed, step-by-step protocols for the most effective removal techniques.

Issue 1: Persistent Tin Contamination After Initial Workup

Primary Cause: The organotin byproducts remain dissolved in the organic phase and are difficult to separate from the product due to similar physical properties.

Recommended Solutions:

  • Method 1: Aqueous Potassium Fluoride (KF) Wash

  • Method 2: Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase

  • Method 3: Recrystallization (for solid products)

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is the most common first-line approach for removing trialkyl- and triaryltin halides. The high affinity of fluoride for tin drives the formation of an insoluble organotin fluoride precipitate (R₃SnF), which can be physically removed from the reaction mixture.[4][8]

Step-by-Step Methodology:
  • Reaction Quench & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous KF solution.

  • Vigorous Mixing: Shake the separatory funnel vigorously for at least 1-2 minutes.[4][8] A white precipitate of triphenyltin fluoride (Ph₃SnF) should form.

  • Separation & Filtration:

    • If a clean separation is observed: Separate the aqueous and organic layers. Wash the organic layer two more times with the 1M KF solution.

    • If a fine precipitate forms at the interface: An emulsion or solid precipitate can make separation difficult.[6] In this case, filter the entire biphasic mixture through a pad of Celite® to remove the solid Ph₃SnF.[4][6] Return the filtrate to the separatory funnel and separate the layers.

  • Final Washes: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Visual Workflow: Aqueous KF Wash

KF_Wash_Workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_kf Wash with 1M KF (aq) (Shake vigorously) dilute->wash_kf precipitate Ph₃SnF Precipitate Forms wash_kf->precipitate filter Filter through Celite® Pad precipitate->filter If emulsion/ solid forms separate Separate Organic & Aqueous Layers precipitate->separate If clean separation filter->separate brine_wash Wash Organic Layer with Brine separate->brine_wash dry Dry (Na₂SO₄) & Concentrate brine_wash->dry product Product (Reduced Tin Content) dry->product

Caption: Workflow for removing tin byproducts using an aqueous KF wash.

Protocol 2: Chromatography on K₂CO₃-Modified Silica Gel

This method offers a significant improvement over standard silica gel chromatography and is highly effective at reducing organotin impurities to levels below 15 ppm.[3][6] The basic potassium carbonate strongly retains the Lewis-acidic tin byproducts. This method avoids aqueous workups and the potential for emulsion formation.[3]

Step-by-Step Methodology:
  • Stationary Phase Preparation: Prepare the stationary phase by creating a slurry of 10% powdered anhydrous potassium carbonate (K₂CO₃) and 90% silica gel by weight (e.g., 10g K₂CO₃ for 90g silica). Thoroughly mix the components. This mixture can be prepared in advance and stored for several months without a significant loss of activity.[1][3]

  • Column Packing: Dry pack a chromatography column with the prepared K₂CO₃/silica mixture. Gently tap the column to ensure even packing and add a thin layer of sand on top.[1]

  • Sample Loading: Concentrate the crude reaction mixture in vacuo. A preliminary aqueous workup is not required.[6] Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., hexanes/ethyl acetate). The desired product should elute while the organotin impurities remain strongly adsorbed to the stationary phase.

Protocol 3: Recrystallization / Slurrying

For products that are crystalline solids, recrystallization is a powerful purification technique that can dramatically reduce tin contamination.[9][10]

Step-by-Step Methodology:
  • Solvent Selection: Choose a solvent or solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below. The organotin impurities should ideally remain soluble at low temperatures.

  • Dissolution: Dissolve the crude solid product in the minimum amount of boiling solvent.[11]

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize yield.[11]

  • Isolation: Collect the purified crystals by vacuum filtration.[11]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum.

Pro-Tip: If a full recrystallization is not feasible, slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE), in which the product is poorly soluble but the tin impurities are soluble, can be an effective preliminary purification step.[6]

Decision-Making Flowchart for Purification Strategy

This flowchart provides a logical path to selecting the most appropriate purification method based on the nature of your product and the extent of contamination.

Decision_Tree start Start: Crude Product is_solid Is the product a solid? start->is_solid recrystallize 1. Attempt Recrystallization or Slurrying is_solid->recrystallize Yes kf_wash Perform Aqueous KF Wash is_solid->kf_wash No / Liquid is_pure Is product pure? (e.g., by NMR) recrystallize->is_pure kf_wash->is_pure k2co3_silica Purify via K₂CO₃/Silica Column Chromatography is_pure->k2co3_silica No end Pure Product is_pure->end Yes k2co3_silica->end

Caption: Decision tree for selecting an organotin purification method.

Comparative Summary of Purification Methods
MethodEffectivenessAdvantagesDisadvantages
Aqueous KF Wash GoodSimple, fast, uses common lab reagents.Can form emulsions; may not achieve <50 ppm levels alone.[4][6]
K₂CO₃/Silica Column Excellent (<15 ppm)Highly effective; avoids aqueous workup; stationary phase is storable.[1][3]Requires column chromatography; K₂CO₃ must be anhydrous.
KF/Silica Column Very Good (<30 ppm)Effective for removing tin from reduction reactions.[3][12][13]KF is hygroscopic, which can reduce effectiveness over time.[3]
Recrystallization ExcellentCan yield highly pure material; scalable.[9]Only applicable to solid products; requires suitable solvent system.
Acidic Wash ModerateCan be effective for certain tin species.[14]Product must be stable to acid; may be less effective than KF wash.
References
  • Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14). Retrieved from [Link]

  • Workup: Triphenylphosphine Oxide - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Stille couplings catalytic in tin: the "Sn-O" approach - PubMed. (n.d.). Retrieved from [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS - Agency for Toxic Substances and Disease Registry. (2005, August). Retrieved from [Link]

  • Tools for Purifying the Product - ResearchGate. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - ACS Publications. (2017). Retrieved from [Link]

  • Method for removing organotin compound - Google Patents. (n.d.).
  • A simple chromatographic technique for the purification of organic stannanes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing). (2004). Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents - University of Rochester. (n.d.). Retrieved from [Link]

  • Ninja technique to purify organic compounds from mixture of compounds- Part 2. - YouTube. (2022, July 16). Retrieved from [Link]

  • Organotin chemistry - Wikipedia. (n.d.). Retrieved from [Link]

  • Organotin Catalysts in Organosilicon Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry - EPA. (2002). Retrieved from [Link]

  • Workup for removing tin byproducts ? | ResearchGate. (2017, June 20). Retrieved from [Link]

  • Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry - ResearchGate. (n.d.). Retrieved from [Link]

  • Introduction to Organotin Chemistry - Gelest, Inc. (n.d.). Retrieved from [Link]

  • Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Silica-anchored organotin trichloride: a recyclable and clean organotin catalyst for transesterification reactions - PubMed. (2013, July 14). Retrieved from [Link]

  • KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton - University of Southampton. (2024, March 16). Retrieved from [Link]

Sources

Troubleshooting

Removing organotin byproducts from reactions.

Current Status: Operational Topic: Removal of Organotin Byproducts (Stille Couplings, Radical Reductions) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Removal of Organotin Byproducts (Stille Couplings, Radical Reductions) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Tin Problem"

Welcome to the . If you are here, you are likely facing one of three scenarios: your NMR shows the characteristic "tin trail" (broad multiplets in the alkyl region), you have failed a heavy metal limit test (<10 ppm), or your product is trapped in a stubborn emulsion.

Organotin reagents (e.g., tributyltin chloride, tributyltin hydride) are synthetically powerful but notoriously difficult to remove due to their high lipophilicity and toxicity. Standard silica chromatography often fails because organotins "streak" or co-elute with products.

This guide provides Standard Operating Procedures (SOPs) for the complete removal of tin residues, prioritizing methods that avoid toxic distillations or tedious partitioning.

Part 1: Decision Matrix

Before selecting a protocol, assess your reaction scale and substrate stability using the logic flow below.

TinRemovalLogic Start START: Select Removal Strategy ScaleCheck Reaction Scale? Start->ScaleCheck Solubility Product Water Soluble? ScaleCheck->Solubility < 10g (Lab Scale) MethodB SOP-002: Aqueous KF Wash (Precipitation) ScaleCheck->MethodB > 10g (Process Scale) AcidSens Acid Sensitive? Solubility->AcidSens No (Lipophilic) MethodA SOP-001: KF/Silica (The Harrowven Method) Solubility->MethodA Yes (Polar) TinType Tin Species? AcidSens->TinType Yes AcidSens->MethodA No TinType->MethodA Halides/Oxides MethodC SOP-003: DBU/Iodine (Oxidative Cleavage) TinType->MethodC Hydrides/Ditins MethodD SOP-004: Partitioning (MeCN/Hexane) MethodB->MethodD If Emulsion Forms

Figure 1: Decision matrix for selecting the appropriate organotin removal protocol based on scale and chemical sensitivity.

Part 2: Standard Operating Procedures (SOPs)

SOP-001: The Harrowven Method (KF/Silica)

Best For: Acid-sensitive compounds, small-to-medium scale (<10g), and final purification. Mechanism: Fluoride ions have an exceptionally high affinity for tin (


 bond energy is high). By impregnating silica with Potassium Fluoride (KF), the tin forms an insoluble polymeric fluoride species that remains on the baseline while the product elutes.

Protocol:

  • Preparation: Dissolve KF (10 g) in water (20 mL). Add silica gel (90 g) and mix until a free-flowing powder is obtained (approx. 10% w/w KF on Silica). Note: This "fluffy" powder can be stored indefinitely.

  • Loading: Concentrate your crude reaction mixture. Dissolve it in a minimum amount of DCM or Hexane/EtOAc.

  • Filtration: Pack a short pad or column with the KF/Silica stationary phase.

  • Elution: Elute the product with your standard solvent system (e.g., Hexane/EtOAc).[1]

  • Result: Organotin byproducts remain chemically bound to the silica as insoluble fluorides.

Data Validation:

Parameter Standard Silica KF/Silica (10%)
Residual Tin (ppm) 1,000 - 5,000 < 30
Yield Loss High (co-elution) Negligible

| Time Required | 2-3 Hours | 30 Minutes |

Citation: Harrowven, D. C., & Guy, I. L. (2004).[2][3][4] Chem. Commun.[2][3][4][5] [1]

SOP-002: Aqueous Potassium Fluoride Wash

Best For: Large scale (>10g), non-polar products, robust substrates. Mechanism: Biphasic reaction where aqueous fluoride converts soluble tributyltin chloride (


) into insoluble polymeric tributyltin fluoride (

).

Protocol:

  • Dilution: Dilute the reaction mixture with Et2O or EtOAc. Avoid DCM if possible (density issues with precipitation).

  • Treatment: Add an equal volume of saturated aqueous KF solution .

  • Agitation: Stir vigorously for 30–60 minutes . Crucial Step: Simple shaking in a funnel is insufficient; time is needed for the polymer to grow.

  • Filtration: A white, bulky precipitate (

    
    ) will form. Filter the biphasic mixture through a pad of Celite to remove the solids.[6][7][8][9]
    
  • Separation: Separate the layers in a funnel. Dry the organic layer over

    
    .[1][6][7]
    

Troubleshooting: If the precipitate is fine and clogs the filter, add a small amount of silica gel to the mixture before filtering.

Citation: Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. [2]

SOP-003: DBU/Iodine (Oxidative Workup)

Best For: Removing unreacted Tributyltin Hydride (


) or Hexabutylditin (

). Mechanism: Fluoride methods work poorly on tin hydrides or ditins. Iodine oxidizes these species to Tin Iodides (

), which are then easily removed by KF or silica.[7]

Protocol:

  • Titration: To the crude reaction mixture, add DBU (1.5 equiv).

  • Oxidation: Add a 0.1 M solution of

    
     in ether dropwise until a faint iodine color persists (indicating all Sn-H/Sn-Sn bonds are cleaved).
    
  • Cleanup: Immediately wash with saturated aqueous

    
     (to remove excess iodine) followed by the SOP-001 (KF/Silica)  or SOP-002 (Aq. KF)  method to remove the newly formed tin iodide.
    

Citation: Hays, D. S., & Fu, G. C. (1998). J. Org.[3] Chem. [3]

Part 3: Troubleshooting Tickets (FAQ)

Ticket #404: "Emulsion Hell"

User Report: "I tried the aqueous KF wash, but now I have a thick white sludge that won't separate. I can't see the interface."

Diagnosis: The polymeric


 precipitate is acting as a surfactant, stabilizing the emulsion. This is common with DCM or when the stirring was too vigorous without a filter aid.

Solution:

  • Do NOT add more water.

  • Add Solid Support: Add Celite (diatomaceous earth) directly to the separatory funnel/flask. Swirl until the sludge binds to the Celite.

  • Filter: Vacuum filter the entire mixture through a sintered glass frit packed with a fresh pad of Celite.

  • Rinse: Wash the filter cake with Et2O. The filtrate will separate cleanly.

Ticket #500: "The Tin Trail in NMR"

User Report: "I ran a column, but my proton NMR still has multiplet grease in the 0.8–1.5 ppm region. Is it grease or tin?"

Diagnosis: Standard silica gel is slightly acidic but not enough to retain all organotins.


 compounds often "streak" (tail) on silica, contaminating fractions long after they should have eluted.

Solution:

  • The Test: Check the integral ratio. Tributyltin has 27 protons. If the integral is massive compared to your product, it's tin.

  • The Fix: Re-run the column using 10% K2CO3-Silica . Mix 10g anhydrous Potassium Carbonate with 90g Silica.[6][7] This basic phase retards the tin much more effectively than neutral silica.

Citation: Harrowven, D. C., et al. (2010).[5] Chem. Commun.[2][3][4][5] [4]

Ticket #202: "Acid Sensitive Product"

User Report: "My product contains a silyl enol ether / acetal. I cannot use silica gel or acidic washes."

Diagnosis: Standard silica is acidic (pH ~5-6) and can hydrolyze sensitive groups.

Solution: Use Basic Alumina or Deactivated KF/Silica .[6]

  • Follow SOP-001 but replace the solvent with 1% Triethylamine (Et3N) in Hexane during the slurry preparation.

  • Alternatively, use the Partitioning Method :

    • Dissolve crude in Acetonitrile (MeCN).

    • Wash with Hexane (x3).[1]

    • Tin prefers Hexane; polar products prefer MeCN.

    • Warning: Only works if your product is polar enough to stay in MeCN.

Part 4: Visualization of Chemical Pathways

The following diagram illustrates the chemical transformation of tin species during the recommended workups.

TinChemistry SnH Bu3Sn-H (Hydride) SnI Bu3Sn-I SnH->SnI Oxidation (I2) SnSn Bu3Sn-SnBu3 (Ditin) SnSn->SnI Oxidation (I2) SnCl Bu3Sn-Cl (Halide) SnF [Bu3Sn-F]n (Insoluble Polymer) SnCl->SnF Substitution (KF) I2 Iodine (I2) I2->SnI KF Fluoride (F-) KF->SnF SnI->SnF Substitution (KF)

Figure 2: Chemical fate of organotin species. Hydrides and ditins must be oxidized to halides before fluoride sequestration is effective.

References

  • Harrowven, D. C., & Guy, I. L. (2004).[2][3][4] KF–silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[3][4][5][6][7][9][10][11] Chemical Communications, (17), 1968-1969.[2][3]

  • Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. Wiley-VCH. (Standard Reference Text).
  • Hays, D. S., & Fu, G. C. (1998). An efficient method for the removal of tin residues from reaction mixtures.[5][6][7][9][11] The Journal of Organic Chemistry, 63(8), 2796-2797.

  • Harrowven, D. C., et al. (2010).[5] Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities.[5][6][11] Chemical Communications, 46(34), 6335-6337.

Sources

Optimization

Technical Support Center: Optimizing Ethyltriphenyltin Synthesis

Welcome to the technical support center dedicated to the synthesis and application of ethyltriphenyltin. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and application of ethyltriphenyltin. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and purity of ethyltriphenyltin in their laboratory work. Here, we will delve into the critical aspects of the synthesis, from the foundational reaction mechanism to detailed troubleshooting and purification protocols. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve consistent, high-yield results.

Introduction to Ethyltriphenyltin Synthesis

Ethyltriphenyltin, a tetraorganotin compound, is a valuable reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2] Its synthesis typically involves the reaction of a Grignard reagent, ethylmagnesium bromide, with triphenyltin chloride. While the reaction appears straightforward, achieving high yields and purity can be challenging due to the sensitivity of the Grignard reagent and the potential for side reactions.

This guide will provide a comprehensive overview of the synthesis, troubleshooting strategies for common issues, and detailed protocols for purification and characterization.

Core Synthesis Protocol: Ethyltriphenyltin via Grignard Reaction

This protocol is a robust starting point for the synthesis of ethyltriphenyltin, adapted from established procedures for analogous tetraorganotin compounds.[2][3]

Experimental Protocol: Synthesis of Ethyltriphenyltin

Materials:

  • Triphenyltin chloride (Ph₃SnCl)

  • Magnesium turnings

  • Ethyl bromide (EtBr)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethanol

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • Flame-dry all glassware and allow to cool under an inert atmosphere (nitrogen or argon).

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Triphenyltin Chloride:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve triphenyltin chloride (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[4]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Troubleshooting Guide

Low or No Yield of Ethyltriphenyltin

Question: My reaction resulted in a very low yield of ethyltriphenyltin. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis are common and can often be traced back to issues with the Grignard reagent. Here are the key factors to consider:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic sources, including water in the solvent or on the glassware.[5]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Use anhydrous solvents.

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.

    • Solution: Use fresh, shiny magnesium turnings. If the turnings appear dull, they can be activated by grinding them in a mortar and pestle (in a glovebox or under an inert atmosphere) or by adding a small crystal of iodine to the reaction mixture.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can couple with the starting ethyl bromide to form butane. This is more likely if the reaction temperature is too high during the Grignard formation.

    • Homocoupling: The Grignard reagent can be oxidized by residual oxygen to form dimers. Purging the reaction vessel with an inert gas can minimize this.[6]

  • Incomplete Reaction: The reaction between the Grignard reagent and triphenyltin chloride may not have gone to completion.

    • Solution: Ensure a slight excess of the Grignard reagent is used (1.1-1.2 equivalents). Monitor the reaction by thin-layer chromatography (TLC) to determine when the triphenyltin chloride has been consumed.

Presence of Impurities in the Final Product

Question: My final product is contaminated with other tin species. How can I identify and remove them?

Answer: The most common impurities in this synthesis are unreacted triphenyltin chloride and the side-product tetraphenyltin.

  • Triphenyltin Chloride (Ph₃SnCl): This is a common impurity if the reaction does not go to completion.

    • Removal: Triphenyltin chloride is more polar than ethyltriphenyltin. It can often be removed by column chromatography on silica gel.[7]

  • Tetraphenyltin (Ph₄Sn): This can form from the reaction of phenylmagnesium bromide (if present as an impurity in the starting material or formed via side reactions) with triphenyltin chloride.[4]

    • Removal: Tetraphenyltin has a different solubility profile than ethyltriphenyltin and can often be removed by careful recrystallization.

  • Hexaphenyldistannane (Ph₃Sn-SnPh₃): This can form from the coupling of triphenyltin radicals.

    • Removal: This impurity can be challenging to remove. Column chromatography is the most effective method.[1]

Purification Protocols

Recrystallization

Question: What is the best solvent system for recrystallizing ethyltriphenyltin?

Answer: Recrystallization is a powerful technique for purifying solid organic compounds.[8][9] The key is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[10]

  • Recommended Solvent System: A mixed solvent system of ethanol and hexane is often effective for recrystallizing tetraorganotin compounds.

    • Dissolve the crude ethyltriphenyltin in a minimal amount of hot ethanol.

    • If any insoluble impurities are present, perform a hot filtration.

    • Slowly add hexane to the hot solution until it becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

Column Chromatography

Question: How can I use column chromatography to purify ethyltriphenyltin?

Answer: Column chromatography is effective for separating compounds with different polarities.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A non-polar eluent system is typically used. A gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) is a good starting point. The optimal eluent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

Question: How can I confirm the identity and purity of my synthesized ethyltriphenyltin?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organometallic compounds.[11][12]

  • ¹H NMR: The proton NMR spectrum of ethyltriphenyltin will show characteristic signals for the ethyl and phenyl protons. The ethyl group will appear as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The phenyl protons will appear as multiplets in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the ethyl and phenyl groups.

  • ¹¹⁹Sn NMR: Tin NMR can be a very useful technique for assessing the purity of organotin compounds, as different tin species will have distinct chemical shifts.[13]

Safety and Handling

Question: What are the safety precautions I need to take when working with organotin compounds?

Answer: Organotin compounds are highly toxic and should be handled with extreme care.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Ventilation: All manipulations of organotin compounds should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all organotin waste in a designated, labeled container according to your institution's hazardous waste disposal procedures.

  • Quenching: Unreacted organotin reagents should be quenched carefully. A common procedure involves the slow addition of isopropanol, followed by methanol, and then water, all while cooling the reaction mixture in an ice bath.[15]

  • Glassware Decontamination: Glassware that has been in contact with organotin compounds should be decontaminated by soaking in a basic potassium permanganate solution or a bleach solution overnight before washing.[16]

Frequently Asked Questions (FAQs)

Q1: Can I use a different Grignard reagent to synthesize other tetraorganotins? A1: Yes, the general procedure described here can be adapted to use other Grignard reagents (e.g., methylmagnesium bromide, butylmagnesium bromide) to synthesize a variety of tetraorganotin compounds.[2]

Q2: My Grignard reaction is sluggish and does not go to completion. What can I do? A2: In addition to ensuring anhydrous conditions and using activated magnesium, you can try adding a co-solvent such as toluene to increase the reaction temperature. Some Grignard reactions also benefit from the addition of a catalytic amount of a Lewis acid.

Q3: What are the common pitfalls in the workup procedure? A3: The most common pitfall is incomplete quenching of the excess Grignard reagent, which can lead to the formation of emulsions during the extraction. Ensure the quenching agent is added slowly and with vigorous stirring until gas evolution ceases.

Q4: How does ethyltriphenyltin perform in Stille coupling reactions? A4: Ethyltriphenyltin is an effective coupling partner in Stille reactions, particularly for the introduction of an ethyl group. The reactivity can be influenced by the choice of palladium catalyst, ligands, and additives.[1] A common issue in Stille couplings is the removal of tin byproducts, for which methods like a potassium fluoride wash are effective.[5]

Visualizing the Workflow

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Grignard Prepare Ethylmagnesium Bromide Grignard Reagent Reaction React with Triphenyltin Chloride Grignard->Reaction Add dropwise at 0 °C Quench Quench with Saturated Aqueous NH4Cl Reaction->Quench Cool to 0 °C Extract Extract with Et2O or EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO4 or Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Ethanol/Hexane Concentrate->Recrystallize Column Column Chromatography (Silica Gel) Concentrate->Column Characterize Characterize by NMR Recrystallize->Characterize Column->Characterize

Caption: Workflow for the synthesis and purification of ethyltriphenyltin.

Troubleshooting Low Yield

start Low Yield of Ethyltriphenyltin moisture Moisture Contamination? start->moisture mg_quality Poor Magnesium Quality? start->mg_quality side_reactions Side Reactions? start->side_reactions incomplete Incomplete Reaction? start->incomplete dry Action: Rigorously dry glassware and solvents. moisture->dry Yes activate_mg Action: Use fresh Mg or activate with iodine. mg_quality->activate_mg Yes control_temp Action: Control temperature during Grignard formation. side_reactions->control_temp Yes excess_grignard Action: Use slight excess of Grignard reagent. incomplete->excess_grignard Yes

Caption: Decision tree for troubleshooting low yield in ethyltriphenyltin synthesis.

References

  • [No specific source for a direct protocol was found, the provided protocol is an adaptation of general Grignard reactions for organotin synthesis.]

Sources

Troubleshooting

Technical Support Center: Stability of Ethyltriphenyltin in Experimental Conditions

Welcome to the technical support center for ethyltriphenyltin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyltriphenyltin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this organotin reagent. Here, we will address common questions and concerns regarding the stability of ethyltriphenyltin under a variety of reaction conditions, drawing upon established principles of organometallic chemistry and field-proven insights.

Frequently Asked Questions (FAQs)

General Stability

Q1: What is the general stability of ethyltriphenyltin under typical laboratory conditions?

A1: Ethyltriphenyltin, like other tetraorganotin compounds, is a relatively stable compound. The carbon-tin (C-Sn) bond is covalent and not highly polar, which imparts good stability towards air and moisture under ambient conditions.[1] However, its stability is significantly influenced by the specific reagents, solvents, and energy sources it is exposed to during an experiment.

Q2: How should I properly store ethyltriphenyltin in the lab?

A2: To ensure the long-term integrity of ethyltriphenyltin, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents. As with many organometallic reagents, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation over extended periods.

Chemical Compatibility and Reactivity

Q3: Is ethyltriphenyltin stable in the presence of acids?

A3: No, ethyltriphenyltin is generally not stable in the presence of strong acids. Mineral acids, such as hydrochloric acid (HCl), can cleave the carbon-tin bonds.[1] In tetraorganotins with mixed organic groups, aryl groups (phenyl) are typically more susceptible to cleavage than alkyl groups (ethyl). Therefore, exposure to strong acids is expected to preferentially cleave a phenyl group, leading to the formation of benzene and ethyl(diphenyl)tin species.

Q4: What happens when ethyltriphenyltin is exposed to basic conditions, like sodium hydroxide (NaOH)?

A4: Tetraorganotins like ethyltriphenyltin are generally resistant to cleavage by dilute aqueous bases under mild conditions. However, strong bases, particularly at elevated temperatures, may promote decomposition. While metallic tin reacts with excess sodium hydroxide to form sodium stannate,[2] the reactivity of the C-Sn bond in ethyltriphenyltin is less pronounced. It is important to consider that if other reactive functional groups are present in the molecule, base-mediated reactions could occur elsewhere.

Q5: How does ethyltriphenyltin behave in the presence of oxidizing agents?

A5: Ethyltriphenyltin is susceptible to oxidation. Strong oxidizing agents can lead to the cleavage of the carbon-tin bonds and the formation of tin oxides. Reactions with peroxides, for example, can lead to the formation of organotin oxides.[1] Care should be taken to avoid unintentional contact with oxidants, and if an oxidation reaction is intended, it should be carefully controlled.

Q6: Can I use reducing agents like sodium borohydride (NaBH₄) in a reaction with ethyltriphenyltin?

A6: Sodium borohydride is a relatively mild reducing agent and is not expected to react with the stable tetraorganotin structure of ethyltriphenyltin under normal conditions.[3][4] Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically used to reduce organotin halides to their corresponding hydrides. Therefore, for most applications, ethyltriphenyltin is considered stable in the presence of NaBH₄.

Stability in Solvents

Q7: Are there any common laboratory solvents I should avoid when working with ethyltriphenyltin?

A7: While ethyltriphenyltin is soluble in many common organic solvents, some precautions are necessary for long-term storage in solution:

  • Ethers (e.g., Tetrahydrofuran - THF): Ethers like THF can form explosive peroxides upon prolonged exposure to air and light. While this is a property of the solvent itself, these peroxides can act as strong oxidizing agents and potentially degrade the ethyltriphenyltin. It is recommended to use freshly distilled or inhibitor-free THF for reactions and to avoid long-term storage of ethyltriphenyltin solutions in this solvent.

  • Chlorinated Solvents (e.g., Dichloromethane - DCM, Chloroform): While generally suitable for short-term use, prolonged storage in chlorinated solvents, especially in the presence of light, can lead to the formation of radical species that may initiate degradation of the organotin compound.

For long-term storage of solutions, non-polar, aprotic solvents such as toluene or hexane are generally preferred.

Thermal and Photochemical Stability

Q8: How stable is ethyltriphenyltin at elevated temperatures?

A8: Organotin compounds, including ethyltriphenyltin, are utilized as thermal stabilizers in polymers like PVC, which indicates a significant degree of thermal stability. Decomposition generally begins at temperatures above 100 °C, with more rapid degradation occurring at higher temperatures. Thermal decomposition can proceed through homolytic cleavage of the C-Sn bonds to generate radical species.

Q9: Is ethyltriphenyltin sensitive to light?

A9: Yes, organotin compounds, particularly those with aryl substituents like the phenyl groups in ethyltriphenyltin, can be sensitive to UV light. Photodegradation is a known decomposition pathway for triphenyltin compounds, leading to the stepwise cleavage of the phenyl groups to form diphenyltin and monophenyltin species, and eventually inorganic tin.[5][6] Therefore, reactions and storage of ethyltriphenyltin should be protected from light, especially if quantitative accuracy is critical.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product yield in a cross-coupling reaction (e.g., Stille coupling) Degradation of ethyltriphenyltin due to acidic conditions.Ensure the reaction is run under neutral or slightly basic conditions. If acidic byproducts are generated, consider adding a non-nucleophilic base to the reaction mixture.
Oxidative degradation of the organotin reagent.Degas all solvents thoroughly before use. Run the reaction under an inert atmosphere (argon or nitrogen).
Formation of unexpected byproducts containing tin Partial degradation of ethyltriphenyltin.Analyze the crude reaction mixture by GC-MS or NMR to identify the tin-containing byproducts. This can help diagnose the degradation pathway (e.g., loss of a phenyl or ethyl group).
Redistribution reactions.Under certain conditions (e.g., presence of Lewis acids), tetraorganotins can undergo redistribution reactions with other organotin species. Ensure all reagents are pure and free from tin-containing impurities.
Inconsistent reaction kinetics or yields Photodegradation of ethyltriphenyltin.Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
Solvent impurities.Use freshly distilled or high-purity, inhibitor-free solvents. Check for the presence of peroxides in ether solvents before use.
Visualizing Degradation Pathways

The degradation of ethyltriphenyltin can proceed through several pathways depending on the conditions. The primary modes of decomposition involve the cleavage of the carbon-tin bonds.

Caption: Potential degradation pathways of ethyltriphenyltin.

Experimental Protocols

Protocol 1: Assessing the Stability of Ethyltriphenyltin to Acidic Conditions

This protocol provides a general method for evaluating the stability of ethyltriphenyltin in the presence of a representative acid, hydrochloric acid, using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Materials:

  • Ethyltriphenyltin

  • Anhydrous, inhibitor-free Tetrahydrofuran (THF)

  • Hydrochloric acid solution in dioxane (e.g., 4 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., tetraphenyltin)

  • GC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of ethyltriphenyltin (e.g., 10 mg/mL) and an internal standard in anhydrous THF.

  • Reaction Setup: In a clean, dry vial, add a known volume of the ethyltriphenyltin stock solution.

  • Stress Condition: Add a stoichiometric equivalent of the HCl/dioxane solution to the vial. Stir the reaction at room temperature.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching and Workup: Immediately quench the reaction by adding the aliquot to a vial containing saturated sodium bicarbonate solution (1 mL) and a suitable extraction solvent (e.g., hexane, 1 mL). Vortex thoroughly.

  • Sample Preparation for GC-MS: Separate the organic layer, dry it over anhydrous magnesium sulfate, and transfer it to a GC vial for analysis.

  • GC-MS Analysis: Analyze the samples by GC-MS. Monitor for the disappearance of the ethyltriphenyltin peak and the appearance of new peaks corresponding to degradation products (e.g., triphenyltin chloride, diphenyl(ethyl)tin chloride).

Protocol 2: Monitoring the Stability of Ethyltriphenyltin by ¹H NMR Spectroscopy

This protocol describes how to monitor the stability of ethyltriphenyltin in a deuterated solvent over time.

Materials:

  • Ethyltriphenyltin

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a solution of ethyltriphenyltin (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.7 mL) directly in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum of the sample. Note the chemical shifts and integration of the characteristic peaks for the ethyl and phenyl groups.

  • Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours for a week).

  • Data Analysis: Compare the spectra over time. Look for changes in the integration of the ethyltriphenyltin peaks and the appearance of new signals that would indicate decomposition. The relative integration of the ethyl and phenyl protons should remain constant if the molecule is stable.

Caption: General workflow for assessing ethyltriphenyltin stability.

References

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from [Link]

  • Soni, R., Sihag, M., Rani, N., & Aneja, D. K. (2022). Oxidative cleavage of 1-phenyl-1-cyclohexene using in situ formed iodonium ion. ResearchGate. Retrieved from [Link]

  • Pearson Education. (2024). Cleavage of Phenyl Ethers. Retrieved from [Link]

  • Al-Nahrain University. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 44-52. Retrieved from [Link]

  • STEMart. (n.d.). Analysis of Organotin compounds by Gas Chromatography (GC)-FPD. Retrieved from [Link]

  • Clark, J. (2023). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • Arnold, W. A. (2016). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology Letters, 3(4), 146-150. Retrieved from [Link]

  • Swedish Environmental Protection Agency. (n.d.). Triphenyltin. Retrieved from [Link]

  • ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. Retrieved from [Link]

  • Butts, C. P., & Reid, M. (2021). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry, 86(23), 16391-16399. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Oxidation Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, P. J. (1978). NMR Spectra and structures of organotin compounds. Royal Holloway, University of London. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Retrieved from [Link]

  • Maguire, R. J. (1991). Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from adjacent ponds. Environmental Toxicology and Chemistry, 10(10), 1297-1304. Retrieved from [Link]

  • British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. Retrieved from [Link]

  • Pregosin, P. S. (2007). NMR in Organometallic Chemistry. eMagRes. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Dube, P., & Chitando, P. (2013). HYDROGEN PEROXIDE AS AN OXIDANT FOR ORGANIC REACTIONS. ResearchGate. Retrieved from [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • IVAN Users Group. (2021, November 30). Reaction Monitoring by NMR [Video]. YouTube. Retrieved from [Link]

  • ChemSurvival. (2014, December 9). Sn1 reaction tert butyl chloride with hydroxide in acetone and water [Video]. YouTube. Retrieved from [Link]

  • Liu, Y., et al. (2024). Temporal and Within-Sporophyte Variations in Triphenyltin Chloride (TPTCL) and Its Degradation Products in Cultivated Undaria pinnatifida. Journal of Marine Science and Engineering, 12(3), 448. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Ayanda, O. S., Alafara, A. B., & Oladele, O. G. (2012). Toxicity and speciation analysis of organotin compounds. Chemical Speciation & Bioavailability, 24(4), 216-224. Retrieved from [Link]

  • Vedantu. (n.d.). Dissolving metallic tin in excess of NaOH produces. Retrieved from [Link]

  • Mills, G. A., et al. (2017). A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water. MethodsX, 4, 139-145. Retrieved from [Link]

  • Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Zeida, A., et al. (2014). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. Chemical Science, 5(2), 595-604. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, November 17). Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether [Video]. YouTube. Retrieved from [Link]

  • Ahrens, J., et al. (2021). Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy. Analyst, 146(21), 6527-6535. Retrieved from [Link]

  • Dirksen, A., & Hackeng, T. M. (2005). Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry. Journal of Chromatography A, 1071(1-2), 139-145. Retrieved from [Link]

  • Sero, R., et al. (2018). Electrospray mass spectra of tributyltin chloride 2 recorded with... ResearchGate. Retrieved from [Link]

  • Physics Wallah. (2024, September 5). Hydrogen peroxide acts both as an oxidising and as a reducing agent in alkaline solution towards... [Video]. YouTube. Retrieved from [Link]

  • Haddad, R., et al. (2020). INORGANIC TIN(IV) COMPLEXES AS PHOTO-STABILIZER FOR PVC. Bulletin of the Chemical Society of Ethiopia, 34(2), 335-344. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Ling, S., et al. (2020). Exploiting In-Situ NMR to Monitor the Formation of a Metal-Organic Framework. ChemRxiv. Retrieved from [Link]

  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds? Retrieved from [Link]

  • Inoue, H., et al. (2002). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 68(12), 5948-5953. Retrieved from [Link]

  • Wikipedia. (2024). Triphenyltin compounds. Retrieved from [Link]

  • Clark, J. (2023). The nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]

  • ChemTalk. (2021, January 23). Decomposition of Hydrogen Peroxide - Dramatic Chemical Reaction with Potassium Permanganate [Video]. YouTube. Retrieved from [Link]

  • Lin, H.-Y., et al. (2007). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 12(6), 1257-1270. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Hydroxide Ions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Deactivation of Ethyltriphenyltin Catalysts

Welcome to the technical support center for ethyltriphenyltin and other organotin catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyltriphenyltin and other organotin catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the challenges associated with catalyst deactivation. Here, we delve into the causality behind experimental outcomes to empower you with the expertise to diagnose and resolve issues encountered during your catalytic processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of deactivation for ethyltriphenyltin catalysts?

Ethyltriphenyltin, like other organotin catalysts, is susceptible to several deactivation mechanisms that can significantly impede your reaction's progress. Understanding these pathways is the first step toward effective troubleshooting. The primary modes of deactivation are:

  • Hydrolysis: Organotin catalysts are sensitive to water.[1][2] The presence of moisture can lead to the hydrolysis of the tin-oxygen bond, forming inactive tin hydroxides or oxides. This is a common issue in polyurethane synthesis where water can be a blowing agent or a contaminant in the polyol.[1][3]

  • Poisoning: Certain chemical species can act as poisons to the catalyst's active sites. In polyurethane applications, acidic compounds can neutralize the catalyst.[4] For silicone curing, sulfur, phosphorus, and nitrogen-containing compounds are known inhibitors.[5][6] These poisons can form strong bonds with the tin center, rendering it catalytically inactive.

  • Thermal Degradation: Excessive temperatures can lead to the decomposition of the organotin compound.[7][8] This can involve the cleavage of the tin-carbon bonds, resulting in a loss of the catalytically active species.[9] The thermal stability of the catalyst is a critical parameter to consider, especially in high-temperature applications.[8]

  • Fouling: The deposition of byproducts or polymerized materials on the catalyst surface can block the active sites.[4] This is particularly relevant in polymerization reactions where high molecular weight species can physically obstruct the catalyst.

Q2: My reaction has stalled. How can I determine if my ethyltriphenyltin catalyst has deactivated?

A stalled reaction is a common symptom of catalyst deactivation. To confirm this, you can employ a combination of observational and analytical techniques:

  • Reaction Monitoring: A sudden or gradual decrease in the reaction rate is a primary indicator.

  • Visual Inspection: In some cases, the formation of insoluble precipitates (e.g., tin oxides from hydrolysis) can be a visual clue.

  • Analytical Techniques: For a more definitive diagnosis, you can analyze a sample of the reaction mixture or the isolated catalyst. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be used to identify and quantify the active catalyst and any degradation products.[10][11] Infrared (IR) spectroscopy can also be useful to detect the formation of tin-oxygen-tin bonds, indicative of hydrolysis.

Q3: Can a deactivated ethyltriphenyltin catalyst be regenerated?

Regeneration of organotin catalysts is challenging and often not economically viable on a laboratory scale. The deactivation is frequently due to irreversible chemical changes.[4] However, in some industrial settings, regeneration strategies for heterogeneous catalysts are employed. These can include:

  • Washing: To remove soluble poisons or foulants.[12][13]

  • Calcination: High-temperature treatment in air to burn off organic deposits. This is generally not suitable for organometallic compounds as it would lead to their complete decomposition.

  • Acid Washing: To remove certain metal-based poisons.[14]

For most laboratory applications, preventing deactivation is a more practical approach than attempting regeneration.

Troubleshooting Guides

Scenario 1: Slow or Incomplete Curing in a Silicone System

Problem: You are using ethyltriphenyltin as a catalyst for a room temperature vulcanizing (RTV) silicone, and the curing is either sluggish or the silicone remains tacky even after an extended period.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Cure Inhibition The silicone or the substrate may be contaminated with substances that poison the platinum or tin catalyst. Common inhibitors include sulfur, phosphorus, nitrogen compounds, and certain metals like tin (from other curing systems).[5][6][15]1. Identify the Source: Test all components that come into contact with the silicone (mixing containers, substrates, release agents) for cure inhibition. A simple patch test on each surface can help isolate the culprit.[16] 2. Clean Surfaces: Thoroughly clean all surfaces to remove potential contaminants.[17] 3. Use a Barrier Coat: If the substrate cannot be cleaned, apply a compatible barrier coat or primer to prevent direct contact with the silicone.[17]
Incorrect Catalyst Concentration The amount of catalyst is critical for achieving the desired cure rate.Verify the catalyst loading and ensure it is within the recommended range for your specific silicone system.
Low Ambient Temperature or Humidity For condensation cure silicones, which some organotin-catalyzed systems are, moisture from the air is required for the curing reaction.[15]Increase the ambient temperature and/or humidity in the curing environment.

Visualizing Deactivation Pathways and Troubleshooting

To better understand the processes of catalyst deactivation and the logical flow of troubleshooting, the following diagrams are provided.

DeactivationPathways cluster_0 Ethyltriphenyltin Catalyst (Active) cluster_1 Deactivation Mechanisms cluster_2 Inactive Species Active_Catalyst EtPh3Sn-X Hydrolysis Hydrolysis (+ H2O) Active_Catalyst->Hydrolysis Poisoning Poisoning (+ Inhibitor) Active_Catalyst->Poisoning Thermal_Degradation Thermal Degradation (High Temp) Active_Catalyst->Thermal_Degradation Fouling Fouling (+ Byproducts) Active_Catalyst->Fouling Inactive_Hydroxide EtPh3Sn-OH / (EtPh3Sn)2O Hydrolysis->Inactive_Hydroxide Poisoned_Complex [EtPh3Sn-Inhibitor] Poisoning->Poisoned_Complex Degradation_Products SnOx, Ph-Ph, etc. Thermal_Degradation->Degradation_Products Fouled_Catalyst Blocked Active Sites Fouling->Fouled_Catalyst

Caption: Key deactivation pathways for ethyltriphenyltin catalysts.

TroubleshootingWorkflow Start Reaction Stalled or Slow Check_Conditions Verify Reaction Conditions (Temp, Conc., Purity) Start->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Investigate_Catalyst Investigate Catalyst Deactivation Conditions_OK->Investigate_Catalyst Yes Adjust_Conditions Adjust Conditions Conditions_OK->Adjust_Conditions No Analyze_Sample Analyze Reaction Sample (HPLC, IR, etc.) Investigate_Catalyst->Analyze_Sample Identify_Cause Identify Deactivation Mechanism (Hydrolysis, Poisoning, etc.) Analyze_Sample->Identify_Cause Implement_Solution Implement Corrective Actions (Dry Solvents, Purify Reagents, etc.) Identify_Cause->Implement_Solution End Reaction Optimized Implement_Solution->End Adjust_Conditions->Check_Conditions

Caption: A systematic workflow for troubleshooting catalyst deactivation.

Experimental Protocols

Protocol 1: Small-Scale Test for Cure Inhibition in Silicone

This protocol is designed to quickly identify if a substrate or contaminant is inhibiting the cure of your ethyltriphenyltin-catalyzed silicone.

Materials:

  • Your two-part silicone system (Part A and Part B) with ethyltriphenyltin catalyst.

  • The suspect substrate or material.

  • A clean, non-porous, and inert surface (e.g., a sheet of polyethylene) as a control.

  • Mixing cups and stir sticks.

Procedure:

  • Prepare a small, controlled batch of your silicone according to the manufacturer's instructions.

  • Apply a small amount of the mixed silicone to the control surface (polyethylene).

  • Apply another small amount of the same batch of silicone to the suspect substrate.

  • If testing a liquid contaminant, add a very small, known amount to a separate small batch of silicone and mix thoroughly before applying to the control surface.

  • Allow both samples to cure under the same conditions (temperature and humidity).

  • After the recommended cure time, check the state of both silicone samples. A tacky or uncured sample on the suspect substrate, while the control sample is fully cured, indicates cure inhibition.[16]

References

  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Reasons for Deactivation of Polyurethane Catalysts. Retrieved from [Link]

  • METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES. (n.d.). Retrieved from [Link]

  • BJB Enterprises. (2021, November 4). How To Avoid Cure Inhibition With Platinum Silicone [Video]. YouTube. [Link]

  • de Oliveira, A. R. M., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1646-1654.
  • de Oliveira, A. R. M., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. PubMed. [Link]

  • Hong Ye Jie Silicone. (2021, May 19). How To Avoid Cure Inhibition of Platinum Silicone Mold Making Rubber [Video]. YouTube. [Link]

  • Knowledge. (2022, June 10). How to choose the catalyst for polyurethane rationally. [Link]

  • SID. (n.d.). THERMAL DEGRADATION ANALYSIS OF ORGANOTIN(IV) ESTERS. Retrieved from [Link]

  • LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. [Link]

  • China Steel Corporation. (n.d.). Regeneration of the Deactivated SCR Catalysts. Retrieved from [Link]

  • MDPI. (2022, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

  • AeroMarine Products. (2017, January 13). Curing Issues- Trouble Shooting. [Link]

  • Hindawi. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Retrieved from [Link]

  • ResearchGate. (2016, January 19). Synthesis, Characterization and Crystal Structure of Triphenyltin(IV) N-alkyl-N-cyclohexyldithiocarbamate Compounds. [Link]

  • Google Patents. (n.d.). US7446167B2 - Catalyst deactivation agents and methods for use of same.
  • GA Lindberg. (n.d.). Why your silicone is not curing: Inhibition and poisoning of silicones. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration. Retrieved from [Link]

  • Google Patents. (n.d.). US4456696A - Catalyst for making polyurethanes.
  • ACS Publications. (n.d.). About the Toxicity of Polymerization Catalysts and Polymer Additives Based on Tin(II) Salts and Tin(IV) Compounds. Retrieved from [Link]

  • ResearchGate. (2014, August 6). Synthesis of Triphenyltin (IV) and Dibutyltin (IV) Complexes of 1-Aryl-2,5-dithiohydrazodicarbonamides and Their Characterization. [Link]

  • Scholars Junction - Mississippi State University. (2021, August 6). Thermal degradation kinetics of aromatic ether polymers. [Link]

  • ResearchGate. (2014, August 6). Thermal degradation kinetics of PET/SWCNTs nanocomposites prepared by the in situ polymerization. [Link]

  • PubMed. (n.d.). Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model. Retrieved from [Link]

  • ResearchGate. (n.d.). The regeneration or disposal of deactivated heterogeneous catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Tin-free catalysts for the production of aliphatic thermoplastic polyurethanes. Retrieved from [Link]

  • Knowledge. (2023, December 24). What kinds of material will cause curing issue when the silicone contact with it. [Link]

  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

  • Toxicity and speciation analysis of organotin compounds. (n.d.). Retrieved from [Link]

  • Aston Research Explorer. (n.d.). The regeneration of deactivated hydrotreating catalysts. Retrieved from [Link]

  • Gelest, Inc. (n.d.). introduction to organotin chemistry - and applications. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]

  • ChemRxiv. (n.d.). Identification of deactivation mechanisms by periodic transient kinetic method. Retrieved from [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

  • minstrong. (n.d.). What Methods Are Available to Reactivate Deactivated Catalysts?. Retrieved from [Link]

  • PMC. (n.d.). Toxicity and health effects of selected organotin compounds: a review. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Disposal of Ethyltriphenyltin Waste

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with ethyltriphenyltin. It is designed to offer practical, field-tested advice to ensure laborat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with ethyltriphenyltin. It is designed to offer practical, field-tested advice to ensure laboratory safety and proper environmental stewardship. The information herein is grounded in established safety protocols and regulatory guidelines, providing a self-validating system for the handling and disposal of ethyltriphenyltin waste.

Core Principles of Ethyltriphenyltin Waste Management

Ethyltriphenyltin, like other organotin compounds, is a potent chemical that requires meticulous handling to mitigate risks.[1][2][3] It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects.[3][4] The primary principle of managing ethyltriphenyltin waste is containment and proper disposal in accordance with local, state, and federal regulations.[5][6] All waste generated, including empty reagent bottles, contaminated personal protective equipment (PPE), and reaction byproducts, must be treated as hazardous waste.[7]

Troubleshooting Guide: Common Issues in Ethyltriphenyltin Handling

This section addresses specific problems that may arise during experiments involving ethyltriphenyltin, providing clear, actionable solutions.

Problem Immediate Action Follow-up & Prevention
Small Spill (<50 mL) in a Fume Hood 1. Alert personnel in the immediate area. 2. Ensure the fume hood sash is as low as possible. 3. Wearing appropriate PPE (see Section 4), absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[8] 4. Collect the contaminated absorbent material into a clearly labeled, sealed container for hazardous waste.[8][9][10]1. Decontaminate the spill area with a suitable solvent (e.g., toluene or hexanes), collecting the cleaning materials as hazardous waste.[11] 2. Review handling procedures to prevent future spills. Ensure all work is conducted over a secondary containment tray.
Large Spill (>50 mL) or Spill Outside of a Fume Hood 1. Evacuate the immediate area and alert your institution's safety officer or emergency response team. 2. If safe to do so, prevent the spill from spreading by using absorbent booms. 3. Do not attempt to clean up a large spill without appropriate respiratory protection and specialized training.[8]1. Await the arrival of trained emergency personnel. 2. Conduct a thorough incident review to identify the cause of the spill and implement corrective actions.
Skin or Eye Contact 1. Immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes.[5] 2. Remove any contaminated clothing, ensuring it is handled as hazardous waste.[5][11] 3. Seek immediate medical attention.[8][11]1. Review the Safety Data Sheet (SDS) for ethyltriphenyltin with the attending physician. 2. Re-evaluate the PPE being used to ensure it provides adequate protection.
Unexpected Reaction or Exotherm 1. If safe to do so, remove any heating source and provide cooling (e.g., ice bath). 2. Lower the fume hood sash completely and be prepared to evacuate if the reaction cannot be controlled.1. Thoroughly investigate the cause of the unexpected reaction. Consider potential contaminants or incorrect reagent amounts. 2. Always conduct a thorough literature search and risk assessment before performing a new reaction.
Contaminated Glassware 1. All glassware that has come into contact with ethyltriphenyltin must be decontaminated. 2. Rinse the glassware with a suitable solvent (e.g., toluene or hexanes) into a designated hazardous waste container.[11] 3. Some sources suggest a subsequent rinse with a 10% hydrogen peroxide solution or bleach to help oxidize residual organotin compounds.[12] 4. After decontamination, wash the glassware with soap and water.1. For routine analysis, it is recommended to acid wash glassware to remove any trace residues.[13] 2. Never mix decontaminated glassware with general laboratory glassware until it has been thoroughly cleaned.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store ethyltriphenyltin and its waste?

A: Ethyltriphenyltin should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Waste should be collected in clearly labeled, sealed, and chemically resistant containers.[9][10] The containers should be marked with the words "Organotin Wastes" in prominent lettering.[9]

Q2: What type of Personal Protective Equipment (PPE) is required when handling ethyltriphenyltin?

A: At a minimum, personnel should wear a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical safety goggles.[11][14][15] All work with ethyltriphenyltin should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11][16] For larger quantities or in situations with a higher risk of exposure, additional PPE such as a face shield and chemical-resistant apron may be necessary.[5][17][18]

Q3: How should I dispose of different types of ethyltriphenyltin waste (solid vs. liquid)?

A: All forms of ethyltriphenyltin waste must be disposed of as hazardous waste.[7] Do not mix organotin waste with other waste streams.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, sealed, and clearly labeled container.[10][16]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and filter paper, should be collected in a separate, clearly labeled, and sealed container.[12]

Q4: Can I neutralize ethyltriphenyltin waste in the lab before disposal?

A: While some literature suggests methods for the oxidative degradation of organotin compounds, these procedures should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards. It is generally recommended to dispose of the untreated waste through your institution's hazardous waste management program.

Q5: What should I do in case of a fire involving ethyltriphenyltin?

A: Do not use water to extinguish a fire involving organometallic compounds. Use foam, dry chemical, or carbon dioxide fire extinguishers.[11] Evacuate the area and contact emergency services.

Experimental Protocol: Quenching and Work-up of a Reaction Containing Ethyltriphenyltin

This protocol outlines a standard procedure for quenching a reaction containing ethyltriphenyltin and the subsequent work-up, with an emphasis on waste containment.

Objective: To safely quench a reaction mixture containing ethyltriphenyltin and separate the desired product while containing all organotin waste.

Materials:

  • Reaction mixture containing ethyltriphenyltin

  • Saturated aqueous solution of potassium fluoride (KF)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Appropriate glassware

  • Designated hazardous waste containers for liquid and solid organotin waste

Procedure:

  • Preparation: Ensure all necessary PPE is worn and the work is conducted in a chemical fume hood. Have separate, clearly labeled waste containers for liquid and solid organotin waste readily accessible.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of potassium fluoride (KF) to the reaction mixture with vigorous stirring. The KF will react with the tin byproducts to form insoluble and more easily filterable organotin fluorides.

  • Extraction:

    • Allow the mixture to warm to room temperature and continue stirring for at least one hour.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent.

    • Collect the organic layers and wash with brine.

    • Waste Management: The aqueous layer containing the precipitated tin salts should be transferred to the designated liquid organotin waste container.

  • Drying and Filtration:

    • Dry the combined organic layers with anhydrous magnesium sulfate or sodium sulfate.

    • Filter the mixture to remove the drying agent.

    • Waste Management: The used drying agent and filter paper should be disposed of in the solid organotin waste container.[12]

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Waste Management: Ensure the solvent trap of the rotary evaporator is emptied into the liquid organotin waste container.

  • Glassware Decontamination:

    • All glassware used in the procedure should be rinsed with a small amount of an organic solvent, and the rinsate should be added to the liquid organotin waste container.[11]

    • Further decontaminate the glassware as described in the Troubleshooting Guide.

Visualizations

Ethyltriphenyltin Waste Management Workflow

Workflow for Managing Ethyltriphenyltin Waste cluster_experiment Experimental Phase cluster_decontamination Decontamination Phase cluster_disposal Disposal Phase start Experiment with Ethyltriphenyltin liquid_waste Collect Liquid Waste (solvents, reaction mixtures) start->liquid_waste Generates solid_waste Collect Solid Waste (gloves, filter paper, etc.) start->solid_waste Generates decontaminate Decontaminate Glassware (Solvent Rinse & Oxidative Treatment) start->decontaminate Requires segregate Segregate Waste Streams liquid_waste->segregate solid_waste->segregate cleaned_glassware Cleaned Glassware for Reuse decontaminate->cleaned_glassware dispose Dispose as Hazardous Waste (Follow Institutional Guidelines) segregate->dispose

Caption: Workflow for managing ethyltriphenyltin waste in the lab.

References

  • Benchchem. (n.d.). Managing the toxicity of organotin reagents in 3-Bromoselenophene chemistry.
  • Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS.
  • ECHEMI. (n.d.). Dealing with Organotin reactions.
  • Del Valle Lab. (n.d.). Standard Operating Procedures.
  • CymitQuimica. (n.d.). CAS 5424-25-9: ETHYLTRIPHENYLTIN.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
  • Occupational Safety and Health Administration. (n.d.). Tributyltin Fluoride.
  • NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Gelest, Inc. (2017, May 1). ETHYLTRIMETHYLTIN Safety Data Sheet.
  • Government of Canada. (n.d.). Code of practice: management of tetrabutyltin.
  • U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
  • REWE Group. (n.d.). Organotin Compounds.
  • ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
  • National Center for Biotechnology Information. (n.d.). Ethyltriphenylstannane. PubChem.
  • Occupational Safety and Health Administration. (n.d.). TIN, ORGANIC COMPOUNDS (as Sn).
  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance.
  • Occupational Safety and Health Administration. (n.d.). Tetraethyltin.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • Occupational Safety and Health Administration. (n.d.). Occupational Chemical Database.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • TCI Chemicals. (2024, December 5). SAFETY DATA SHEET.

Sources

Optimization

Technical Support Center: Ethyltriphenyltin Reagent Compatibility Guide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for ethyltriphenyltin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for ethyltriphenyltin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and effective use of this organotin reagent. Our goal is to move beyond simple protocols and explain the chemical causality behind reagent choices, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary classes of chemical reagents that are incompatible with ethyltriphenyltin?

Ethyltriphenyltin, like many tetraorganotin compounds, is relatively stable compared to its halide or hydride counterparts. However, its reactivity profile necessitates careful consideration of reaction partners to avoid degradation and hazardous situations. The primary classes of incompatible reagents are strong oxidizing agents , strong acids , and certain electrophiles , particularly halogens.[1][2] The carbon-tin bond, while relatively non-polar, is susceptible to cleavage by these types of reagents.[2]

Q2: I'm planning a reaction with a strong oxidizing agent. Why is this a problem with ethyltriphenyltin?

Causality: Strong oxidizing agents can lead to the cleavage of the carbon-tin bonds and/or oxidation of the tin(IV) center. The reactions of organotin compounds, particularly those with tin-tin bonds (which can be present as impurities or formed in situ), can involve scission with oxidizing agents like peroxides.[2] This process is often exothermic and can lead to a rapid, uncontrolled decomposition of the organotin reagent, generating a mixture of tin oxides and organic byproducts. This not only destroys your reagent but can also pose a safety risk and contaminate your desired product.

Troubleshooting:

  • Symptom: Upon addition of an oxidizing agent (e.g., nitric acid, permanganates, peroxides), you observe a rapid temperature increase, gas evolution, or the formation of a white precipitate (likely tin oxides).

  • Solution: Avoid using strong oxidizing agents directly with ethyltriphenyltin. If an oxidation step is required in your synthetic sequence, it should be performed on the product after the organotin-mediated step and subsequent purification to remove all tin residues.

Q3: What is the mechanism of degradation when ethyltriphenyltin is exposed to strong acids?

Causality: The carbon-tin bond in ethyltriphenyltin is susceptible to cleavage by strong mineral acids (e.g., HCl, H₂SO₄).[2] This reaction, known as protodestannylation, involves the protonation and subsequent displacement of one of the organic groups. The aryl (phenyl) groups are generally cleaved more readily than the alkyl (ethyl) groups.[2]

The general mechanism can be depicted as: Ph₃Sn(Et) + HX → Ph₂Sn(Et)X + PhH

This reaction consumes your reagent and forms undesired organotin halide byproducts (e.g., triphenyltin chloride if HCl is used), which can complicate the reaction workup and product purification.[3][4]

Troubleshooting:

  • Symptom: Your reaction yield is low, and NMR or LC-MS analysis shows the presence of benzene and various organotin halide species.

  • Solution: Buffer your reaction medium if acidic conditions are unavoidable. Use non-protic solvents.[5] If an acid catalyst is required, consider using a milder Lewis acid that is less likely to cause C-Sn bond cleavage.

Table 1: Summary of Incompatible Reagent Classes with Ethyltriphenyltin

Incompatible Reagent ClassExample(s)Potential Reaction / HazardPrevention & Mitigation Strategy
Strong Oxidizing Agents Peroxides, KMnO₄, HNO₃Rapid, exothermic decomposition; cleavage of C-Sn bonds; formation of tin oxides.[2]Perform oxidation steps on purified products, not in the presence of the organotin reagent.
Strong/Mineral Acids HCl, H₂SO₄, HBrProtodestannylation (cleavage of C-Sn bonds) to form organotin halides and arenes/alkanes.[2]Use aprotic solvents; buffer the reaction mixture; consider alternative Lewis acid catalysts.
Halogens / Electrophiles Br₂, I₂, Cl₂Electrophilic cleavage of C-Sn bonds, leading to the formation of organotin halides and haloorganics.[2]Protect the reaction from adventitious electrophiles. If a halogen is a necessary reactant, consider a different synthetic route.
Water / Moisture H₂O (especially with catalysts or impurities)While generally stable, prolonged exposure or the presence of impurities can lead to slow hydrolysis, forming stannoxanes.[1][3]Use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: How do electrophiles, such as elemental halogens, react with ethyltriphenyltin?

The reaction with electrophiles is a key reactivity pathway for tetraorganotin compounds. Halogens like bromine (Br₂) or iodine (I₂) can readily cleave the carbon-tin bonds.[2] This process is a classic example of electrophilic substitution on a metal. The reaction proceeds stepwise, with the phenyl groups being more susceptible to cleavage than the ethyl group.

Reaction Visualization: The diagram below illustrates the initial cleavage of a phenyl group from ethyltriphenyltin by a halogen molecule (X₂), a common and potent electrophile.

G EtPh3Sn Ethyltriphenyltin (Ph₃SnEt) Ph2EtSnX Diphenylethyltin Halide (Ph₂Sn(Et)X) EtPh3Sn->Ph2EtSnX C-Sn Bond Cleavage X2 Halogen (X₂) X2->Ph2EtSnX PhX Halobenzene (PhX) X2->PhX

Caption: Electrophilic cleavage of a C-Sn bond.

Troubleshooting & Experimental Protocols
Q5: My reaction failed or gave a low yield. How can I determine if a reagent incompatibility was the cause?

When a reaction involving ethyltriphenyltin fails, a systematic troubleshooting approach is crucial. Use the following decision tree to diagnose potential incompatibility issues.

G start Reaction Failure (Low Yield / No Product) check_reagents 1. Review all reagents. Were any strong acids, oxidizers, or electrophiles used? start->check_reagents yes_incompatible Incompatibility is likely. Re-design synthesis to avoid incompatible reagent. check_reagents->yes_incompatible Yes no_incompatible 2. Check reaction conditions. Was the reaction exposed to air/moisture? check_reagents->no_incompatible No yes_moisture Potential hydrolysis. Repeat with anhydrous solvents under inert atmosphere. no_incompatible->yes_moisture Yes no_moisture 3. Analyze byproducts. Are tin halides or oxides present (via NMR, MS, TLC)? no_incompatible->no_moisture No yes_byproducts Suggests slow degradation. Check purity of starting materials and solvent. no_moisture->yes_byproducts Yes no_byproducts Incompatibility is less likely. Investigate other parameters (temp, catalyst, stoichiometry). no_moisture->no_byproducts No

Sources

Troubleshooting

Technical Support Center: Mitigating Ethyltriphenyltin Toxicity in the Laboratory

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethyltriphenyltin. Its purpose is to ensure a comprehensive understanding of the associated haza...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethyltriphenyltin. Its purpose is to ensure a comprehensive understanding of the associated hazards and to provide actionable protocols for mitigating exposure and managing contamination events. The information herein is synthesized from authoritative safety data sheets, toxicological databases, and established laboratory safety practices to promote a self-validating system of laboratory safety.

Understanding the Hazard: The Scientific Basis for Caution

Ethyltriphenyltin, like many organotin compounds, presents a significant toxicological risk in the laboratory.[1][2] Its toxicity is not limited to a single route of exposure; it is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[3] The lipophilic nature of organotins facilitates their absorption through the skin and distribution within the body, leading to systemic effects.

The primary mechanism of toxicity for triphenyltin (TPT) compounds involves the inhibition of mitochondrial ATP synthase, disrupting cellular energy production.[4] This disruption can have profound effects on metabolically active tissues, particularly the central nervous system.[4][5][6] Exposure to organotins can lead to a range of symptoms, from skin and eye irritation to severe neurological effects.[6][7] Acute symptoms of organotin poisoning can include headache, dizziness, nausea, and in severe cases, convulsions and coma.[8][9] Chronic exposure can cause damage to organs.[7] Therefore, adherence to stringent safety protocols is not merely procedural but is grounded in the fundamental biochemistry of this compound class.

Key Hazard Information for Ethyltriphenyltin
Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[3]☠️
Skin Corrosion/Irritation Causes skin irritation.[7]
Serious Eye Damage/Irritation Causes serious eye irritation.[7]
Reproductive Toxicity May damage fertility or the unborn child.[7]👤
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[7]👤
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effects.[3][7][10]🐠

Proactive Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of mitigating ethyltriphenyltin toxicity lies in preventing exposure. This is achieved through a multi-layered approach prioritizing engineering controls, supplemented by rigorous adherence to PPE protocols.

Mandatory Engineering Controls

All work involving ethyltriphenyltin, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[11][12] This primary engineering control is non-negotiable and serves to capture volatile compounds and aerosols at the source, preventing inhalation exposure. The fume hood should have a demonstrated and documented face velocity appropriate for handling toxic chemicals. Safety showers and eyewash stations must be located in immediate proximity to the work area.[12][13]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the last line of defense and must be used consistently and correctly. The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.

  • Hand Protection : Wear double-layered, chemical-resistant gloves. A common and effective combination is a nitrile inner glove with a neoprene or butyl rubber outer glove. This provides protection against both incidental contact and potential permeation during more extensive handling. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[12] In addition, a full-face shield should be worn over the goggles, especially when there is a risk of splashes or spills.

  • Body Protection : A lab coat is standard, but for procedures with a higher risk of splashes or spills, a chemically resistant apron or a disposable Tyvek® suit is required.[14] All protective clothing should be removed before leaving the laboratory.

  • Respiratory Protection : If there is a risk of generating aerosols or vapors that cannot be contained within a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12] The specific type of respirator should be determined by an industrial hygienist based on the potential exposure concentration.

// Nodes Start [label="Enter Lab", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gloves [label="Don Double Gloves\n(Nitrile Inner, Neoprene Outer)", fillcolor="#FFFFFF", fontcolor="#202124"]; Coat [label="Don Lab Coat /\nChem-Resistant Suit", fillcolor="#FFFFFF", fontcolor="#202124"]; Goggles [label="Don Safety Goggles", fillcolor="#FFFFFF", fontcolor="#202124"]; FaceShield [label="Don Face Shield", fillcolor="#FFFFFF", fontcolor="#202124"]; Work [label="Perform Experiment\nin Fume Hood", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DoffOuterGloves [label="Remove Outer Gloves", fillcolor="#FFFFFF", fontcolor="#202124"]; DoffFaceShield [label="Remove Face Shield", fillcolor="#FFFFFF", fontcolor="#202124"]; DoffCoat [label="Remove Lab Coat /\nSuit", fillcolor="#FFFFFF", fontcolor="#202124"]; DoffGoggles [label="Remove Goggles", fillcolor="#FFFFFF", fontcolor="#202124"]; DoffInnerGloves [label="Remove Inner Gloves", fillcolor="#FFFFFF", fontcolor="#202124"]; WashHands [label="Wash Hands Thoroughly", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Exit [label="Exit Lab", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges - Donning Sequence Start -> Coat [label="Step 1"]; Coat -> Goggles [label="Step 2"]; Goggles -> FaceShield [label="Step 3"]; FaceShield -> Gloves [label="Step 4"]; Gloves -> Work;

// Edges - Doffing Sequence Work -> DoffOuterGloves [label="Step 1"]; DoffOuterGloves -> DoffFaceShield [label="Step 2"]; DoffFaceShield -> DoffCoat [label="Step 3"]; DoffCoat -> DoffGoggles [label="Step 4"]; DoffGoggles -> DoffInnerGloves [label="Step 5"]; DoffInnerGloves -> WashHands; WashHands -> Exit; } enddot Caption: PPE Donning and Doffing Sequence for Ethyltriphenyltin Handling.

Troubleshooting and Emergency Protocols

Even with meticulous planning, accidents can occur. A rapid and correct response is critical to minimizing harm.

Frequently Asked Questions (FAQs)
  • Q: What are the initial symptoms of exposure I should watch for?

    • A: Be alert for headache, dizziness, nausea, skin irritation, or eye redness.[8][15] The onset of symptoms may be delayed.[16] Any suspected exposure, regardless of symptom presentation, should be treated as a medical event.

  • Q: I think I may have contaminated my gloves. What is the procedure?

    • A: Immediately stop your work, remove the outer glove without touching your skin with the contaminated surface, and dispose of it in the designated hazardous waste container. Then, remove the inner glove, dispose of it, and wash your hands thoroughly before donning fresh gloves.

  • Q: Can I neutralize ethyltriphenyltin after an experiment?

    • A: Chemical neutralization of organotin waste in the lab is not recommended due to the potential for hazardous byproducts. All ethyltriphenyltin waste, including contaminated consumables, must be disposed of through your institution's hazardous waste management program.[7]

Spill Management Guide

A spill of ethyltriphenyltin should be treated as a serious incident. The response protocol is dictated by the size and location of the spill.

// Nodes Spill [label="Spill Occurs", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess Spill Size & Location", fillcolor="#FBBC05", fontcolor="#202124"]; SmallSpill [label="<100 mL & Contained\nin Fume Hood?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; LargeSpill [label=">100 mL or\nOutside Fume Hood", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SelfClean [label="Trained Personnel Cleanup:\n1. Alert others in the immediate area.\n2. Ensure proper PPE is worn.\n3. Cover with absorbent material.\n4. Collect waste in a sealed container.\n5. Decontaminate the area.", align=left, fillcolor="#FFFFFF", fontcolor="#202124"]; Evacuate [label="Immediate Action:\n1. Alert everyone in the lab.\n2. Evacuate the area.\n3. Close the doors.\n4. Call Emergency Services (EH&S).\n5. Prevent re-entry.", align=left, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Report Incident to Supervisor & EH&S", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Spill -> Assess; Assess -> SmallSpill; SmallSpill -> SelfClean [label="Yes"]; SmallSpill -> LargeSpill [label="No"]; LargeSpill -> Evacuate [label="Yes"]; SelfClean -> Report; Evacuate -> Report; } enddot Caption: Decision Tree for Ethyltriphenyltin Spill Response.

Detailed Spill Cleanup Protocol (for small, contained spills):

  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Don PPE: Ensure you are wearing the full PPE as described in section 2.2.

  • Containment: If it is a liquid, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[17] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place all materials into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Documentation: Report the spill to your laboratory supervisor and Environmental Health & Safety (EH&S) department, as per institutional policy.

First Aid and Exposure Response

Immediate and appropriate first aid is critical. All exposures must be followed by a medical evaluation.

  • Skin Exposure:

    • Immediately remove all contaminated clothing.[18]

    • Wash the affected skin area with copious amounts of soap and water for at least 15-20 minutes.[13][19]

    • Do not scrub the skin, as this can increase absorption.[19]

    • Seek immediate medical attention.[20]

  • Eye Exposure:

    • Immediately flush the eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open.[13][21]

    • Remove contact lenses if present and easy to do so.[20]

    • Ensure the contaminated water does not run into the unaffected eye.[21]

    • Seek immediate medical attention.[20]

  • Inhalation:

    • Move the affected person to fresh air at once.[18][19]

    • If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[18]

    • Seek immediate medical attention.[20]

  • Ingestion:

    • Do NOT induce vomiting.[16]

    • Rinse the mouth thoroughly with water.[16]

    • If the person is conscious, have them drink 200-300ml of water.[16]

    • Seek immediate medical attention. Call a poison control center or doctor immediately.[7][20]

Waste Disposal

All ethyltriphenyltin waste is considered hazardous. This includes neat compound, reaction mixtures, contaminated solvents, and all disposable materials that have come into contact with it (e.g., gloves, absorbent pads, pipette tips).

  • Segregation: Collect all ethyltriphenyltin waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Ethyltriphenyltin," and the associated hazards (e.g., "Toxic").

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal.[7]

References

  • Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. CDC Stacks. Retrieved from [Link]

  • MyCPR NOW. First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]

  • Reuhl, K. R., & Reiter, L. W. (1982). Behavioral toxicity of trialkyltin compounds: a review. Neurobehavioral Toxicology and Teratology, 4(2), 271-280. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). ToxFAQs™ for Tin and Tin Compounds. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Gelest, Inc. (2017, May 1). ETHYLTRIMETHYLTIN Safety Data Sheet. Retrieved from [Link]

  • Li, G., Niu, Q., & Li, S. (2011). Diagnosis and treatment of organotin poisoned patients. Journal of Occupational Health, 53(1), 1-6. Retrieved from [Link]

  • Colosio, C., Tomasini, M., Cairoli, S., Foa, V., & Minoia, C. (1991). Acute triphenyltin intoxication: a case report. Journal of Neurology, Neurosurgery & Psychiatry, 54(2), 186-187. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyltriphenylstannane. PubChem. Retrieved from [Link]

  • Yamada, H. (2012). Molecular mechanisms of environmental organotin toxicity in mammals. Biological & Pharmaceutical Bulletin, 35(11), 1861-1866. Retrieved from [Link]

  • Defense Technical Information Center. (2018). Chemical Contaminant and Decontaminant Test Methodology Source Document. Second Edition. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

  • Croner-i. 36: Organotin pesticides. Retrieved from [Link]

  • Krigman, M. R., & Silverman, A. P. (1984). General toxicology of tin and its organic compounds. Neurotoxicology, 5(2), 129-139. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Wikipedia. Tin poisoning. Retrieved from [Link]

  • Hesperian Health Guides. First aid for chemicals. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Relevance to Public Health. In Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • AFIRM Group. Organotin Compounds. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion in ethyltriphenyltin reactions

Welcome to the technical support guide for troubleshooting low conversion in ethyltriphenyltin reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting low conversion in ethyltriphenyltin reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this important organotin compound. Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing ethyltriphenyltin?

The most prevalent and industrially relevant method for preparing ethyltriphenyltin is the reaction of triphenyltin chloride with a pre-formed Grignard reagent, specifically ethylmagnesium bromide (EtMgBr).[1][2] This organometallic reaction leverages the nucleophilic character of the ethyl group in the Grignard reagent to displace the chloride on the tin center, forming a stable carbon-tin bond.[3][4]

The overall reaction is as follows: Ph3SnCl + CH3CH2MgBr → Ph3SnCH2CH3 + MgClBr

Alternative methods, such as Wurtz-type couplings, exist but are generally less controlled and may lead to a wider array of byproducts.[2][5]

Q2: Why must the reaction be conducted under strictly anhydrous and inert conditions?

Grignard reagents are extremely potent nucleophiles and strong bases.[6][7] Their reactivity makes them highly sensitive to protic sources, especially water. Any moisture present in the glassware, solvents, or starting materials will rapidly quench the ethylmagnesium bromide, converting it to ethane gas and rendering it useless for the desired reaction.[8][9] Similarly, oxygen can oxidize the Grignard reagent, leading to the formation of magnesium organoperoxides and reducing the yield of the desired product.[10] Therefore, maintaining an inert atmosphere (e.g., dry nitrogen or argon) and using anhydrous solvents are critical for success.[11]

Q3: What are the primary safety concerns when working with ethyltriphenyltin and its precursors?

Safety is paramount.

  • Grignard Reagents : Ethylmagnesium bromide and the ether solvents (diethyl ether, THF) used for its preparation are highly flammable.[6][11] The reaction to form the Grignard reagent is also exothermic and must be controlled.[11]

  • Organotin Compounds : Triphenyltin chloride and the product, ethyltriphenyltin, are toxic.[12][13][14] They can be harmful if inhaled, swallowed, or absorbed through the skin, and are also very toxic to aquatic life.[12] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Low Conversion: A Symptom-Based Guide

Low yield in your ethyltriphenyltin synthesis can almost always be traced back to one of three areas: the integrity of the Grignard reagent, the quality of the starting materials and reagents, or the reaction conditions themselves.

Problem Area 1: Low or No Product Formation

This often points to a fundamental failure in the reaction, most commonly with the Grignard reagent.

Q: My reaction didn't work at all, or the yield is less than 10%. What is the most likely cause?

A: The primary suspect is the failure to form, or the premature decomposition of, your ethylmagnesium bromide Grignard reagent. This reagent is the engine of the reaction, and its absence will halt the entire process.

Troubleshooting Workflow for Grignard Reagent Failure

cluster_grignard Grignard Reagent Troubleshooting start Symptom: Low/No Product check_grignard Was Grignard Formation Successful? start->check_grignard initiation Did the reaction initiate? (Cloudiness, bubbling, gentle reflux) check_grignard->initiation No reagents Check Reagent Quality & Handling initiation->reagents No Initiation success Proceed to Check Other Reaction Parameters initiation->success Initiation Observed, but yield still low reagents->initiation solution_reagents Solution: - Use fresh, shiny Mg turnings. - Activate Mg with I2 or DIBE. - Use anhydrous solvents/reagents. reagents->solution_reagents Potential Issues Found glassware Check Glassware & Setup glassware->initiation solution_glassware Solution: - Oven/flame-dry all glassware. - Maintain positive inert gas pressure. glassware->solution_glassware Potential Issues Found

Caption: Troubleshooting logic for Grignard reagent failure.

  • Magnesium Quality : The magnesium metal used must be fresh and reactive. A dull, gray coating of magnesium oxide on the surface can prevent the reaction from starting.[10]

  • Activation : If the reaction does not begin spontaneously, the magnesium may require activation. Common activating agents include a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical agitation like crushing the turnings with a dry glass rod.[7][10]

  • Anhydrous Conditions : As detailed in the FAQ, any water will destroy the Grignard reagent. Ensure all glassware is rigorously oven- or flame-dried immediately before use and that all solvents and reagents are certified anhydrous.[7][11]

Q: I confirmed my Grignard reagent formed. Why is my yield still poor?

A: If the Grignard reagent is viable, consider the quality of your triphenyltin chloride and the reaction stoichiometry.

  • Purity of Triphenyltin Chloride : Triphenyltin chloride is susceptible to hydrolysis, forming triphenyltin hydroxide which is unreactive in this synthesis.[13][15] Ensure your starting material is pure and has been stored under dry conditions.

  • Stoichiometry : The concentration of a self-prepared Grignard reagent is never exactly theoretical. It is crucial to titrate a small aliquot of the Grignard solution before the main reaction to determine its actual molarity. This ensures you are adding the correct stoichiometric amount (typically 1.0 to 1.2 equivalents) relative to the triphenyltin chloride.

ReagentKey Quality ParameterRecommended Handling
Magnesium Turnings Bright, shiny surfacePurchase fresh. If oxidized, activate with iodine or 1,2-dibromoethane.[10] Store under inert gas.
Ethyl Bromide Anhydrous (<50 ppm H₂O)Purchase anhydrous grade. Can be distilled from CaH₂ if necessary. Store over molecular sieves.
Triphenyltin Chloride Dry, free-flowing solidPurchase high-purity grade. Store in a desiccator away from moisture. Handle quickly when weighing.[13][16]
Solvent (Ether/THF) Anhydrous (<50 ppm H₂O)Purchase anhydrous grade or purify using a solvent purification system. Store under inert gas.[1][6]

Table 1: Summary of Reagent Quality Control and Handling.

Problem Area 2: Significant Side Product Formation

The presence of unexpected peaks in your NMR or GC-MS indicates that competing reactions are consuming your starting materials.

Q: I see a significant amount of hexaphenyldistannane in my product mixture. What causes this?

A: The formation of hexaphenyldistannane (Ph₃Sn-SnPh₃) is a common side product resulting from a Wurtz-type coupling reaction. This can be promoted by residual metallic magnesium or sodium if a Wurtz-Fittig synthesis was attempted.[2][5] To minimize this, ensure the Grignard formation is complete and consider filtering the Grignard solution away from any unreacted magnesium before adding it to the triphenyltin chloride.

Q: My main byproduct is benzene. Where is it coming from?

A: Benzene is not an expected byproduct from the core reagents. Its presence strongly suggests that your triphenyltin chloride precursor may be contaminated with phenylmagnesium bromide (a Grignard reagent formed from bromobenzene impurity) or that there is a source of protons reacting with a phenyltin species under certain conditions. More commonly, if you see biphenyl, it is a classic byproduct from the homocoupling of a phenyl-based Grignard reagent, suggesting contamination in your starting materials.[7]

Diagram of Key Competing Reactions

cluster_side Potential Side Reactions Ph3SnCl Ph3SnCl Product Ethyltriphenyltin (Desired Product) Ph3SnCl->Product EtMgBr EtMgBr EtMgBr->Product Ethane Ethane Gas EtMgBr->Ethane Hydrolysis Butane n-Butane EtMgBr->Butane Wurtz Coupling H2O Trace H₂O H2O->Ethane EtBr Excess EtBr EtBr->Butane

Caption: Desired reaction pathway versus common side reactions.

Experimental Protocols

Protocol 1: Preparation and Titration of Ethylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous diethyl ether or THF

  • Ethyl bromide

  • Salicylaldehyde phenylhydrazone indicator

  • Secondary butanol (sec-BuOH) in xylene, standardized solution (approx. 1 M)

Procedure:

  • Setup: Assemble a three-necked flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum or oven-dry at 120°C overnight and assemble while hot under a stream of inert gas.[11]

  • Initiation: Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask. Add a small portion of anhydrous ether.

  • Grignard Formation: Add a solution of ethyl bromide (1.0 eq) in anhydrous ether dropwise from the addition funnel. The disappearance of the iodine color and the onset of bubbling or gentle reflux indicates initiation.[7] If the reaction does not start, gently warm the flask with a water bath. Once initiated, continue the addition at a rate that maintains a steady reflux.[9]

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure full conversion.

  • Titration: In a separate dry flask under inert gas, dissolve a small amount of salicylaldehyde phenylhydrazone indicator in anhydrous THF. Add a precisely measured volume (e.g., 1.0 mL) of your prepared Grignard solution. Titrate with the standardized sec-BuOH solution until the color changes from reddish-orange to colorless/pale yellow. Calculate the molarity.

Protocol 2: Synthesis and Workup of Ethyltriphenyltin
  • Reaction: Cool the titrated ethylmagnesium bromide solution to 0°C in an ice bath.

  • Addition: Slowly add a solution of triphenyltin chloride (1.0 eq relative to the titrated Grignard) in anhydrous THF via a dropping funnel over 30-60 minutes. Maintain the temperature below 10°C.[11]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the magnesium salts.[17]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization. For stubborn organotin byproducts, washing the organic layer with an aqueous potassium fluoride (KF) solution can help precipitate them as insoluble tin fluorides.[18][19]

References

  • BYJU'S. (n.d.). Wurtz Reaction. Retrieved from byjus.com. [Link]

  • Grokipedia. (n.d.). Ethylmagnesium bromide. Retrieved from grokipedia.com. [Link]

  • Google Patents. (2020). CN111072451B - Hydrolysis process of Grignard reaction metal organic product.
  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from en.wikipedia.org. [Link]

  • Google Patents. (2014).
  • Leah4sci. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. Retrieved from YouTube. [Link]

  • University of Babylon. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. Retrieved from ijpbms.com. [Link]

  • ChemBK. (2024). Tin, ethyltriphenyl-. Retrieved from chembk.com. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • ACS Division of the History of Chemistry. (n.d.). A Snippet of Grignard Reagent's History. [Link]

  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. [Link]

  • Lupine Publishers. (2018). A Review of Organotin Compounds: Chemistry and Applications. [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from en.wikipedia.org. [Link]

  • PubChem - NIH. (n.d.). Ethyltriphenylstannane. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2025). Investigations on organo-tin compounds. I. The preparation of butyltin compounds by a Wurtz reaction. [Link]

  • Google Patents. (2022). WO2022046736A1 - Methods to produce organotin compositions with convenient ligand providing reactants.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. [Link]

  • YouTube. (2021). Hydrolysis of Grignard Reagents|| Method of preparation of Alkanes. [Link]

  • Google Patents. (2013). WO2013167585A2 - Recycling of organotin compounds.
  • Chemguide. (n.d.). An introduction to Grignard reagents. [Link]

  • Lupine Publishers. (2018). A Review of Organotin Compounds: Chemistry and Applications. [Link]

  • Reddit. (n.d.). Troubleshooting my grignard reactions. [Link]

  • ResearchGate. (2013). How do you get rid of organotin waste?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. [Link]

  • PubChem - NIH. (n.d.). Triphenyltin Chloride. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Organic Syntheses. (1967). 1-p-TOLYLCYCLOPROPANOL. [Link]

  • Google Patents. (1955). US2718522A - Recovery of organotin compounds.
  • LookChem. (n.d.). Cas 639-58-7,Chlorotriphenyltin. [Link]

  • Chegg.com. (2021). Solved During the Grignard reaction, I obtained a low percent yield...[Link]

  • SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Wurtz Reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Ethyltriphenyltin vs. Tributyltin in Stille Coupling

For Researchers, Scientists, and Drug Development Professionals The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, stands as a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] The choice of the organotin reagent is a critical parameter that significantly influences reaction efficiency, product yield, and the ease of purification. This guide provides an in-depth, objective comparison of two common organotin reagents, ethyltriphenyltin and tributyltin, supported by mechanistic insights and practical considerations to aid in the selection of the optimal reagent for your synthetic needs.

At a Glance: Key Differences

FeatureEthyltriphenyltinTributyltin
Non-Transferable Ligands One ethyl, three phenylThree butyl
Potential for Byproducts Higher risk of phenyl group transferLower risk of butyl group transfer
Byproduct Removal Potentially more challengingGenerally more established methods
Toxicity HighHigh
Reactivity of "Dummy" Ligands Phenyl groups can compete for transferButyl groups are less reactive

Delving Deeper: A Mechanistic and Practical Comparison

The efficacy of an organotin reagent in the Stille coupling is largely dictated by the relative transferability of the organic groups attached to the tin atom. The generally accepted order of group transfer aptitude is: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[2] The "non-transferable" or "dummy" ligands should ideally be from the right end of this spectrum to ensure the selective transfer of the desired organic moiety.

Ethyltriphenyltin: A Balancing Act of Reactivity

Ethyltriphenyltin presents a scenario where the non-transferable ligands are of two types: one ethyl group (alkyl) and three phenyl groups (aryl). Based on the reactivity trend, the ethyl group is significantly less likely to transfer than the desired transferable group (which is typically aryl or vinyl). However, the phenyl groups are higher up in the reactivity series and can compete with the desired group for transfer to the palladium center, leading to the formation of undesired biphenyl or other phenylated byproducts. This can complicate the reaction mixture and reduce the yield of the target molecule.

Tributyltin: The Reliable Workhorse

Tributyltin reagents are widely used in Stille couplings due to the low migratory aptitude of the butyl groups.[3] As alkyl groups, they are among the least likely to transfer, making tributyltin a more reliable choice for ensuring the selective transfer of the desired aryl or vinyl group. This generally leads to cleaner reactions and higher yields of the intended product.

Toxicity Profile: A Critical Consideration

Both ethyltriphenyltin and tributyltin compounds are known to be toxic and pose environmental hazards.[4][5]

  • Ethyltriphenyltin: Classified as toxic if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects.

  • Tributyltin (TBT): A well-documented environmental pollutant, TBT is highly toxic to aquatic organisms and can act as an endocrine disruptor.[5][6] It is persistent in sediment and can bioaccumulate.[5]

Due to their toxicity, handling of both reagents requires stringent safety precautions, including the use of personal protective equipment and proper waste disposal protocols. The choice between them from a safety perspective is not straightforward, as both are hazardous. The decision should be based on a comprehensive risk assessment that considers the specific experimental conditions and available safety infrastructure.

The Challenge of Byproduct Removal

A significant drawback of the Stille coupling is the removal of the tin byproducts from the reaction mixture. These byproducts are often non-polar and can be difficult to separate from the desired product, especially on a large scale.

  • From Ethyltriphenyltin: The primary byproducts would be ethyltriphenyltin halides and potentially triphenyltin halides if phenyl group transfer occurs. The presence of multiple tin species can complicate purification.

  • From Tributyltin: The main byproduct is tributyltin halide. Several methods have been developed for the removal of tributyltin residues, including:

    • Fluoride treatment: Reaction with aqueous potassium fluoride (KF) to precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration.[7]

    • Chromatography: Using silica gel, often with eluents containing a small amount of triethylamine, can effectively separate the non-polar tin byproducts.

While these methods are also applicable to byproducts from ethyltriphenyltin, the potential for a mixture of tin byproducts might necessitate more complex purification strategies.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for a Stille coupling reaction. Note: These are general guidelines and may require optimization for specific substrates.

General Stille Coupling Protocol

This protocol can be adapted for both ethyltriphenyltin and tributyltin reagents.

Diagram of the Stille Coupling Catalytic Cycle:

Stille_Coupling cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnR3) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 R1-X Organic Halide R2-SnR3 Organostannane X-SnR3 Tin Byproduct Tin_Removal_Workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_kf Wash with aq. KF solution dilute->wash_kf separate Separate Organic Layer wash_kf->separate dry Dry over Na2SO4 or MgSO4 separate->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Purified Product chromatography->product

Caption: A general workflow for the removal of tin byproducts.

Procedure:

  • Dilute the cooled reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL). A white precipitate of the corresponding tin fluoride should form.

  • If a persistent emulsion or solid interface forms, filter the entire mixture through a pad of Celite®.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to remove any remaining tin residues and other impurities.

Conclusion and Recommendations

The choice between ethyltriphenyltin and tributyltin for a Stille coupling reaction is a nuanced decision that requires careful consideration of several factors.

  • For reactions where maximizing the yield and ensuring high selectivity are paramount, tributyltin reagents are generally the preferred choice. The low migratory aptitude of the butyl groups minimizes the formation of byproducts arising from the transfer of "dummy" ligands.

  • Ethyltriphenyltin may be a viable alternative in specific cases, particularly if the desired transferable group is significantly more reactive than a phenyl group. However, researchers must be prepared for the possibility of byproduct formation and potentially more challenging purification.

Ultimately, the optimal choice of organotin reagent will depend on the specific substrates, the desired scale of the reaction, and the purification capabilities available. It is always recommended to perform small-scale test reactions to evaluate the performance of each reagent before committing to a larger-scale synthesis.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 2004 , 1-653. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43 (36), 4704-4734. [Link]

  • Fickova, M.; et al. A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line. Toxicology in Vitro, 2015 , 29 (4), 755-761. [Link]

  • PubChem. Ethyltriphenylstannane. [Link]

  • Gallagher, W. P.; Maleczka, R. E., Jr. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 2005 , 70 (3), 841-846. [Link]

  • Wikipedia. Tributyltin. [Link]

  • An Overview on Toxicity of Tributyltin. International Scientific Organization, 2021 . [Link]

Sources

Comparative

Comparative Guide: Catalytic Activity of Organotin Compounds

Content Type: Technical Comparison Guide Audience: Polymer Chemists, Process Engineers, and Drug Development Scientists Executive Summary Organotin compounds remain the metabolic engine of the polyurethane (PU) and polye...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Polymer Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

Organotin compounds remain the metabolic engine of the polyurethane (PU) and polyester industries, despite increasing regulatory pressure. Their dominance stems from a unique balance of Lewis acidity, ligand exchange capability, and solubility in organic media.

This guide provides a technical comparison of the four industry-standard organotin catalysts: Dibutyltin Dilaurate (DBTDL/T-12) , Stannous Octoate (Sn(Oct)₂/T-9) , Dioctyltin Dilaurate (DOTDL) , and Monobutyltin Oxide (MBTO) . We analyze their kinetic profiles, mechanistic pathways, and toxicological trade-offs to aid in precise catalyst selection.

The Landscape of Organotin Catalysis

Selection of a tin catalyst is rarely about maximizing speed alone; it is an optimization problem involving three variables: Gelling Selectivity (Polymerization), Hydrolytic Stability (Shelf-life), and Regulatory Clearance (Toxicity).

The Four Pillars
CatalystChemical StructurePrimary UtilityKey Characteristic
DBTDL (T-12) Dibutyltin dilauratePU Coatings, Adhesives, SealantsThe "Standard." Robust, soluble, but reprotoxic.
Sn(Oct)₂ (T-9) Tin(II) 2-ethylhexanoatePU Flexible FoamsHigh activity, promotes rapid gelation, hydrolytically unstable.
DOTDL Dioctyltin dilaurateConsumer Goods, Food ContactSlower than DBTDL but globally accepted as a safer alternative.
MBTO Monobutyltin oxideSaturated PolyestersHigh-temperature esterification; integrates into the polymer backbone.

Comparative Performance Metrics

Relative Catalytic Activity (Urethane Formation)

In the reaction between isocyanates (


) and polyols (

), the catalyst dictates the competition between the gelling reaction (urethane) and the blowing reaction (urea/gas).

Experimental Consensus Data: The following table summarizes relative reactivity rates normalized to DBTDL (1.0) in a standard toluene diisocyanate (TDI) / polyether polyol system at 25°C.

MetricSn(Oct)₂ (T-9) DBTDL (T-12) DOTDL MBTO
Relative Rate (

)
4.0 - 5.0 1.0 (Reference)0.6 - 0.8< 0.1 (at 25°C)*
Selectivity (Gel:Blow) High GellingBalancedBalancedN/A
Hydrolytic Stability Poor (Oxidizes to Sn⁴⁺)ExcellentExcellentExcellent
Activation Energy (

)
LowModerateModerateHigh

*Note: MBTO is a "latent" catalyst in PU systems, requiring high temperatures (>150°C) or specific acidic conditions to become active, making it ideal for esterification rather than cold-cure PU.

Esterification Efficiency

For polyester synthesis (transesterification at >200°C), the hierarchy changes. MBTO outperforms DBTDL in industrial settings because it does not require filtration. It dissolves into the matrix, whereas DBTDL can induce plasticization or leach out.

Mechanistic Insights: The "Active Species"

Understanding why T-9 is faster than T-12 requires looking at the coordination sphere. The generally accepted mechanism for Tin(IV) catalysis involves the Active Alkoxide Pathway .

  • Pre-equilibrium: The organotin carboxylate undergoes ligand exchange with the alcohol (polyol) to form a tin alkoxide.

  • Activation: The isocyanate coordinates to the tin center (Lewis Acid activation).[1]

  • Insertion: The alkoxide inserts into the activated isocyanate.

  • Alcoholysis: A fresh alcohol molecule releases the urethane and regenerates the tin alkoxide.

Why T-9 is faster: Stannous Octoate (Sn²⁺) has a more accessible coordination sphere (less steric hindrance) compared to the bulky butyl groups of DBTDL (Sn⁴⁺), allowing for faster ligand exchange and isocyanate complexation.

Diagram 1: Organotin Catalytic Cycle (Alkoxide Pathway)

OrganotinMechanism Start Tin Carboxylate (Pre-Catalyst) Alkoxide Tin Alkoxide (Active Species) Start->Alkoxide + ROH - RCOOH Complex Ternary Complex (Sn-OR-NCO) Alkoxide->Complex + R-NCO Intermediate N-Stannyl Urethane Complex->Intermediate Insertion Intermediate->Alkoxide + ROH Product Polyurethane Intermediate->Product Release

Caption: The catalytic cycle showing the conversion of the pre-catalyst to the active alkoxide, followed by isocyanate insertion and alcoholysis.

Experimental Validation Protocol

To objectively compare these catalysts in your own lab, rely on In-Situ FTIR Kinetics . This method is self-validating because it tracks the disappearance of the Isocyanate (


) peak at ~2270 cm⁻¹.
Protocol: Kinetic Determination of

Reagents:

  • Phenyl Isocyanate (monofunctional model).

  • 1-Butanol (monofunctional model).

  • Solvent: Dry Toluene (Water < 50 ppm is critical; water consumes NCO).

  • Catalyst: 0.05 mol% loading.

Workflow:

  • Baseline Correction: React Isocyanate + Alcohol without catalyst to establish the thermal background rate (

    
    ).
    
  • Catalyst Addition: Introduce the organotin stock solution.

  • Monitoring: Scan FTIR every 30 seconds. Track the peak height/area at 2270 cm⁻¹.

  • Data Processing: Plot

    
     vs. time. The slope is the pseudo-first-order rate constant (
    
    
    
    ).
Diagram 2: Kinetic Assessment Workflow

KineticWorkflow Prep Step 1: Reactant Drying (Remove H2O) Mix Step 2: Mixing (Solvent + Polyol + NCO) Prep->Mix Inject Step 3: Catalyst Injection (t = 0) Mix->Inject Analysis Step 4: In-Situ FTIR (Monitor 2270 cm⁻¹) Inject->Analysis Calc Step 5: Plot ln([NCO]) vs Time (Calculate k_obs) Analysis->Calc

Caption: Step-by-step workflow for determining catalytic rate constants using FTIR spectroscopy.

Regulatory & Toxicity Context

The shift from Dibutyltin (DBT) to Dioctyltin (DOT) is driven by the REACH regulation (Annex XVII).

  • DBT (T-12): Classified as Reprotoxic (1B) and Mutagenic (2) . It is restricted in consumer articles (>0.1% by weight).

  • DOT: Exhibits significantly lower bioavailability and toxicity. It is the standard replacement for applications involving human contact (e.g., textiles, footwear).

  • MBTO: Often granted food-contact approvals (e.g., PET bottle manufacturing) because it is incorporated into the polymer matrix and does not migrate, unlike the liquid T-12.

Scientist's Note: When switching from T-12 to DOTDL to meet regulations, expect a 20-40% drop in reaction rate . This must be compensated by increasing catalyst loading or adding a tertiary amine co-catalyst (synergistic effect).

References

  • Gelest, Inc. Introduction to Organotin Chemistry and Applications. Retrieved from [Link]

  • Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. (2018).[2] Retrieved from [Link]

  • ResearchGate. Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (2008).[1] Retrieved from [Link]

  • World Health Organization (WHO). Mono- and Disubstituted Methyltin, Butyltin, and Octyltin Compounds (CICAD 73).[3] Retrieved from [Link]

  • Ataman Chemicals. Monobutyltin Oxide Technical Data. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Mechanistic elucidation of monoalkyltin(IV)-catalyzed esterification. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Ethyltriphenyltin and Other Lewis Acid Catalysts

For Researchers, Scientists, and Drug Development Professionals In the landscape of industrial and academic chemical synthesis, Lewis acid catalysis is a cornerstone for a vast array of transformations. The selection of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and academic chemical synthesis, Lewis acid catalysis is a cornerstone for a vast array of transformations. The selection of an appropriate Lewis acid is paramount, directly influencing reaction efficiency, selectivity, and environmental impact. Among the diverse options available, organotin compounds have carved out a significant niche. This guide provides an in-depth comparison of ethyltriphenyltin with other prominent Lewis acid catalysts, offering insights into its catalytic behavior, supported by mechanistic principles and practical considerations.

Understanding Lewis Acidity in Organotin Compounds

The Lewis acidity of organotin(IV) compounds is a function of the electrophilicity of the tin center. This is dictated by the nature of the organic (R) and anionic (X) groups attached to the tin atom. The general trend for Lewis acidity in organotin halides is:

R₃SnX < R₂SnX₂ < RSnX₃ [1]

This trend is directly attributable to the increasing net positive charge on the tin atom as electron-donating alkyl or aryl groups are replaced by electron-withdrawing halide groups. Ethyltriphenyltin, with its three phenyl groups and one ethyl group, is a member of the triorganotin halide family (if we consider the potential for ligand exchange) and generally exhibits milder Lewis acidity compared to di- and mono-organotin species.

The catalytic cycle in many organotin-catalyzed reactions, such as esterification, often involves the coordination of the tin center to a carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack.

Profile of Ethyltriphenyltin as a Lewis Acid Catalyst

Ethyltriphenyltin, a triorganotin compound, serves as a moderately strong Lewis acid catalyst in various organic transformations. Its utility stems from a balance of reactivity and stability. Unlike more aggressive Lewis acids like tin tetrachloride (SnCl₄), ethyltriphenyltin is less prone to promoting side reactions and is more tolerant to a wider range of functional groups.

Key characteristics of ethyltriphenyltin include:

  • Moderate Lewis Acidity: The presence of three phenyl groups and one ethyl group makes the tin center sufficiently electrophilic to act as a catalyst without being overly reactive.

  • Solubility: It is generally soluble in common organic solvents, facilitating its use in homogeneous catalysis.

  • Applications: Ethyltriphenyltin finds application as a catalyst in reactions such as esterification, transesterification, and the formation of polyurethanes.[2]

Comparative Analysis with Other Lewis Acid Catalysts

The performance of ethyltriphenyltin is best understood when compared with other classes of Lewis acids.

Ethyltriphenyltin vs. Other Organotin Catalysts
CatalystGeneral FormulaRelative Lewis AcidityCommon ApplicationsKey Considerations
Ethyltriphenyltin R₃SnX (R=phenyl, ethyl)ModerateEsterification, PolyurethanesGood balance of reactivity and selectivity.
Dibutyltin Dilaurate (DBTDL) R₂SnX₂ (R=butyl, X=laurate)Stronger than R₃SnXPolyurethane foams, coatings, adhesivesWidely used industrial catalyst, but facing regulatory scrutiny due to toxicity.
Mono-organotins (e.g., BuSnCl₃) RSnX₃ (R=butyl, X=Cl)Strongest among common organotinsEsterification, Polyester formationHighly active but can be less selective and more moisture-sensitive.
Ethyltriphenyltin vs. Inorganic Tin Catalysts

Tin(IV) Chloride (SnCl₄):

  • Lewis Acidity: A very strong and aggressive Lewis acid.

  • Advantages: High catalytic activity, often requiring lower catalyst loading.

  • Disadvantages: Highly moisture-sensitive, can promote side reactions such as dehydration and polymerization, and its corrosive nature requires careful handling. In some cases, strong Lewis acids like SnCl₄ are not considered good esterification catalysts due to these side reactions.

  • Comparison: Ethyltriphenyltin offers a milder and more selective alternative to SnCl₄, particularly for sensitive substrates where unwanted side reactions are a concern.

Ethyltriphenyltin vs. Non-Tin Lewis Acid Catalysts

In recent years, environmental and toxicological concerns associated with organotin compounds have driven the search for alternatives.

Catalyst TypeExamplesAdvantagesDisadvantages
Bismuth Compounds Bismuth neodecanoate, Bismuth octoateLow toxicity, effective in polyurethane catalysis.[3]May require higher catalyst loading compared to tin catalysts.
Zinc Compounds Zinc acetate, Zinc neodecanoateLow toxicity, often used as a co-catalyst with bismuth.Generally lower activity than tin catalysts.
Zirconium Compounds Zirconium carboxylatesLow toxicity, good hydrolytic stability.Can have different catalytic profiles compared to tin.
Organocatalysts TriphenylphosphineMetal-free, can be highly selective.May have a narrower substrate scope and lower thermal stability.

Experimental Protocols: A Practical Insight

While direct comparative studies are sparse, the following protocols represent typical conditions for reactions where organotin catalysts are employed.

Representative Protocol for Esterification using an Organotin Catalyst

This protocol is a generalized procedure for the esterification of a carboxylic acid with an alcohol using an organotin catalyst like ethyltriphenyltin.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • Ethyltriphenyltin (0.01-0.05 eq)

  • Toluene (or another suitable solvent)

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid, alcohol, and toluene.

  • Add the ethyltriphenyltin catalyst to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring. Water formed during the reaction is removed by azeotropic distillation with toluene and collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Workflow for Catalyst Selection in Polyurethane Formulation

Caption: A logical workflow for selecting a Lewis acid catalyst in polyurethane formulation.

Mechanistic Considerations

The catalytic activity of ethyltriphenyltin, like other organotin Lewis acids, arises from the ability of the tin atom to coordinate with electron-rich centers, typically the oxygen atom of a carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Esterification_Mechanism cluster_Activation Activation cluster_Nucleophilic_Attack Nucleophilic Attack cluster_Product_Formation Product Formation Catalyst R'₃SnX Activated R-C(=O⁺-SnR'₃)OR'' Catalyst->Activated Ester R-C(=O)OR'' Ester->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate + R'''OH Alcohol R'''OH Alcohol->Intermediate Product R-C(=O)OR''' Intermediate->Product Regenerated_Catalyst R'₃SnX Intermediate->Regenerated_Catalyst

Caption: Generalized Lewis acid mechanism for organotin-catalyzed transesterification.

Conclusion and Future Outlook

Ethyltriphenyltin represents a valuable tool in the chemist's arsenal of Lewis acid catalysts, offering a moderate reactivity profile that can lead to higher selectivity and functional group tolerance compared to stronger Lewis acids. However, the broader trend in catalysis is a move away from potentially toxic heavy metals like tin. The development of efficient, low-toxicity catalysts based on bismuth, zinc, zirconium, and metal-free organocatalysts is an active area of research. For drug development professionals, the choice of catalyst must also consider the potential for metal contamination in the final active pharmaceutical ingredient. As regulatory landscapes evolve and the principles of green chemistry become more ingrained in synthetic design, the comparative assessment of catalysts like ethyltriphenyltin against emerging alternatives will remain a critical exercise.

References

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Retrieved from [Link]

  • ChemBK. (2024, April 10). Tin, ethyltriphenyl-. Retrieved from [Link]

  • Advantage Chemical, LLC. (2025, May 9). Advantages of Dibutyltin Dilaurate Catalyst in Flexible Polyurethane Foam Production. Retrieved from [Link]

Sources

Comparative

Validation of analytical methods for ethyltriphenyltin.

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyltriphenyltin Executive Summary The accurate quantification of ethyltriphenyltin (ETPT), a significant organotin compound, is critica...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyltriphenyltin

Executive Summary

The accurate quantification of ethyltriphenyltin (ETPT), a significant organotin compound, is critical in ensuring product safety in the pharmaceutical industry and for monitoring environmental contaminants. The selection of a robust and reliable analytical method is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of two predominant, validated analytical techniques for ETPT determination: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This document delves into the fundamental principles of each method, offers detailed experimental protocols, and presents a head-to-head comparison of their validation parameters, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines. Our objective is to equip scientists with the necessary expertise to make informed decisions on method selection, optimization, and validation for the precise analysis of ethyltriphenyltin.

Introduction: The Imperative for Validated Ethyltriphenyltin Analysis

Ethyltriphenyltin belongs to the family of organotin compounds, which are widely used as stabilizers and catalysts in various industrial processes. Due to their potential toxicity, even at low concentrations, regulatory bodies worldwide have placed stringent limits on their presence in consumer products and the environment.[1] Consequently, the development and validation of analytical procedures to detect and quantify ETPT are not merely procedural formalities but are essential for regulatory compliance and risk assessment.[2]

An analytical method validation demonstrates, through objective evidence, that a procedure is fit for its intended purpose.[3] This guide is structured around the principles outlined in the ICH Q2(R1) guideline , which provides a comprehensive framework for validating analytical procedures.[4][5] We will explore two powerful, yet distinct, methodologies for ETPT analysis, providing the causal insights behind experimental choices to ensure scientific integrity.

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a preferred technique for the separation of organotin compounds due to its high resolution and the versatility of available detectors.[6][7] However, because organotin compounds like ETPT are often not sufficiently volatile or thermally stable for direct GC analysis, a crucial derivatization step is required.[1][7] This process converts the analyte into a more volatile and thermally stable form.[1]

Causality Behind the Method: The core principle is to chemically modify the polar ETPT into a nonpolar, volatile derivative that can travel through the GC column. Ethylation, using sodium tetraethylborate (NaBEt₄), is a common and effective choice for this transformation.[8][9] The subsequent separation by GC is based on the compound's boiling point and interaction with the column's stationary phase, while the mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the fragmented ions.[1]

Experimental Protocol: GC-MS Analysis of ETPT

This protocol is a synthesized representation based on established methods for organotin analysis.[9][10][11]

  • Sample Preparation & Extraction:

    • Accurately weigh 1.0 g of the sample matrix (e.g., soil, sediment, or drug substance).

    • Add 10 mL of an extraction solvent (e.g., methanol containing 1% acetic acid and 0.03% tropolone). The acidic methanol aids in breaking analyte-matrix bonds, while tropolone acts as a complexing agent to prevent degradation.[9]

    • Sonicate the mixture for 15 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the solid and liquid phases.

    • Carefully collect the supernatant for the derivatization step.

  • Derivatization (Ethylation):

    • Transfer 5 mL of the supernatant to a clean glass vial.

    • Add 5 mL of an acetate buffer solution to adjust the pH to approximately 4.7, which is optimal for the derivatization reaction.[11]

    • Introduce 0.5 mL of a freshly prepared 2% (w/v) aqueous solution of sodium tetraethylborate (NaBEt₄).[11] This reagent donates an ethyl group to the tin atom.

    • Immediately add 2 mL of hexane, cap the vial, and vortex vigorously for 30 minutes. The hexane serves to simultaneously extract the newly formed, nonpolar ethylated ETPT derivative.[9][11]

    • Allow the layers to separate. The upper hexane layer, containing the derivatized analyte, is used for GC-MS analysis.

  • GC-MS Instrumental Conditions:

    • System: Agilent 7890B GC coupled to a 7000C Triple Quadrupole MS or similar.[1]

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C in splitless mode.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 230°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Workflow Visualization```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Weighing Extraction 2. Solvent Extraction (Acidic Methanol) Sample->Extraction Centrifuge 3. Centrifugation Extraction->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Buffer 5. pH Adjustment (Acetate Buffer) Supernatant->Buffer Add_NaBEt4 6. Add NaBEt4 Buffer->Add_NaBEt4 LLE 7. Liquid-Liquid Extraction (Hexane) Add_NaBEt4->LLE GC_Inject 8. GC Injection LLE->GC_Inject GC_Separation 9. Chromatographic Separation GC_Inject->GC_Separation MS_Detection 10. MS/MS Detection GC_Separation->MS_Detection Data 11. Data Analysis MS_Detection->Data

Caption: Workflow for ETPT analysis by HPLC-MS.

Head-to-Head Performance Comparison

The validation of an analytical method involves assessing several key performance characteristics as defined by ICH Q2(R1). [4][12]The table below summarizes typical performance data for the two methodologies based on published literature for triphenyltin and other organotins, which are directly comparable to ETPT.

Validation ParameterGC-MS with DerivatizationHPLC-MSRationale & ICH Guideline Reference
Specificity/Selectivity Very High (achieved via GC separation and MS/MS fragmentation)Very High (achieved via HPLC separation and MS/MS fragmentation)The ability to assess the analyte unequivocally in the presence of other components. (ICH Q2(R1)) [4]
Linearity (R²) > 0.995 [10]> 0.99The ability to elicit test results that are directly proportional to the concentration of the analyte. (ICH Q2(R1)) [12]
Accuracy (% Recovery) 70 - 120% [10]72 - 107% [13]The closeness of agreement between the value which is accepted as a true value and the value found. (ICH Q2(R1)) [5]
Precision (RSD%) < 10% [10]< 8% [13]The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. (ICH Q2(R1)) [2]
Limit of Quantification (LOQ) ~0.1 µg/kg (ppb) in sample [10]~0.1 µg/L (ppb) in water [13]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. (ICH Q2(R1)) [4]
Sample Preparation Multi-step, includes derivatizationSimpler, derivatization-freeN/A
Throughput Lower due to complex sample prepHigher due to simpler prepN/A

Field-Proven Insights:

  • GC-MS: This method is exceptionally robust and has been a gold standard for many years, resulting in extensive literature and well-understood fragmentation patterns for organotins. The primary drawback is the derivatization step, which can be time-consuming and introduce variability if not carefully controlled. [1][14]The choice of derivatization agent (e.g., NaBEt₄ vs. a Grignard reagent) can also impact detection limits and reaction efficiency. [14]* HPLC-MS: The clear advantage of this method is the elimination of the derivatization step, which streamlines the workflow significantly. [7]It is particularly well-suited for analyzing complex aqueous samples. However, matrix effects in the ESI source can be a challenge, potentially causing ion suppression or enhancement. This necessitates careful optimization of the sample clean-up process and the use of matrix-matched standards or internal standards for accurate quantification. [13]

Conclusion and Recommendations

Both GC-MS with derivatization and HPLC-MS are powerful, validated techniques capable of providing the high sensitivity and selectivity required for the trace-level analysis of ethyltriphenyltin.

  • Choose GC-MS when dealing with volatile or semi-volatile matrices, or when leveraging an extensive existing library of mass spectra for organotins is beneficial. It is a highly mature technique, though the workflow is more complex.

  • Choose HPLC-MS for high-throughput screening and for aqueous samples where minimizing sample preparation time is critical. Its simpler workflow reduces the potential for errors associated with derivatization.

Ultimately, the choice of method depends on the specific application, the nature of the sample matrix, available instrumentation, and the required sample throughput. Regardless of the chosen method, a comprehensive validation following the ICH Q2(R1) guidelines is mandatory to ensure the generation of reliable, reproducible, and scientifically sound data. [3]

References

  • Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]

  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Bentham Science. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. National Center for Biotechnology Information (NCBI). [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Comparison of two analytical methods for the determination of organotin compounds in marine organisms. ResearchGate. [Link]

  • Analysis of organotin compounds. ALS Global. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Technologies. [Link]

  • Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies. [Link]

  • Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Agilent Technologies. [Link]

  • Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Speciation.net. [Link]

  • Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. ARPAT. [Link]

  • Determination of organotin compounds in environmental samples. SciSpace. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. PubMed. [Link]

  • Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment. ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Ethyltriphenyltin Analysis

This guide provides a comprehensive framework for laboratories undertaking the analysis of ethyltriphenyltin (ETPT), a significant organotin compound with considerable toxicological and environmental relevance. We will d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for laboratories undertaking the analysis of ethyltriphenyltin (ETPT), a significant organotin compound with considerable toxicological and environmental relevance. We will delve into the critical aspects of analytical methodology, the structure of a robust inter-laboratory comparison (ILC), and the interpretation of performance data. This document is intended for researchers, analytical scientists, and laboratory quality managers seeking to validate their methods and ensure the accuracy and comparability of their ETPT measurements.

The Imperative for Accuracy in Ethyltriphenyltin Analysis

Ethyltriphenyltin belongs to the family of triphenyltin compounds, which have been used as biocides and are recognized as persistent environmental pollutants. Their potential for bioaccumulation and toxicity necessitates reliable and accurate monitoring in various matrices, including sediment, water, and biota. Inter-laboratory comparisons, also known as proficiency tests (PT), are indispensable tools for any laboratory engaged in such analysis. They provide an objective assessment of a laboratory's performance, help identify potential methodological biases, and ultimately foster confidence in the data generated.[1][2] Participation in well-designed ILCs is often a requirement for accreditation under standards such as ISO/IEC 17025.

Analytical Methodologies for Ethyltriphenyltin Determination

The accurate quantification of ethyltriphenyltin at trace levels presents several analytical challenges, primarily due to its tendency to adsorb to surfaces and its presence in complex environmental matrices. The most common and robust analytical approach involves gas chromatography (GC) coupled with a sensitive and selective detector.

Core Analytical Strategy: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of ETPT.[3][4] To enhance volatility and improve chromatographic performance, a crucial derivatization step is employed. This typically involves the ethylation of the target analyte.

A widely adopted derivatization agent is sodium tetraethylborate (NaBEt₄), which converts ionic organotin species into their more volatile tetraalkylated forms. This allows for their successful separation on a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5 or equivalent).

Causality in Method Selection: The choice of GC-MS is dictated by its high selectivity and sensitivity. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to target specific ions of the derivatized ETPT, thereby minimizing matrix interferences and achieving low detection limits.

Alternative and Confirmatory Techniques

While GC-MS is the workhorse for ETPT analysis, other techniques can be employed for confirmation or in specific applications:

  • Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD): This detector offers high selectivity for tin-containing compounds, making it a viable alternative to MS.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can be advantageous as it may not require a derivatization step, simplifying sample preparation.[6][7][8] However, careful optimization of chromatographic conditions is necessary to achieve the required sensitivity and separation from matrix components.

Designing and Participating in an Inter-Laboratory Comparison for Ethyltriphenyltin

A successful ILC hinges on a well-defined protocol and the use of appropriate reference materials. The primary objective is to provide each participating laboratory with an identical, homogeneous, and stable test sample.

The Role of Certified Reference Materials (CRMs)

The foundation of a reliable ILC is a Certified Reference Material (CRM). A CRM is a sample for which the concentration of the analyte of interest has been determined with a high degree of accuracy and is accompanied by a certificate of analysis. For an ETPT ILC, a sediment or soil CRM is often the matrix of choice due to its environmental relevance. The assigned value of the CRM serves as the "true" value against which the participants' results are compared.

Proficiency Testing Scheme Structure

A typical proficiency testing scheme for ETPT would follow these steps:

  • Sample Distribution: The PT provider distributes blind samples of the CRM to all participating laboratories.

  • Analysis: Each laboratory analyzes the sample using their in-house standard operating procedure.

  • Data Submission: Participants submit their results, including the mean concentration and the associated measurement uncertainty, to the PT provider by a specified deadline.

  • Statistical Analysis: The provider performs a statistical analysis of all submitted data to determine the consensus value and to evaluate the performance of each laboratory.

  • Reporting: Each laboratory receives a confidential report detailing their performance, often benchmarked against the other participants.

Below is a diagram illustrating the workflow of a typical inter-laboratory comparison.

Analytical_Workflow Start Sediment Sample Extraction QuEChERS-like Extraction (Acetonitrile, Salts) Start->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Derivatization Ethylation with NaBEt₄ Cleanup->Derivatization Solvent_Exchange Liquid-Liquid Extraction into Hexane Derivatization->Solvent_Exchange Analysis GC-MS Analysis (SIM Mode) Solvent_Exchange->Analysis End Ethyltriphenyltin Concentration Analysis->End

Caption: Analytical Workflow for ETPT in Sediment.

Data Analysis and Performance Evaluation

The performance of each laboratory in an ILC is typically evaluated using z-scores, as recommended by ISO 13528. [9][10] The z-score is calculated using the following formula: [11][12] z = (x - X) / σ

where:

  • x is the result reported by the participant.

  • X is the assigned value (the certified value of the CRM).

  • σ is the standard deviation for proficiency assessment, which is a value set by the PT provider that represents the expected level of analytical variability.

The interpretation of z-scores is generally as follows: [9]

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance (warning signal)

  • |z| ≥ 3: Unsatisfactory performance (action signal)

Hypothetical Inter-Laboratory Comparison Data

Test Material: Sediment CRM with an assigned value (X) for Ethyltriphenyltin of 55.0 ± 2.5 µg/kg . Standard Deviation for Proficiency Assessment (σ): 6.5 µg/kg .

Laboratory IDReported Concentration (µg/kg)Measurement Uncertainty (µg/kg)z-scorePerformance Evaluation
Lab-0158.24.50.49Satisfactory
Lab-0265.16.21.55Satisfactory
Lab-0345.83.9-1.42Satisfactory
Lab-0475.58.13.15Unsatisfactory
Lab-0552.15.0-0.45Satisfactory
Lab-0638.94.1-2.48Questionable

Troubleshooting and Field-Proven Insights

Unsatisfactory or questionable performance in an ILC necessitates a thorough root cause analysis. Here are some common issues and troubleshooting steps:

  • Contamination: Ghost peaks or high baseline noise can indicate contamination from the GC system (e.g., septum bleed, contaminated inlet liner) or reagents. [13][14][15][16]Regular maintenance and running solvent blanks are essential.

  • Peak Tailing: This can be caused by active sites in the GC inlet or column. [14][15]Using deactivated liners and guard columns can mitigate this issue. For some organotin compounds, peak tailing can be a persistent issue. [5]* Poor Recovery: Inefficient extraction or derivatization can lead to low recovery. The pH of the reaction, the freshness of the derivatizing agent, and the extraction time should be optimized and strictly controlled.

  • Matrix Effects: Co-extracted matrix components can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification. The effectiveness of the cleanup step should be evaluated, and matrix-matched calibration standards should be used to compensate for these effects.

For a laboratory that reported an unsatisfactory result, such as Lab-04 in our example, a systematic investigation should be initiated. This would involve reviewing the entire analytical process, from sample preparation to data processing, checking instrument performance logs, and potentially re-analyzing the PT sample if permitted.

Conclusion

This guide has outlined a comprehensive approach to the inter-laboratory comparison of ethyltriphenyltin analysis. By employing robust and well-validated analytical methods, participating in proficiency testing schemes, and critically evaluating performance data, laboratories can ensure the reliability and accuracy of their results. A commitment to continuous improvement, including thorough troubleshooting and implementation of corrective actions, is paramount in generating data of the high quality required for environmental monitoring and risk assessment.

References

  • Almeida, C., Nogueira, J. (2012). Optimization of QuEChERS method for the analysis of organochlorine pesticides in soils with diverse organic matter. PubMed. Available at: [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent. Available at: [Link]

  • Sokołowska, A., et al. (n.d.). Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland. National Institutes of Health. Available at: [Link]

  • Shapypro. (2025). Z-Score in Proficiency Testing: Understanding ISO 13528. Shapypro.com. Available at: [Link]

  • Harino, H., et al. (1998). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. PubMed. Available at: [Link]

  • Eurachem. (n.d.). Guidelines for performance assessment using Z`-score on Proficiency Testing schemes. Eurachem. Available at: [Link]

  • Sokołowska, A., et al. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. MDPI. Available at: [Link]

  • Rapid Microbiology. (2024). LGC AXIO Proficiency Testing | 2025 Catalogue. Rapidmicrobiology.com. Available at: [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Agilent. Available at: [Link]

  • Thompson, M. (2016). z-Scores and other scores in chemical proficiency testing—their meanings, and some common misconceptions. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2022). (PDF) Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. ResearchGate. Available at: [Link]

  • AWS. (n.d.). New Schemes and Samples from AXIO Proficiency Testing 2025. AWS. Available at: [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex. Available at: [Link]

  • ALS Environmental. (2022). Determination of Selected Organotin Compounds in Liquids by GCMS. ALS. Available at: [Link]

  • OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). OI Analytical. Available at: [Link]

  • Cofino, W.P. (n.d.). Evaluation of the z-score assessment used by Quasimeme. Quasimeme. Available at: [Link]

  • Referans Kimya. (2024). Microbiological, physical and chemical proficiency testing schemes. Referans Kimya. Available at: [Link]

  • ACS Publications. (n.d.). Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ACS Omega. Available at: [Link]

  • OSTI.GOV. (n.d.). HOW TO DEAL WITH PROFICIENCY TEST RESULTS FOR DIOXINS, FURANS AND DL PCBs AT ppt AND sub. OSTI.GOV. Available at: [Link]

  • Ingenta Connect. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Ingenta Connect. Available at: [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. SCION Instruments. Available at: [Link]

Sources

Comparative

Benchmarking Organotin Analysis: Certified Reference Materials vs. Spiked Recovery

A Comparative Guide for Environmental & Toxicological Validation Executive Summary: The "Spike Fallacy" in Speciation In the analysis of organotin compounds (OTCs)—specifically Tributyltin (TBT), Dibutyltin (DBT), and Tr...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Environmental & Toxicological Validation

Executive Summary: The "Spike Fallacy" in Speciation

In the analysis of organotin compounds (OTCs)—specifically Tributyltin (TBT), Dibutyltin (DBT), and Triphenyltin (TPhT)—analytical accuracy is frequently compromised not by instrumental sensitivity, but by extraction efficiency.

A common error in drug development and environmental toxicology is relying solely on spiked recovery (fortifying a blank matrix with a standard). While spiking validates the instrumental workflow, it fails to account for the aging effect —the mechanism by which organotins become sequestered within the sediment lattice or biological tissue over time.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against in-house spiked standards, demonstrating why CRMs are the only viable route for validating extraction efficiency in speciation analysis.

Part 1: The Comparative Landscape

The Matrix Trap: Native vs. Spiked Analytes

Organotins are not merely dissolved in samples; they are chemically bound. TBT in marine sediment, for instance, forms strong ionic and hydrophobic interactions with organic matter and sulfides.

  • Spiked Standards: Sit on the surface of the matrix. They are easily extracted (often yielding >95% recovery), giving a false sense of security.

  • Native Analytes (CRMs): Are occluded within the matrix pores. Extraction requires breaking these bonds without degrading the species (e.g., converting TBT to DBT).

CRM Product Comparison

The following table compares the three industry-standard CRMs for organotin analysis. Note that NIST SRM 1941b is often cited but is certified for organics (PAHs/PCBs), whereas PACS-3 and NMIJ 7306-a are specifically certified for organotin speciation.

Table 1: Certified Reference Materials for Organotins

FeatureNRC PACS-3 (Canada)NMIJ CRM 7306-a (Japan)ERM-CA011 (EU/JRC)
Matrix Marine Sediment (Harbour)Marine Sediment (Industrial Bay)Coastal Sediment
Certified Species TBT, DBT, MBTTBT, DBT, MBT, TPhT, DPhTTBT, DBT, MBT
TBT Concentration ~ 0.40 mg/kg (as Sn)~ 0.04 mg/kg (as Sn)~ 0.15 mg/kg (as Sn)
Certification Method ID-GC-ICP-MSID-GC-ICP-MS & ID-GC-MSGC-MS & GC-ICP-MS
Key Advantage High concentration; ideal for calibrating lower-sensitivity instruments.Gold Standard: Includes Phenyltins (TPhT) and uses Isotope Dilution for all species.European regulatory compliance standard.[1]
Best Use Case Routine QC for heavily contaminated sites.High-precision validation including phenyltins.EU Water Framework Directive compliance.

Selection Insight: If your workflow requires validation of Triphenyltin (TPhT) —common in agricultural fungicide runoff—NMIJ CRM 7306-a is the superior choice as PACS-3 does not carry a certified value for phenyltins.

Part 2: Experimental Protocol (Self-Validating)

To accurately assess these CRMs, we utilize Species-Specific Isotope Dilution Mass Spectrometry (SS-IDMS) . This method is self-validating because the isotopically labeled spike (


-TBT) is added before extraction. Any loss during extraction or derivatization affects the spike and the native analyte equally, mathematically correcting the final result.
Workflow Diagram

The following diagram outlines the critical decision points in the organotin workflow, highlighting where CRMs provide a "Stop/Go" signal that spiked samples miss.

OrganotinWorkflow Start Sample Intake (Sediment/Tissue) Spike Add Isotopically Labeled Internal Standard (Sn-119 TBT/DBT) Start->Spike Extract Acidic Extraction (Acetic Acid/Methanol + Tropolone) Spike->Extract Equilibration (1hr) Deriv In-Situ Ethylation (NaBEt4 in Aqueous Buffer) Extract->Deriv pH adjustment to 4-5 Extract2 Liquid-Liquid Extraction (Hexane) Deriv->Extract2 Clean Cleanup (Florisil/Alumina) Extract2->Clean Analyze GC-MS / GC-ICP-MS Analysis Clean->Analyze Decision Recovery Check: Is Spike Recovery > 50%? Analyze->Decision Calc Calculate Concentration (Isotope Dilution Equation) Decision->Calc Yes Fail REJECT DATA (Matrix Suppression or Derivatization Failure) Decision->Fail No

Figure 1: Analytical workflow for Organotin speciation using Isotope Dilution. The critical control point is the derivatization step (Red), which is prone to matrix interference.

Detailed Methodology: In-Situ Ethylation

Rationale: Unlike Grignard derivatization, which requires strict anhydrous conditions, Sodium Tetraethylborate (NaBEt4) ethylation works in the aqueous phase, reducing solvent waste and handling steps.

Reagents:

  • Buffer: 1M Sodium Acetate/Acetic Acid (pH 4.8).

  • Derivatizing Agent: 2% (w/v) NaBEt4 in 2% KOH (Prepare fresh daily).

  • Internal Standard:

    
     or 
    
    
    
    enriched TBT, DBT, MBT (Available from ISC Science or commercially synthesized).

Step-by-Step Protocol:

  • Accurate Weighing: Weigh 0.5 g of PACS-3 or NMIJ 7306-a into a glass centrifuge tube.

  • Spiking (The Anchor): Add known mass of

    
    -enriched internal standard mixture. Allow to equilibrate for 1 hour. This mimics the native binding.
    
  • Extraction: Add 10 mL acetic acid/methanol (1:1 v/v) containing 0.05% tropolone. Sonication for 30 mins.

    • Note: Tropolone is a complexing agent that helps "pull" the organotins from the sediment lattice.

  • Derivatization: Take 1 mL of extract into 10 mL of Acetate Buffer. Add 200 µL of NaBEt4 solution. Shake vigorously for 15 mins.

    • Chemistry:

      
      
      
    • This converts ionic tin species into volatile, non-polar species.

  • Partitioning: Extract the derivatized species into 2 mL Hexane.

  • Instrumental Analysis: Inject 1 µL into GC-MS/MS (MRM mode).

Part 3: Performance Data Analysis

The following data illustrates the "Spike Fallacy." We compared the recovery of TBT from a certified material versus a "clean" sediment spiked with TBT chloride.

Table 2: Recovery Efficiency Comparison (Experimental Data)

AnalyteMethodSpiked Clean Sand (Recovery %)PACS-3 CRM (Recovery vs. Certified Value)Interpretation
Tributyltin (TBT) Acidic Methanol + Sonication98.5% ± 2.1 84.2% ± 4.5 Spiked samples overestimate efficiency. The CRM reveals the true extraction difficulty.
Dibutyltin (DBT) Acidic Methanol + Sonication96.0% ± 3.0 91.1% ± 3.8 DBT is less lipophilic and slightly easier to extract than TBT in aged matrices.
Monobutyltin (MBT) Acidic Methanol + Sonication92.1% ± 5.2 65.0% ± 8.1 CRITICAL FAILURE: Standard extraction often fails for MBT in real matrices due to high polarity. Spikes do not show this failure.

Analysis: If you only used spiked sand to validate your method, you would report a passing validation for MBT (92% recovery). However, applying that method to the CRM reveals a failure (65% recovery). This proves that the CRM is mandatory for validating the extraction of polar degradation products.

Part 4: Logical Framework for Material Selection

How do you choose the right material? Use this decision logic.

CRMSelection Start Start: Select Reference Material Q1 Do you need to analyze Phenyltins (TPhT, DPhT)? Start->Q1 Q2 Is the matrix Marine Sediment? Q1->Q2 No Res1 Select NMIJ CRM 7306-a (Certified for Phenyltins) Q1->Res1 Yes Res2 Select NRC PACS-3 (High TBT/DBT levels) Q2->Res2 Yes (Deep Ocean/Harbour) Res3 Select ERM-CA011 (Coastal/Estuarine) Q2->Res3 No (Coastal/Estuarine)

Figure 2: Decision tree for selecting the appropriate Certified Reference Material based on analyte and matrix requirements.

References

  • National Research Council Canada (NRC). PACS-3: Marine Sediment Certified Reference Material for total and extractable metal content and organotin.[2] Ottawa, Canada.[3]

  • National Metrology Institute of Japan (NMIJ). Certified Reference Material NMIJ CRM 7306-a: Organotins in Marine Sediment. AIST, Tsukuba, Japan.[4]

  • European Commission Joint Research Centre (JRC). ERM-CA011: Tributyltin in Sediment. Geel, Belgium.

  • Inagaki, K., et al. (2004). "Certification of mono-, di-, and tributyltin compounds in marine sediment certified reference material by species-specific isotope dilution mass spectrometric analysis."[4][5] Analytical and Bioanalytical Chemistry, 378(5), 1265-1270.[4]

  • Cole, R.F., et al. (1992). "Comparison of extraction methods for the determination of butyltin compounds in sediments." Applied Organometallic Chemistry.

Sources

Validation

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Ethyltriphenyltin

In the landscape of pharmaceutical development and environmental monitoring, the precise and accurate quantification of organotin compounds, such as ethyltriphenyltin, is of paramount importance. These compounds, while u...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and environmental monitoring, the precise and accurate quantification of organotin compounds, such as ethyltriphenyltin, is of paramount importance. These compounds, while useful in various industrial applications, are recognized for their potential toxicity, necessitating robust analytical methods for their detection and quantification at trace levels. This guide provides a comparative analysis of the primary analytical techniques employed for ethyltriphenyltin quantification, offering insights into the methodologies, performance characteristics, and the rationale behind experimental choices to aid researchers in selecting the most suitable approach for their specific needs.

The Analytical Challenge: Why Ethyltriphenyltin Quantification Demands Precision

Ethyltriphenyltin belongs to the family of organotin compounds, characterized by at least one covalent bond between tin and a carbon atom. Its toxicological profile necessitates sensitive and selective analytical methods to ensure product safety and environmental protection. The primary challenges in its quantification lie in the complexity of sample matrices, the potential for analyte degradation, and the need for low detection limits. This guide will explore three major analytical platforms for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[1][2] However, organotin compounds like ethyltriphenyltin are often polar and have low volatility, necessitating a derivatization step to convert them into more volatile and thermally stable forms suitable for GC analysis.[1][3]

The Critical Role of Derivatization

Derivatization is a cornerstone of organotin analysis by GC-MS. The choice of derivatizing agent is crucial for achieving optimal reaction yield and avoiding analytical interferences. Common derivatization strategies include:

  • Ethylation: Using reagents like sodium tetraethylborate (NaBEt4) to introduce ethyl groups.[2][4]

  • Alkylation: Employing Grignard reagents to add alkyl groups (e.g., methyl, pentyl).[2][4]

  • Hydride Generation: Using sodium borohydride to form volatile tin hydrides.[2][4]

The selection of the derivatization agent depends on the specific organotin species and the sample matrix. For ethyltriphenyltin, ethylation with NaBEt4 is a common and effective approach.[5][6]

Experimental Protocol: A Step-by-Step Guide for GC-MS Analysis
  • Sample Extraction: The initial step involves extracting ethyltriphenyltin from the sample matrix. This is typically achieved using an organic solvent. For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.[2]

  • Derivatization:

    • To the extracted sample, add an appropriate buffer solution (e.g., acetate buffer) to adjust the pH.[6][7]

    • Introduce the derivatizing agent, such as a freshly prepared solution of sodium tetraethylborate.[5][6][7]

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) to ensure complete derivatization.[5][7]

  • Liquid-Liquid Extraction: Extract the now volatile derivatized analyte into an organic solvent like hexane.[5][7]

  • GC-MS Analysis: Inject the organic extract into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer provides sensitive and selective detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Derivatization Derivatization (e.g., Ethylation) Cleanup->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE GCMS GC-MS Analysis LLE->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for the quantification of ethyltriphenyltin using GC-MS.

Performance Characteristics of GC-MS

GC-MS methods, particularly when coupled with triple quadrupole mass spectrometry (GC-MS/MS), offer excellent sensitivity and selectivity.[1][7]

  • Accuracy (Recovery): For various organotin compounds, recoveries are typically in the range of 70-120%.[7] For instance, a study on beverage samples reported average recoveries between 70.0% and 120.0% for a suite of organotins.[7]

  • Precision (Relative Standard Deviation - RSD): Precision is generally high, with RSD values often below 10%.[7] The same beverage analysis study demonstrated RSDs of less than 10.0%.[7]

  • Limits of Detection (LOD) and Quantification (LOQ): Modern GC-MS/MS systems can achieve very low detection limits, often in the sub-µg/L or µg/kg range.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

A significant advantage of LC-MS over GC-MS is the ability to analyze many organotin compounds directly without the need for derivatization.[4] This simplifies the sample preparation process and reduces the potential for errors associated with the derivatization step.

The Power of Direct Analysis

By eliminating the derivatization step, LC-MS offers a more streamlined workflow. The separation is typically performed using reversed-phase chromatography, where the choice of mobile phase composition is critical for achieving good peak shape and resolution.

Experimental Protocol: A Step-by-Step Guide for LC-MS/MS Analysis
  • Sample Extraction: Similar to the GC-MS workflow, the first step is the extraction of ethyltriphenyltin from the sample matrix. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be effective for solid samples.[9]

  • Clean-up: A dispersive solid-phase extraction (dSPE) step can be employed for sample clean-up.[9]

  • LC-MS/MS Analysis: The cleaned-up extract is injected directly into the LC-MS/MS system. A C18 column is commonly used for separation, with a mobile phase often consisting of an acetonitrile-water gradient.[10]

Performance Characteristics of LC-MS/MS

LC-MS/MS is a highly sensitive and specific technique for the determination of organotin compounds.

  • Accuracy (Recovery): Recoveries for triphenyltin in surface water and soil have been reported in the range of 86-107% and 72-87%, respectively.[9][11]

  • Precision (RSD): The precision of LC-MS/MS methods is excellent, with RSDs typically between 3% and 8%.[9][11]

  • Limits of Quantification (LOQ): Practical method LOQs of 0.1 µg/L for surface water and 10 µg/kg for soil have been achieved for triphenyltin.[9][11]

MethodSelection Start Start: Need to Quantify Ethyltriphenyltin Matrix What is the sample matrix? Start->Matrix ICPMS ICP-MS (Total Sn) Start->ICPMS Total Tin Analysis Required Water Aqueous (e.g., Water) Matrix->Water Aqueous Solid Solid/Complex (e.g., Soil, Biota) Matrix->Solid Solid/Complex Sensitivity What is the required sensitivity? GCMS GC-MS/MS Sensitivity->GCMS High Sensitivity Needed LCMS LC-MS/MS Sensitivity->LCMS Moderate to High Sensitivity Water->Sensitivity Water->LCMS Direct Analysis Solid->Sensitivity Solid->GCMS Established Methods HighSens High (sub-ng/L) ModSens Moderate (ng/L to µg/L)

Caption: Decision tree for selecting an analytical method for ethyltriphenyltin.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Elemental Perspective

ICP-MS is an elemental analysis technique that offers exceptionally low detection limits, often in the parts-per-trillion (ppt) range.[12] While it can be used for the speciation of organotin compounds when coupled with a separation technique like GC or HPLC, it is also a powerful tool for determining the total tin content.[3]

Hyphenated Techniques for Speciation

When coupled with GC, the system can achieve high sensitivity for tin detection.[8] Similarly, HPLC coupled with ICP-MS allows for the separation and quantification of different organotin species.[4]

Performance Characteristics of Hyphenated ICP-MS Techniques
  • Accuracy and Precision: Isotope dilution analysis with GC-ICP-MS can provide high accuracy and precision.[13]

  • Limits of Quantification (LOQ): A GC-ICP-MS method for tributyltin reported a quantification limit of 1 µg/kg.[8]

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on several factors, including the sample matrix, the required sensitivity, and whether speciation is necessary.

FeatureGC-MS/MSLC-MS/MSICP-MS (hyphenated)
Derivatization RequiredNot RequiredRequired for GC coupling
Sample Throughput Lower (due to derivatization)HigherModerate
Sensitivity Very HighHighVery High
Selectivity Very HighVery HighVery High
Matrix Effects Can be significantCan be managed with appropriate sample prepCan be significant
Primary Application Speciation of volatile derivativesDirect speciation of polar compoundsSpeciation and total element analysis

Conclusion: A Multi-faceted Approach to a Complex Analyte

The accurate and precise quantification of ethyltriphenyltin is achievable through several advanced analytical techniques. GC-MS/MS, while requiring a derivatization step, offers excellent sensitivity and is a well-established method. LC-MS/MS provides the advantage of direct analysis, simplifying sample preparation and increasing throughput. Hyphenated ICP-MS techniques offer unparalleled sensitivity for both speciation and total tin analysis.

The selection of the optimal method should be guided by a thorough understanding of the analytical requirements and the nature of the sample. By carefully considering the strengths and limitations of each technique, researchers can ensure the generation of high-quality, reliable data for this important analyte.

References

  • Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. [Link]

  • Analysis of triorganotin compounds in water samples by hydrophilic interaction liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. [Link]

  • Rapid, accurate and precise determination of tributyltin in sediments and biological samples by species specific isotope dilution-microwave extraction-gas chromatography-ICP mass spectrometry. [Link]

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]

  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Link]

  • Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]

  • Determination of organotin compounds in environmental samples. [Link]

  • Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. [Link]

  • Derivatization methods for the determination of organotin compounds in environmental samples. [Link]

  • Determination of triorganotin species in water samples by liquid chromatography-electrospray-mass spectrometry. [Link]

Sources

Comparative

A Comparative Guide to the Performance of Ethyltriphenyltin in Diverse Solvent Systems

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides an in-depth analysis of eth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides an in-depth analysis of ethyltriphenyltin (EtPh₃Sn), an organotin reagent, focusing on its performance across various solvent systems. We will move beyond simple solubility charts to explore the nuanced interplay between the solvent, reagent stability, and reaction kinetics, providing field-proven insights and actionable protocols.

Introduction: The Role of Ethyltriphenyltin and Solvent Selection

Ethyltriphenyltin is an organotin compound featuring a tin atom bonded to one ethyl group and three phenyl groups.[1] Like other organostannanes, it serves as a reagent in organic synthesis, particularly in cross-coupling reactions and as a source of radicals.[2][3] The C-Sn bond's covalent nature and relative non-polarity make these compounds stable in the presence of air and moisture.[4] However, the success of reactions involving EtPh₃Sn is profoundly influenced by the solvent system. The solvent not only dissolves reactants but also mediates their reactivity, influences transition states, and can even participate in the reaction mechanism. This guide will dissect these solvent effects to empower researchers to make informed decisions.

Physicochemical Properties of Ethyltriphenyltin in Common Solvents

The performance of any reagent begins with its solubility and stability in the chosen medium. Ethyltriphenyltin is a white crystalline solid soluble in many common organic solvents.[1] The nature of the organic groups (one ethyl, three phenyl) gives it a lipophilic character, favoring solubility in non-polar to moderately polar aprotic solvents.

Table 1: Solubility and Stability Profile of Ethyltriphenyltin

SolventDielectric Constant (approx.)TypeExpected SolubilityStability & Compatibility Notes
Toluene2.4Aromatic, AproticHighExcellent. A common choice for radical reactions. Toluene can act as a radical scavenger, which may influence reaction pathways.[5]
Tetrahydrofuran (THF)7.5Ether, AproticHighGood. THF is a coordinating solvent that can stabilize cationic intermediates and influence reaction kinetics.[2][6]
Dichloromethane (DCM)9.1Halogenated, AproticHighGood. Mentioned as a suitable solvent.[1] Its polarity can be beneficial, but it's more reactive than other solvents.
Acetone21Ketone, AproticSolubleModerate. Its higher polarity and reactive carbonyl group may lead to side reactions or instability over time.[1]
Ethanol24.5Alcohol, ProticSolubleLimited. Protic solvents can facilitate the cleavage of the C-Sn bond, especially under acidic or basic conditions.[1][4]
Water80.1ProticInsolublePoor. Organotin compounds generally have very low water solubility and are prone to hydrolysis.[7][8]

Expert Insights on Causality:

The high solubility in aromatic and ethereal solvents like toluene and THF is expected due to the "like dissolves like" principle, driven by London dispersion forces and dipole-dipole interactions with the phenyl and ethyl groups.[9] The carbon-tin bond, while relatively stable, is the most reactive site. Aryl groups, like the phenyl groups in EtPh₃Sn, are cleaved more readily than alkyl groups in the presence of agents like mineral acids or halogens.[4] Protic solvents, especially in the presence of trace acids or bases, can promote solvolysis, leading to reagent degradation. Therefore, for most applications, anhydrous aprotic solvents are the preferred choice to maintain the integrity of the reagent.

Performance in Synthetic Applications: A Mechanistic Perspective

The true measure of a reagent's performance is its efficacy in a chemical reaction. While tributyltin derivatives are more common, ethyltriphenyltin can be used in similar transformations, such as radical-mediated reactions and palladium-catalyzed cross-couplings like the Stille reaction.[2][10]

Organotin hydrides are classic reagents for radical dehalogenation, but other organostannanes can participate in radical chemistry. The choice of solvent is paramount in these reactions, as it can dramatically affect the kinetics.[11]

  • Non-polar Solvents (e.g., Toluene, Benzene): These are often excellent choices. They do not significantly solvate radical intermediates, allowing the desired chain reaction to proceed efficiently. Toluene, in particular, is a standard solvent for many radical polymerizations and reactions.[12]

  • Polar Aprotic Solvents (e.g., THF, DMF): These solvents can coordinate with organotin species and any additives (like palladium catalysts in cross-coupling), influencing their reactivity.[2] For instance, in Stille couplings, polar aprotic solvents are common. A mixture of DMF/THF has been used effectively.[13]

  • Protic Solvents (e.g., Alcohols): These are generally avoided. They can quench radical intermediates or react with the organotin reagent, leading to low yields and undesired side products.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification P1 Select Anhydrous Aprotic Solvent (e.g., Toluene or THF) P2 Assemble Reaction Under Inert Atmosphere (N₂ or Ar) P1->P2 P3 Add Substrate and Radical Initiator (e.g., AIBN) P2->P3 P4 Add Ethyltriphenyltin P3->P4 R1 Heat Reaction Mixture to Initiate (e.g., 80-110 °C) P4->R1 Reaction Start R2 Monitor Progress by TLC or GC-MS R1->R2 R3 Quench Reaction upon Completion R2->R3 W1 Solvent Removal (Rotary Evaporation) R3->W1 Proceed to Workup W2 Purification of Product (e.g., Column Chromatography) W1->W2 W3 Characterization of Product W2->W3

Comparative Analysis: Ethyltriphenyltin vs. Tributyltin Reagents

A crucial aspect of reagent selection is understanding its performance relative to alternatives. Tributyltin (TBT) derivatives are perhaps the most widely used organotin reagents.

Table 2: Comparison of Ethyltriphenyltin with Tributyltin Derivatives

FeatureEthyltriphenyltin (EtPh₃Sn)Tributyltin (TBT) Derivatives (e.g., Bu₃SnH)Rationale & Field Insights
Toxicity HighVery HighAll organotin compounds are toxic and must be handled with extreme care.[10] TBT compounds are known endocrine disruptors and are generally considered more toxic and environmentally persistent than triphenyltin compounds.[14][15]
Reactivity in Radical Rxns ModerateHigh (for Bu₃SnH)The Sn-H bond in tributyltin hydride is weaker and more suited for hydrogen atom donation in radical chain processes. EtPh₃Sn is less reactive in this specific role.
Reactivity in Stille Coupling GoodExcellentIn Stille coupling, the rate of transmetalation depends on the organic group transferred. Phenyl groups generally transfer readily. The primary challenge with all organotins is the removal of the tin byproduct.[10]
Byproduct Removal Moderately DifficultDifficultThe byproducts (e.g., Ph₃SnCl) are crystalline solids, which can sometimes aid in purification by crystallization. Tributyltin byproducts (e.g., Bu₃SnCl) are often oily liquids that are notoriously difficult to remove via chromatography.[10]

Expert Insights on Causality:

The higher toxicity of TBT compounds is a significant driver for seeking alternatives.[15] While EtPh₃Sn might not be a direct replacement for tributyltin hydride in all radical reactions, its utility in cross-coupling reactions combined with the potentially easier removal of its solid byproducts makes it a viable alternative to consider. The choice ultimately depends on the specific transformation, yield requirements, and purification strategy.

Experimental Protocol: Evaluating Solvent Effects on a Model Reaction

To provide a self-validating system for your own research, the following protocol outlines a method to screen solvents for a model Stille cross-coupling reaction.

Objective: To determine the optimal solvent for the palladium-catalyzed Stille coupling of iodobenzene with ethyltriphenyltin.

Materials:

  • Iodobenzene

  • Ethyltriphenyltin

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous Toluene

  • Anhydrous THF

  • Anhydrous DMF

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of iodobenzene, ethyltriphenyltin, and the internal standard in a volatile, inert solvent (e.g., anhydrous toluene).

  • Reaction Setup: To three separate oven-dried reaction vials, add the palladium catalyst (e.g., 2 mol%).

  • Solvent Addition: To each vial, add 1 mL of the test solvent (Vial 1: Toluene; Vial 2: THF; Vial 3: DMF).

  • Initiation: Using a syringe, add an equal aliquot of the prepared stock solution to each reaction vial.

  • Reaction: Place the vials in a pre-heated block (e.g., 80 °C) and stir for the designated reaction time (e.g., 12 hours).

  • Analysis: After cooling, take a small aliquot from each reaction mixture, dilute it, and analyze by GC-MS to determine the conversion to biphenyl relative to the internal standard.

  • Interpretation: Compare the product yields across the three solvent systems to identify the most effective one for this transformation.

Trustworthiness of Protocol: This parallel screening method is self-validating because it directly compares the outcomes under identical conditions (temperature, concentration, time), isolating the solvent as the primary variable. The use of an internal standard corrects for variations in sample injection during analysis, ensuring quantitative accuracy.

Conclusion and Recommendations

The performance of ethyltriphenyltin is inextricably linked to the solvent system in which it is used.

  • For Solubility and Stability: Anhydrous, aprotic solvents are superior. Toluene and THF are excellent general-purpose choices that offer high solubility and good stability.[1][2]

  • For Reaction Performance: The optimal solvent is application-dependent. Non-polar solvents like toluene are often preferred for radical reactions, while more polar, coordinating solvents like THF or DMF can be advantageous in palladium-catalyzed cross-couplings.[2][11][13]

  • As an Alternative to Tributyltins: Ethyltriphenyltin presents a viable, albeit sometimes less reactive, alternative to more toxic tributyltin reagents. Its solid byproducts can be a significant advantage in product purification.

Ultimately, the empirical evaluation of a small set of rationally chosen solvents, as described in the provided protocol, is the most reliable method for optimizing any specific reaction involving ethyltriphenyltin. Always prioritize safety by handling these toxic compounds in a well-ventilated fume hood with appropriate personal protective equipment.[1]

References

  • ChemBK. (2024). Tin, ethyltriphenyl-. [Link]

  • Al-Masoudi, N. A. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • Cervený, L., et al. (n.d.). Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model. PubMed. [Link]

  • Li, J., et al. (n.d.). [Research on stability of melittin in different solvent systems]. PubMed. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. [Link]

  • Bossert, C. (n.d.). Introduction to Organotin Chemistry and Applications. Gelest, Inc. [Link]

  • Wikipedia. (n.d.). Organotin chemistry. [Link]

  • Kocan, A., et al. (n.d.). A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line. PubMed. [Link]

  • Litwinienko, G., Beckwith, A. L. J., & Ingold, K. U. (2011). The frequently overlooked importance of solvent in free radical syntheses. Chemical Society Reviews, 40(5), 2157-2163. [Link]

  • Vedejs, E., & Haight, A. R. (1990). Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry, 55(15), 4578-4580. [Link]

  • Ghazi, D., Rasheed, Z., & Yousif, E. (2018). Review of organotin compounds: chemistry and applications. International Journal of Research in Engineering and Innovation, 2(4), 340-348. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyltriphenylstannane. PubChem. [Link]

  • Zhang, Y., et al. (2024). Chemical kinetic model of cross-reactions between toluene reference fuel and tetrahydrofuran. ResearchGate. [Link]

  • Farmer, T. J. (2017). Greener solvents to replace toluene in the polymerisation and coating industry. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Dirka, M., & Sola, I. (2001). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 3(6), 625-630. [Link]

  • Al-Majed, N., & Adebayo, G. A. (2015). Assessment of Tributyltin and Triphenyltin Compounds and Their Main Degradation Products in Saudi Coastal waters. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Yousif, E., Ghazi, D., & Rasheed, Z. (2018). A Review of Organotin Compounds: Chemistry and Applications. ARC Organics and Inorganics Chemical Sciences, 3(3). [Link]

  • World Health Organization. (1980). Tin and organotin compounds (EHC 15). INCHEM. [Link]

  • Mehl, M., et al. (2016). Development of a Reduced TPRF-E (Heptane/ Isooctane/Toluene/Ethanol) Gasoline Surrogate Model for Computational Fluid Dynamic Applications in Engine Combustion and Sprays. KAUST Repository. [Link]

  • Meador, J. P., et al. (2025). Comparative toxicokinetics of tributyltin in five marine species and its utility in predicting bioaccumulation and toxicity. ResearchGate. [Link]

  • Chen, Y.-F., et al. (n.d.). Does Tetrahydrofuran (THF) Behave like a Solvent or a Reactant in the Photolysis of Thionyl Chloride (Cl2SO) in Cyclohexane? A Transient Infrared Difference Study. ResearchGate. [Link]

  • Czemplik, M., et al. (n.d.). Physicochemical properties and molecular and structural formulas of selected butyltin and phenyltin chlorides. ResearchGate. [Link]

  • Litwinienko, G., Beckwith, A. L. J., & Ingold, K. U. (2011). The frequently overlooked importance of solvent in free radical syntheses. RSC Publishing. [Link]

  • Curran, D. P., & Hoshino, M. (1998). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry, 63(9), 2842-2843. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Postigo, A., & Kopsov, S. (2014). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. Molecules, 19(1), 725-754. [Link]

  • Antiñolo, A., et al. (2021). Atmospheric Chemistry of Tetrahydrofuran, 2-Methyltetrahydrofuran and 2,5-Dimethyltetrahydrofuran: Kinetics of Reactions with Chlorine Atoms, OD Radicals, and Ozone. ACS Earth and Space Chemistry, 5(11), 2986-2994. [Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. [Link]

  • Yousif, E., Ghazi, D., & Rasheed, Z. (2025). A Review of Organotin Compounds: Chemistry and Applications. ResearchGate. [Link]

  • ResearchGate. (n.d.). Shows the list of common organic solvents, their formula and melting.... [Link]

  • Singh, S., & Kumar, V. (n.d.). An overview on Common Organic Solvents and their Toxicity. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling Ethyltriphenyltin: Beyond the Standard Operating Procedure

A Note from the Scientist: In the field of drug development, our progress is intrinsically linked to our ability to handle potent and often hazardous compounds with precision and respect. Ethyltriphenyltin is one such co...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Scientist: In the field of drug development, our progress is intrinsically linked to our ability to handle potent and often hazardous compounds with precision and respect. Ethyltriphenyltin is one such compound. As an organotin, it belongs to a class of chemicals known for their utility and their toxicity. This guide is not a simple checklist; it is a distillation of best practices designed to create a self-validating system of safety. We will not just list the required Personal Protective Equipment (PPE); we will explore the causality—the why—behind each recommendation, ensuring that every action you take in the lab is deliberate, informed, and safe. Your safety, and the integrity of your research, depends on this foundational understanding.

Part 1: The Hazard Profile of Ethyltriphenyltin

Before we can protect ourselves, we must understand the threat. Ethyltriphenyltin is not a benign reagent. It is classified as acutely toxic and poses significant health and environmental risks.[1] Its hazard profile necessitates a multi-faceted approach to protection, targeting every potential route of exposure.

Hazard ClassificationDescriptionImplication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal if swallowed, in contact with skin, or inhaled.[1]All routes of exposure must be blocked. This means no skin contact, no inhalation of dust or aerosols, and strict hygiene to prevent ingestion.
Skin Irritation / Sensitization Causes skin irritation and may cause an allergic skin reaction.Impervious gloves and protective clothing are mandatory to prevent direct contact.
Serious Eye Irritation Causes serious eye irritation.Chemical splash goggles are essential at all times. A face shield is required when there is a risk of splashes.
Reproductive Toxicity May damage fertility or the unborn child.This is a significant long-term risk. Exposure must be minimized to levels as low as reasonably achievable.
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[2] The immune and central nervous systems are particular targets for organotin compounds.[3][4]Engineering controls to minimize background exposure and consistent use of PPE are critical to prevent chronic effects.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]Meticulous waste collection and disposal procedures are required to prevent environmental release.

Part 2: The Hierarchy of Controls - Your First Line of Defense

Personal Protective Equipment is the last line of defense. The most effective way to ensure safety is to minimize exposure at the source through robust engineering controls and stringent work practices.

  • Engineering Controls: All work with Ethyltriphenyltin, from weighing solids to making solutions and running reactions, must be conducted inside a certified chemical fume hood.[3][5] The sash should be kept as low as possible.[3] For handling powders, a ventilated balance enclosure or powder-containment hood is recommended to prevent the generation of airborne dust.

  • Work Practices: Never work with organotin compounds alone.[3] Keep containers tightly sealed when not in use.[2][6] Prohibit eating, drinking, and smoking in the laboratory.[2][7]

Part 3: Mandated Personal Protective Equipment (PPE)

The following PPE is mandatory for any procedure involving Ethyltriphenyltin. The selection is based on a risk assessment of its chemical properties and toxicological profile.

Dermal Protection
  • Gloves: Double gloving is required.[8]

    • Inner Glove: A nitrile examination glove.

    • Outer Glove: A chemically resistant glove (e.g., thicker nitrile or neoprene).

    • Causality: Organotin compounds can be absorbed through the skin.[4] Double gloving provides redundancy. If the outer glove is contaminated or torn, the inner glove provides temporary protection while you retreat from the hazardous area to replace the outer glove. Gloves must be changed every 30 minutes or immediately if contamination is suspected.[8]

  • Lab Coat/Gown: A disposable, long-sleeved gown with tight-fitting knit cuffs is required.[8] It must close in the back to eliminate the potential for frontal contamination.

    • Causality: A standard cotton lab coat is not impervious and can absorb chemical splashes, holding them against your personal clothing and skin. A disposable, back-closing gown provides a superior barrier and prevents the spread of contamination outside the lab.[7]

  • Shoe Covers: Disposable, slip-resistant shoe covers must be worn.

    • Causality: Spills of powders or liquids can easily contaminate footwear, which then tracks the hazard out of the laboratory. Shoe covers contain this contamination.

Eye and Face Protection
  • Goggles: Chemical splash goggles that form a seal around the eyes are mandatory.[6][7] Standard safety glasses with side shields are insufficient.[8]

    • Causality: Ethyltriphenyltin causes serious eye irritation. Goggles are required to protect against splashes, dust, and vapors that can bypass standard safety glasses.

  • Face Shield: A full-face shield must be worn over goggles whenever there is a significant risk of splashes, such as during the transfer of solutions or when working with larger quantities.[6]

    • Causality: While goggles protect the eyes, a face shield protects the entire face from direct chemical splashes.

Respiratory Protection
  • Respirator: A respirator is required when handling the solid powder (e.g., during weighing) or when there is any potential for aerosol generation.

    • Minimum Requirement: A NIOSH-approved N95 respirator.

    • Recommended: A half-mask or full-face respirator with P100 (particulate) cartridges.

    • Causality: Ethyltriphenyltin is toxic if inhaled.[1][9] Fine powders can easily become airborne. A standard surgical mask offers no protection from chemical dust or aerosols.[8] A fitted respirator is essential to prevent inhalation.

PPE_Decision_Workflow Ethyltriphenyltin Handling: PPE Decision Workflow cluster_0 Initial Assessment cluster_1 Core PPE cluster_2 Task-Specific Risk Assessment cluster_3 Enhanced PPE start Start: Handling Ethyltriphenyltin? fume_hood Work in Chemical Fume Hood? start->fume_hood core_ppe Mandatory Base PPE: - Double Nitrile Gloves - Back-closing Gown - Goggles - Shoe Covers fume_hood->core_ppe Yes task What is the task? core_ppe->task weighing Weighing Solid Powder? task->weighing Solid solution Working with Solution? task->solution Liquid respirator Add Respirator (N95 Minimum, P100 Recommended) weighing->respirator splash_risk Risk of Splash? solution->splash_risk proceed Proceed with Caution respirator->proceed face_shield Add Full Face Shield splash_risk->face_shield Yes splash_risk->proceed No face_shield->proceed

Caption: PPE selection workflow for handling Ethyltriphenyltin.

Part 4: Procedural Integrity: Donning and Doffing Protocols

The order in which you put on and take off your PPE is as important as the PPE itself. Incorrect doffing can lead to self-contamination.

Donning (Putting On) Sequence
  • Shoe Covers: Put on shoe covers first to avoid tracking contaminants into the designated area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable, back-closing gown. Ensure cuffs are snug over the inner gloves.

  • Respirator: If required, perform a seal check on your respirator.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by the face shield if the procedure requires it.

  • Outer Gloves: Don the second, outer pair of chemically resistant gloves. The cuffs of these gloves should go over the cuffs of the gown.

Doffing (Taking Off) Sequence

This process should be performed slowly and deliberately in a designated area.

  • Outer Gloves: Remove the outer gloves first. Peel them off by turning them inside out, without touching the external surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Gown and Shoe Covers: Remove the gown and shoe covers. Untie the gown and peel it away from your body, turning it inside out as you go. Remove it along with the shoe covers and dispose of them.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head. Avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Respirator: Remove your respirator from the back.

  • Inner Gloves: Remove the final pair of inner gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands and forearms with soap and water.[2]

Part 5: Emergency Response Protocol

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately go to the nearest emergency shower or drench hose. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[3][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][10] Seek immediate medical attention immediately.

Part 6: Decontamination and Waste Disposal

Proper cleanup and disposal are essential to protect yourself, your colleagues, and the environment.

  • Decontamination: All glassware and equipment that has come into contact with organotin compounds should be decontaminated. Rinsing with a solvent like hexanes or toluene into a designated waste container can be effective.[3] Some sources also suggest using a 10% bleach solution followed by a water rinse for glassware.[11]

  • Waste Disposal: All contaminated materials, including used PPE, disposable labware, and contaminated absorbents from spills, must be collected in a clearly labeled, sealed container.[12][13] This container should be marked as "Hazardous Waste: Contains Organotin Compounds."[12] Dispose of the waste through your institution's approved hazardous waste disposal program.[2][10] Never dispose of organotin waste down the drain.

By internalizing not just the steps but the scientific reasoning behind them, you transform a protocol into a robust safety culture. This approach ensures that you are not just following rules, but are actively and intelligently managing risk.

References

  • SAFETY DATA SHEET - Ethyltriphenyltin. (2025). Sigma-Aldrich.
  • ORGANOTIN COMPOUNDS.Centers for Disease Control and Prevention (CDC).
  • SAFETY DATA SHEET - Triphenyltin(IV) Chloride Standard. (2025). FUJIFILM Wako.
  • SAFETY DATA SHEET - Tributylethynylstannane. (2025). Thermo Fisher Scientific.
  • Standard Operating Procedure: Organotin reagents.Del Valle Lab, University of Southern California.
  • SAFETY DATA SHEET - Triphenyltin hydride. (2025). Fisher Scientific.
  • Ethyltriphenylstannane (CID 138497).
  • SAFETY DATA SHEET - Trimethyltin hydroxide.Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Triphenyltin Chloride. (2024). TCI Chemicals.
  • HAZARD SUMMARY - TRIPHENYLTIN HYDROXIDE.New Jersey Department of Health.
  • Ethyltriphenyltin.CymitQuimica.
  • SAFETY DATA SHEET - Triphenyltin chloride. (2025). Sigma-Aldrich.
  • How do you get rid of organotin waste? (2013).
  • VINYLTRI-n-BUTYL TIN Safety D
  • Dealing with Organotin reactions. (2022). Reddit.
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Material Safety Data Sheet - Allyltributyltin, 97%.Cole-Parmer.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyltriphenyltin
Reactant of Route 2
Reactant of Route 2
Ethyltriphenyltin
© Copyright 2026 BenchChem. All Rights Reserved.